molecular formula CH4N2O3S B133324 Amino(imino)methanesulfonic acid CAS No. 1184-90-3

Amino(imino)methanesulfonic acid

Cat. No.: B133324
CAS No.: 1184-90-3
M. Wt: 124.12 g/mol
InChI Key: AOPRFYAPABFRPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amino(imino)methanesulfonic acid, also known as this compound, is a useful research compound. Its molecular formula is CH4N2O3S and its molecular weight is 124.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

amino(imino)methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4N2O3S/c2-1(3)7(4,5)6/h(H3,2,3)(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPRFYAPABFRPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)(N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60152115
Record name Methanesulfonic acid, aminoimino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184-90-3
Record name Methanesulfonic acid, aminoimino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonic acid, aminoimino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Amino(imino)methanesulfonic Acid from Thiourea Dioxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of amino(imino)methanesulfonic acid, a compound of interest in medicinal chemistry and organic synthesis, starting from the readily available precursor, thiourea (B124793) dioxide. This document provides a comprehensive overview of the synthetic pathway, including the preparation of the starting material, its subsequent oxidation to the final product, and relevant physicochemical data. Detailed experimental protocols are provided, and key transformations and workflows are visualized for enhanced clarity.

Introduction

This compound, also known as formamidine (B1211174) sulfonic acid or thiourea trioxide, is an oxidized derivative of thiourea. Its synthesis is a multi-step process that begins with the oxidation of thiourea to thiourea dioxide. Thiourea dioxide, a stable, white crystalline solid, exists in tautomeric equilibrium with its more reactive form, amino(imino)methanesulfinic acid (also known as formamidine sulfinic acid).[1][2] This sulfinic acid intermediate is then further oxidized to the target sulfonic acid. The overall transformation involves the stepwise oxidation of the sulfur atom in thiourea.

This guide will focus on the most common and well-documented laboratory-scale synthesis methods for both thiourea dioxide and its subsequent conversion to this compound.

Synthesis of the Starting Material: Thiourea Dioxide

The preparation of thiourea dioxide is most commonly achieved through the controlled oxidation of thiourea with hydrogen peroxide in an aqueous medium.[1][2] The reaction conditions, such as temperature and pH, are critical to ensure a high yield and purity of the product, as side reactions can occur under non-optimal conditions.

Physicochemical Properties of Thiourea Dioxide
PropertyValueReference(s)
Molecular Formula CH₄N₂O₂S[1][2]
Molecular Weight 108.12 g/mol [1]
Appearance White crystalline powder[2]
Melting Point 126 °C (decomposes)[1]
Solubility in Water 27 g/L at 20 °C
Experimental Protocols for Thiourea Dioxide Synthesis

Several protocols for the synthesis of thiourea dioxide have been reported, with variations in reaction conditions and the use of additives to improve yield and product quality. A summary of representative methods is presented in the table below, followed by a detailed experimental protocol.

MethodOxidizing AgentTemperature (°C)pHAdditivesYield (%)Purity (%)Reference(s)
Method AHydrogen Peroxide< 103-5None85-90>99[3]
Method BHydrogen Peroxide0-153-7Stabilizer (e.g., acetone), Promoter (e.g., sodium acetate)up to 87.8>98
Method CHydrogen Peroxide< 10-Ammonium Bicarbonate69.388.3
Detailed Experimental Protocol (Method A)

This protocol is adapted from a common laboratory procedure for the high-purity synthesis of thiourea dioxide.

Materials:

  • Thiourea

  • 30% Hydrogen Peroxide (w/w)

  • Deionized Water

  • Ice bath

Procedure:

  • A solution of thiourea is prepared in deionized water.

  • The solution is cooled to below 10 °C in an ice bath.

  • 30% hydrogen peroxide is added dropwise to the cooled thiourea solution while maintaining the temperature below 10 °C and the pH between 3 and 5.

  • As the reaction proceeds, thiourea dioxide precipitates out of the solution.

  • After the addition of hydrogen peroxide is complete, the reaction mixture is stirred for an additional period to allow for complete precipitation.

  • The precipitated thiourea dioxide is collected by filtration, washed with cold deionized water, and dried under vacuum.

Synthesis of this compound

Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula CH₄N₂O₃S
Molecular Weight 124.12 g/mol
Appearance White crystalline solid
Melting Point 132-134 °C (decomposes)
Solubility DMSO (Very Slightly), Methanol (Slightly, Heated)
Experimental Protocol for this compound Synthesis

The following protocol is based on a reported synthesis using peracetic acid.

Materials:

  • Thiourea dioxide

  • 32% Peracetic acid solution

  • Glacial acetic acid

  • Anhydrous ethanol (B145695)

  • Ice bath

Procedure:

  • Thiourea dioxide (5.85 mmol) is dissolved in glacial acetic acid (3.0 mL).

  • The solution is cooled to 0 °C in an ice bath.

  • A 32% peracetic acid solution (1.56 mL) is added slowly and dropwise to the cooled solution, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 16 hours.

  • Upon completion of the reaction, the precipitated product is collected by filtration.

  • The solid is washed with anhydrous ethanol (5 x 5 mL) and dried to yield this compound as a white crystalline solid.

  • Yield: 596 mg (82%).

  • Melting Point: 125-126 °C.

Reaction Mechanisms and Experimental Workflows

To visualize the chemical transformations and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Overall Synthetic Pathway

G Thiourea Thiourea ThioureaDioxide Thiourea Dioxide (Amino(imino)methanesulfinic acid) Thiourea->ThioureaDioxide H₂O₂ SulfonicAcid This compound ThioureaDioxide->SulfonicAcid Peracetic Acid

Caption: Overall synthetic pathway from thiourea.

Experimental Workflow for Thiourea Dioxide Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation A Dissolve Thiourea in Water B Cool Solution to < 10°C A->B C Add H₂O₂ Dropwise B->C D Stir and Allow Precipitation C->D E Filter Precipitate D->E F Wash with Cold Water E->F G Dry Under Vacuum F->G G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation A Dissolve Thiourea Dioxide in Acetic Acid B Cool Solution to 0°C A->B C Add Peracetic Acid Dropwise at 0°C B->C D Stir at Room Temperature for 16h C->D E Filter Precipitate D->E F Wash with Anhydrous Ethanol E->F G Dry Product F->G

References

Amino(imino)methanesulfonic Acid: A Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino(imino)methanesulfonic acid (CAS No. 1184-90-3) is a sulfonic acid derivative of guanidine (B92328). It serves as a key reagent in organic synthesis, particularly in the preparation of various guanidine derivatives, which are of interest in medicinal chemistry and drug development due to their presence in biologically active compounds. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a workflow for its synthesis.

Core Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound. It is important to note that while some data is derived from experimental observations, other values are based on computational predictions and should be interpreted accordingly.

General and Physical Properties
PropertyValueSource
IUPAC Name This compoundN/A
Synonyms Imino(amino)methanesulfonic acid, Formamidinesulfonic acid[1]
CAS Number 1184-90-3[1]
Molecular Formula CH₄N₂O₃S[1]
Molecular Weight 124.12 g/mol [1][2]
Appearance White to Off-White Solid/Crystalline Solid[3]
Melting Point 125-126 °C[3]; 132-134 °C (decomposition)[4][5]N/A
Predicted Physicochemical Data
PropertyPredicted ValueSource
pKa 7.74 ± 0.40[4][6][7]
LogP -1.23233[1]; -1.6[2][6]; 0.55730[6]N/A
Density 1.846 g/cm³[4]
Refractive Index 1.591[4]
Solubility Data
SolventSolubilityTemperatureSource
Water 110 g/L25 °C[7]
DMSO Very Slightly SolubleN/A[4][6]
Methanol Slightly Soluble (Heated)N/A[4][6]

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties are provided below. These are generalized methods and may require optimization for this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Materials:

  • This compound sample

  • Capillary tubes

  • Melting point apparatus

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (based on literature values, start heating rapidly to around 100 °C).

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid is observed (the onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the sample.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the concentration of this compound in a saturated aqueous solution at a specified temperature.

Materials:

  • This compound

  • Distilled or deionized water

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of this compound to a glass vial.

  • Add a known volume of water to the vial.

  • Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C).

  • Shake the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the suspension to settle.

  • Centrifuge the sample to pellet the remaining solid.

  • Carefully withdraw a known volume of the supernatant.

  • Analyze the concentration of this compound in the supernatant using a suitable analytical method such as HPLC or UV-Vis spectrophotometry, with a pre-established calibration curve.

  • Calculate the solubility in g/L or mol/L.

LogP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (LogP) of this compound.

Materials:

  • This compound

  • n-Octanol (reagent grade)

  • Water (reagent grade)

  • Separatory funnel or centrifuge tubes

  • Shaker

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Pre-saturate the n-octanol with water and the water with n-octanol by mixing them and allowing the phases to separate.

  • Prepare a stock solution of this compound in the aqueous phase.

  • Add a known volume of the aqueous stock solution and an equal volume of the pre-saturated n-octanol to a separatory funnel or centrifuge tube.

  • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.

  • Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.

  • Carefully sample a known volume from both the aqueous and the n-octanol layers.

  • Determine the concentration of this compound in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The LogP is the base-10 logarithm of the partition coefficient.

Synthesis Workflow

This compound can be synthesized via the oxidation of thiourea (B124793) dioxide. The following diagram illustrates the general workflow for this synthesis.

SynthesisWorkflow ThioureaDioxide Thiourea Dioxide in Glacial Acetic Acid ReactionMixture Reaction Mixture ThioureaDioxide->ReactionMixture Add to reactor PeraceticAcid 32% Peracetic Acid PeraceticAcid->ReactionMixture Add dropwise at 0 °C Filtration Filtration ReactionMixture->Filtration Stir at room temp. for 16 hours Washing Washing with Anhydrous Ethanol Filtration->Washing Collect precipitate Drying Drying Washing->Drying FinalProduct Amino(imino)methanesulfonic Acid (White Crystalline Solid) Drying->FinalProduct

Caption: Synthesis workflow for this compound.

Conclusion

This technical guide provides a summary of the currently available physicochemical data for this compound. While experimental data for some properties are available, others rely on computational predictions. The provided experimental protocols offer a starting point for the in-house determination of these key parameters, which is crucial for applications in drug development and chemical synthesis. The synthesis workflow provides a clear overview of its preparation. Further experimental validation of the predicted properties is recommended for a more complete understanding of this compound.

References

An In-depth Technical Guide to Amino(imino)methanesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of Amino(imino)methanesulfonic acid (CAS Number: 1184-90-3), a versatile reagent with significant applications in synthetic chemistry. The document details its chemical identity, physicochemical properties, and provides a thorough experimental protocol for its synthesis. Furthermore, it explores its chemical reactivity, particularly its role as a guanidinylating agent, and presents available kinetic data. While its direct involvement in biological signaling pathways is not documented in current literature, its utility in the synthesis of guanidine-containing compounds, which are prevalent in many bioactive molecules, underscores its importance in medicinal chemistry and drug development.

Chemical Identity and Properties

This compound, a structurally unique compound, is recognized by several synonyms, most notably Formamidinesulfonic acid and Thiourea (B124793) trioxide. Its formal IUPAC name is This compound [1].

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueReference(s)
CAS Number 1184-90-3[1][2]
IUPAC Name This compound[1]
Molecular Formula CH₄N₂O₃S[1][2][3]
Molecular Weight 124.12 g/mol [1][2][3]
Melting Point 132-134 °C (decomposition)[4]
Appearance White solid[3][4]
Solubility Very slightly soluble in DMSO, slightly soluble in Methanol (when heated)[3][4]
pKa (Predicted) 7.74 ± 0.40[4][5]
Density (Predicted) 1.846 g/cm³[4]

Note: Some physical properties are predicted values from computational models.

Synthesis of this compound

The synthesis of this compound is well-documented and is typically achieved through the oxidation of thiourea dioxide (aminoiminomethanesulfinic acid)[3][6].

Experimental Protocol: Oxidation of Thiourea Dioxide

This protocol is adapted from the method developed by Mosher et al.[3].

Materials:

  • Thiourea dioxide (aminoiminomethanesulfinic acid)

  • Peracetic acid (32% solution)

  • Glacial acetic acid

  • Anhydrous ethanol

Procedure:

  • In a suitable reaction vessel, dissolve 0.633 g (5.85 mmol) of thiourea dioxide in 3.0 mL of glacial acetic acid.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 1.56 mL of a 32% peracetic acid solution dropwise to the cooled solution while stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 16 hours.

  • Upon completion of the reaction, a precipitate will have formed. Collect the precipitate by filtration.

  • Wash the collected solid with five 5 mL portions of anhydrous ethanol.

  • Dry the product to yield this compound as a white crystalline solid.

Expected Yield: Approximately 596 mg (82%)[3].

Figure 1: Synthesis Workflow of this compound

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Workup cluster_product Product thiourea_dioxide Thiourea Dioxide in Glacial Acetic Acid cooling Cool to 0°C thiourea_dioxide->cooling peracetic_acid 32% Peracetic Acid peracetic_acid->cooling Slow, dropwise addition stirring Stir at RT for 16h cooling->stirring filtration Filtration stirring->filtration washing Wash with Anhydrous Ethanol filtration->washing drying Drying washing->drying product This compound drying->product G reagents R-NH₂ + H₂N-C(=NH)SO₃H product R-NH-C(=NH)NH₂ + H₂SO₃ reagents->product Guanidinylation G A This compound B Guanidinylation Reagent A->B is a C Synthesis of Guanidine-Containing Compounds B->C enables D Bioactive Molecules (e.g., Enzyme Inhibitors, Receptor Ligands) C->D leads to E Drug Discovery & Development D->E is a key part of

References

Stability and Storage Conditions of Amino(imino)methanesulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Amino(imino)methanesulfonic acid. Due to the limited availability of specific quantitative stability data in public literature, this document focuses on known degradation pathways and provides detailed experimental protocols for researchers to determine the stability profile of this compound.

Summary of Stability and Storage

This compound is a white to off-white solid that requires controlled conditions to ensure its integrity. It is particularly sensitive to moisture and alkaline pH.

Recommended Storage Conditions: For long-term storage, it is recommended to keep this compound at 2-8°C , in a tightly sealed container, protected from moisture, and preferably under an inert atmosphere such as nitrogen or argon.[1] Some sources indicate that after drying, the compound is stable for at least five months when stored in a freezer.[1] For short-term use, it may be stable for a few weeks at room temperature.[1]

Degradation Pathways

The stability of this compound is significantly influenced by pH. In aqueous solutions, it can undergo hydrolysis, self-reaction, or elimination depending on the pH of the medium.

At a neutral pH (7.4) , the primary degradation pathway is hydrolysis to form the corresponding urea. Under moderately alkaline conditions (pH 10) , the compound is known to undergo a self-reaction , eventually forming N-cyanoguanidine. In strongly alkaline environments (pH 13-14) , the predominant degradation reaction is elimination to yield cyanamide.

The following diagram illustrates the known pH-dependent degradation pathways of this compound.

DegradationPathways AIMS This compound Urea Urea AIMS->Urea Hydrolysis (pH 7.4) NCG N-Cyanoguanidine AIMS->NCG Self-reaction (pH 10) Cyanamide Cyanamide AIMS->Cyanamide Elimination (pH 13-14)

Figure 1: pH-Dependent Degradation Pathways

Proposed Experimental Protocols for Stability Assessment

To comprehensively evaluate the stability of this compound, a series of forced degradation, hygroscopicity, and photostability studies should be conducted. The following protocols are proposed as a framework for these investigations.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. The following diagram outlines a typical workflow for a forced degradation study.

ForcedDegradationWorkflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->HPLC Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Oxidation->HPLC Thermal Thermal Stress (e.g., 80°C, solid state) Thermal->HPLC Photo Photolytic Stress (ICH Q1B guidelines) Photo->HPLC MassSpec Mass Spectrometry (for identification) HPLC->MassSpec Peak Identification AIMS_Sample Amino(imino)methanesulfonic acid Sample AIMS_Sample->Acid AIMS_Sample->Base AIMS_Sample->Oxidation AIMS_Sample->Thermal AIMS_Sample->Photo

Figure 2: Forced Degradation Study Workflow

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize samples before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for a defined period. Neutralize samples before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Store at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Store the solid compound in a controlled temperature oven at 80°C. Withdraw samples at specified time points and dissolve in a suitable solvent for analysis.

    • Photostability: Expose the solid compound to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be kept in the dark.

  • Analysis: Analyze the stressed samples at each time point using a validated stability-indicating HPLC method (see section 3.4).

Hygroscopicity Testing

Hygroscopicity testing determines the propensity of the solid material to absorb moisture from the atmosphere. Dynamic Vapor Sorption (DVS) is the recommended method.

Methodology:

  • Sample Preparation: Place a known mass of this compound (typically 5-15 mg) into the DVS instrument.

  • DVS Protocol:

    • Equilibrate the sample at 0% relative humidity (RH).

    • Increase the RH in a stepwise manner (e.g., 10% increments) from 0% to 90% RH at a constant temperature (e.g., 25°C).

    • Decrease the RH in a stepwise manner from 90% back to 0% RH.

    • Repeat the sorption/desorption cycle.

  • Data Analysis: Plot the change in mass (%) as a function of RH to generate a sorption-desorption isotherm. Classify the hygroscopicity based on the percentage of moisture uptake at a specified RH (e.g., 80% RH).

Photostability Testing

This protocol follows the ICH Q1B guidelines to assess the light sensitivity of the compound.

Methodology:

  • Sample Preparation: Expose a sufficient quantity of the solid this compound to the light source. A dark control sample, protected from light, should be stored under the same temperature and humidity conditions.

  • Light Exposure: Irradiate the sample with a light source that produces both visible and UV output, such as a xenon lamp or a metal halide lamp, according to ICH Q1B specifications.

  • Analysis: After the specified exposure, compare the physical properties (e.g., appearance, color) and chemical purity (via HPLC) of the exposed sample to the dark control.

Proposed Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the intact drug from its degradation products. Based on the polar nature of this compound and its potential degradation products, a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase method with a polar-embedded or polar-endcapped column is recommended.

Proposed HPLC Conditions:

ParameterRecommended Setting
Column HILIC column (e.g., silica, amide, or zwitterionic phase) or a polar-embedded/endcapped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium formate (B1220265) in water, pH adjusted to 3.0 with formic acid
Mobile Phase B Acetonitrile
Gradient Start with a high percentage of organic phase (e.g., 90% B) and gradually decrease to elute polar compounds.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a low wavelength (e.g., 200-210 nm) or a charged aerosol detector (CAD) for universal detection.
Injection Volume 10 µL

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the proposed stability studies.

Table 1: Summary of Forced Degradation Studies

Stress ConditionDuration% Degradation of AIMSMajor Degradation Products
0.1 M HCl, 60°C
0.1 M NaOH, 60°C
3% H₂O₂, RT
80°C (solid)
Photolytic (ICH Q1B)

Table 2: Hygroscopicity Data (Dynamic Vapor Sorption at 25°C)

% Relative Humidity% Weight Change (Sorption)% Weight Change (Desorption)
0
10
20
30
40
50
60
70
80
90

Hygroscopicity Classification (based on % weight gain at 80% RH): ________________

Table 3: Photostability Data (as per ICH Q1B)

ParameterDark ControlExposed Sample
Appearance
Assay (% of initial)
Total Impurities (%)

By following these protocols and systematically collecting data, researchers and drug development professionals can establish a comprehensive stability profile for this compound, ensuring its quality and integrity throughout the development process and for its intended application.

References

Amino(imino)methanesulfonic Acid: A Technical Overview of its Crystal Structure and Solid-State Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amino(imino)methanesulfonic acid, also known as formamidinesulfonic acid, is a compound of interest in synthetic chemistry, particularly for the preparation of guanidine (B92328) derivatives. Despite its utility, a comprehensive public record of its detailed crystal structure from single-crystal X-ray diffraction analysis is not currently available. This technical guide consolidates the known solid-state properties of this compound from various sources and outlines the standard experimental protocols that would be employed for its full crystallographic characterization. This document serves as a resource for researchers working with this compound, providing a summary of its known characteristics and a procedural framework for future structural elucidation studies.

Introduction

This compound is a derivative of thiourea (B124793) and serves as a valuable reagent in organic synthesis. Its physical state as a white crystalline solid suggests a well-ordered molecular arrangement in the solid state.[1] Understanding the precise three-dimensional structure of this molecule is crucial for predicting its reactivity, stability, and potential interactions in various chemical and biological systems. This guide provides a summary of the currently available data on its solid-state properties and details the methodologies required for a comprehensive structural analysis.

Solid-State Properties

While a definitive crystal structure is not publicly available, several key solid-state properties of this compound have been reported. These properties provide foundational knowledge for handling, storage, and application of this compound.

PropertyValue
Appearance White crystalline solid
Melting Point 132-134 °C (with decomposition)
Solubility Very slightly soluble in DMSO, slightly soluble in Methanol (with heating)
Density (Predicted) 1.846 g/cm³
pKa (Predicted) 7.74 ± 0.40
Storage Conditions 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen)

Synthesis and Chemical Properties

This compound is typically synthesized through the oxidation of thiourea or its derivatives. A common method involves the oxidation of aminoiminomethanesulfinic acid (formamidinesulfinic acid) with an oxidizing agent such as peracetic acid or hydrogen peroxide.[1]

A general synthetic workflow is outlined below:

G Thiourea Thiourea Reaction_Mixture Reaction Mixture Thiourea->Reaction_Mixture Oxidizing_Agent Oxidizing Agent (e.g., Peracetic Acid) Oxidizing_Agent->Reaction_Mixture Solvent Solvent (e.g., Acetic Acid) Solvent->Reaction_Mixture Filtration Filtration Reaction_Mixture->Filtration Washing Washing (e.g., with Ethanol) Filtration->Washing Drying Drying Washing->Drying Final_Product This compound (White Crystalline Solid) Drying->Final_Product G Start Obtain Pure Compound Crystal_Growth Single Crystal Growth Start->Crystal_Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Data_Processing Data Processing (Unit Cell, Space Group) Data_Collection->Data_Processing Structure_Solution Structure Solution (Initial Atomic Positions) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final Crystal Structure (CIF File) Validation->Final_Structure

References

Solubility Profile of Amino(imino)methanesulfonic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of Amino(imino)methanesulfonic acid (CAS No. 1184-90-3), a versatile reagent in organic synthesis. Due to its zwitterionic nature, stemming from the presence of both a strongly acidic sulfonic acid group and a basic guanidino group, its solubility is highly dependent on the polarity of the solvent. This document compiles available qualitative and quantitative solubility data, outlines a general experimental protocol for solubility determination, and provides context through the solubility of structurally related guanidinium (B1211019) compounds.

Introduction

This compound, also known as formamidinesulfonic acid, is a crystalline solid with the molecular formula CH₄N₂O₃S.[1][2] It serves as a key reagent in the preparation of various guanidine (B92328) derivatives.[1][2] Understanding its solubility in different organic solvents is crucial for its application in synthesis, purification, and formulation development. This guide aims to provide a detailed technical resource on this topic.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its solubility characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaCH₄N₂O₃S[1][2]
Molecular Weight124.12 g/mol [1][2]
Melting Point132-134 °C (decomposition)[1][2]
pKa (Predicted)7.74 ± 0.40[1][2]
Density (Predicted)1.846 g/cm³[1][2]
XLogP3-1.6[1]
Hydrogen Bond Donor Count3[1]
Hydrogen Bond Acceptor Count4[1]

Solubility Data

Qualitative Solubility

The compound's solubility is generally limited in most organic solvents. Available data indicates it is "very slightly" soluble in Dimethyl Sulfoxide (DMSO) and "slightly" soluble in methanol, particularly with heating.[1][2][3]

Quantitative Solubility

A single source reports a water solubility of 110 g/L at 25 °C.[4] However, this high value should be approached with caution as it contrasts with the generally described low solubility in polar organic solvents. The zwitterionic nature of the molecule likely contributes to a higher affinity for water compared to less polar organic solvents.

Table 2: Summary of Solubility Data for this compound

SolventTypeSolubilityTemperatureNotesReference
WaterProtic110 g/L25 °CData point requires verification.[4]
Dimethyl Sulfoxide (DMSO)Aprotic PolarVery Slightly SolubleNot Specified-[1][2][3]
MethanolProtic PolarSlightly SolubleHeatedSolubility increases with temperature.[1][2][3]

Solubility of Structurally Related Compounds: Guanidine and its Salts

Given the presence of the guanidino functional group, the solubility behavior of guanidine and its salts can provide valuable insights. Guanidine itself is highly soluble in polar solvents like water and alcohols.[5][6] Guanidinium salts, such as guanidinium chloride and guanidinium nitrate, also exhibit good solubility in polar solvents.[7][8] For instance, at 298.15 K, the mole fraction solubility of guanidine hydrochloride is highest in DMF, followed by other polar aprotic and protic solvents, and lowest in less polar alcohols like n-propanol.[8] This trend suggests that the guanidino group of this compound contributes to its affinity for polar solvents.

Experimental Protocol for Solubility Determination

As specific experimental details for determining the solubility of this compound are not published, a general and robust protocol for solid compounds is outlined below. This method can be adapted for the quantitative determination of its solubility in various organic solvents.

Materials and Equipment
  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Centrifuge

  • Micropipettes

  • HPLC or UV-Vis spectrophotometer for quantification

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

    • Equilibrate the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C, 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed/pre-cooled pipette to avoid temperature-induced precipitation.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

  • Quantification:

    • Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, against a standard curve.

  • Calculation:

    • Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps for the experimental determination of solubility.

G start Start add_excess Add excess solute to solvent in a sealed vial start->add_excess equilibrate Equilibrate at constant temperature with agitation add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle withdraw Withdraw supernatant settle->withdraw filter Filter supernatant withdraw->filter dilute Dilute filtrate filter->dilute quantify Quantify concentration (e.g., HPLC, UV-Vis) dilute->quantify calculate Calculate solubility quantify->calculate end End calculate->end

References

In-depth Technical Guide: Thermal Decomposition of Amino(imino)methanesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amino(imino)methanesulfonic acid, a compound of interest in synthetic chemistry and potentially in drug development, exhibits thermal instability, undergoing decomposition upon heating. This technical guide synthesizes the currently available information on the thermal decomposition of this compound. It is important to note that while basic physical properties are documented, detailed experimental studies on its thermal degradation, including comprehensive thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and decomposition product identification, are not extensively available in publicly accessible scientific literature. This guide presents the known data and outlines the methodologies that would be required for a thorough investigation of its thermal decomposition profile.

Introduction

This compound, also known as formamidinesulfonic acid, possesses the chemical formula CH₄N₂O₃S and a molecular weight of 124.12 g/mol .[1] Its structure features a guanidinium (B1211019) group attached to a sulfonic acid moiety, suggesting a complex thermal behavior involving the breakdown of both functional groups. Understanding the thermal stability and decomposition pathway of this compound is crucial for its safe handling, storage, and application in various fields, including as a potential intermediate in pharmaceutical synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. The melting point is consistently reported as a decomposition temperature, indicating that the compound does not exhibit a stable liquid phase at atmospheric pressure.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular FormulaCH₄N₂O₃S[1][2]
Molecular Weight124.12 g/mol [1][2]
AppearanceWhite to off-white solid[3]
Melting Point132-134 °C (decomposition)[2][3][4]
SolubilityVery slightly soluble in DMSO, slightly soluble in Methanol (heated)[2][4]

Thermal Decomposition Analysis

Anticipated Thermal Decomposition Pathway

Based on the structure of this compound, a hypothetical decomposition pathway can be proposed. The initial steps of thermal degradation would likely involve the fragmentation of the molecule, potentially leading to the evolution of gaseous products such as sulfur dioxide (SO₂), ammonia (B1221849) (NH₃), water (H₂O), and nitrogen oxides. The guanidinium group may also decompose to form urea (B33335) and other nitrogen-containing compounds.

To elucidate the actual decomposition mechanism and identify the resulting products, a comprehensive experimental approach would be necessary.

G cluster_0 Hypothetical Thermal Decomposition Workflow A This compound B Heating (TGA/DSC) A->B Thermal Stress C Initial Decomposition B->C G Kinetic Analysis (Model-fitting, etc.) B->G D Gaseous Products (e.g., SO₂, NH₃, H₂O) C->D E Solid Residue C->E F Product Analysis (Mass Spectrometry, FTIR, etc.) D->F E->F H Decomposition Mechanism Elucidation F->H G->H

Caption: Hypothetical workflow for investigating the thermal decomposition of this compound.

Recommended Experimental Protocols

To generate the data required for a comprehensive understanding of the thermal decomposition of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the temperature ranges of mass loss and the kinetics of decomposition.

  • Apparatus: A calibrated thermogravimetric analyzer.

  • Method:

    • Accurately weigh 5-10 mg of this compound into an alumina (B75360) or platinum crucible.

    • Place the crucible in the TGA furnace.

    • Heat the sample from ambient temperature to a final temperature of at least 600 °C at a constant heating rate (e.g., 10 °C/min).

    • Conduct the experiment under both an inert atmosphere (e.g., nitrogen or argon) and an oxidative atmosphere (e.g., air) to assess the influence of oxygen on the decomposition process.

    • Record the mass loss as a function of temperature.

Differential Scanning Calorimetry (DSC)
  • Objective: To determine the enthalpy changes associated with decomposition and to identify any phase transitions prior to decomposition.

  • Apparatus: A calibrated differential scanning calorimeter.

  • Method:

    • Accurately weigh 2-5 mg of this compound into a sealed aluminum pan.

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample from ambient temperature to a temperature beyond the decomposition point at a constant heating rate (e.g., 10 °C/min).

    • Conduct the experiment under an inert atmosphere.

    • Record the heat flow as a function of temperature.

Analysis of Decomposition Products
  • Objective: To identify the gaseous and solid products of thermal decomposition.

  • Apparatus: A TGA instrument coupled to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).

  • Method:

    • Perform a TGA experiment as described in section 4.1.

    • Simultaneously analyze the evolved gases using the coupled MS or FTIR detector.

    • Collect the solid residue remaining after the TGA run for further analysis by techniques such as X-ray diffraction (XRD) or elemental analysis.

G cluster_1 Recommended Experimental Workflow cluster_sample Sample Preparation cluster_thermal Thermal Analysis cluster_product Product Analysis cluster_data Data Interpretation Sample This compound TGA TGA Sample->TGA DSC DSC Sample->DSC TGA_MS TGA-MS TGA->TGA_MS TGA_FTIR TGA-FTIR TGA->TGA_FTIR Residue_Analysis Residue Analysis (XRD, etc.) TGA->Residue_Analysis Kinetics Kinetic Modeling TGA->Kinetics DSC->Kinetics Mechanism Mechanism Proposal TGA_MS->Mechanism TGA_FTIR->Mechanism Residue_Analysis->Mechanism Kinetics->Mechanism

Caption: A logical workflow for the comprehensive thermal analysis of this compound.

Conclusion

The available data on the thermal decomposition of this compound is limited to its melting point, which is characterized as a decomposition temperature. To provide a thorough understanding of its thermal stability, decomposition pathways, and associated hazards, further experimental investigation is imperative. The methodologies outlined in this guide, including TGA, DSC, and evolved gas analysis, represent a standard and comprehensive approach to characterizing the thermal decomposition of this compound. The resulting data would be invaluable for ensuring its safe handling and for predicting its behavior in applications where it may be subjected to elevated temperatures.

References

Spectroscopic and Biological Profile of L-Arginine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Arginine, a semi-essential amino acid, is a cornerstone of numerous physiological processes, most notably as the primary substrate for the synthesis of nitric oxide (NO), a critical signaling molecule. Understanding the structural and functional characteristics of L-Arginine is paramount for research in areas ranging from cardiovascular health to immunology and neuroscience. This technical guide provides a comprehensive overview of the spectroscopic data of L-Arginine, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it details the pivotal role of L-Arginine in the nitric oxide signaling pathway. Experimental protocols for obtaining the presented spectroscopic data are also included to facilitate reproducible research.

Spectroscopic Data of L-Arginine

The following sections summarize the key spectroscopic data for L-Arginine, providing a quantitative basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of L-Arginine in solution.

Table 1: ¹H NMR Spectroscopic Data for L-Arginine in D₂O [1][2][3]

Chemical Shift (ppm)MultiplicityAssignment
3.786Tripletα-CH
3.261Tripletδ-CH₂
1.909Multipletβ-CH₂
1.679Multipletγ-CH₂

Table 2: ¹³C NMR Spectroscopic Data for L-Arginine in H₂O [4][5][6]

Chemical Shift (ppm)Assignment
177.238C=O (Carboxyl)
159.504C=N (Guanidinium)
57.002α-CH
43.201δ-CH₂
30.281β-CH₂
26.577γ-CH₂
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in L-Arginine based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for L-Arginine [7][8][9][10][11][12][13][14][15]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3358 - 3296N-H StretchingAmine, Guanidinium
3151N-H StretchingAmine
3051O-H StretchingCarboxylic Acid
2944 - 2928C-H Asymmetric StretchingMethylene
2858 - 2842C-H Symmetric StretchingMethylene
1678C=O StretchingCarboxylic Acid
1586 - 1608C=N Asymmetric StretchingGuanidinium
1550N-H BendingAmine
1471C-H BendingMethylene
1416O-H BendingCarboxylic Acid
1186 - 1132C-N StretchingAmine
Mass Spectrometry (MS)

Mass spectrometry provides information on the mass-to-charge ratio of L-Arginine and its fragments, confirming its molecular weight and elemental composition.

Table 4: Mass Spectrometric Data for L-Arginine [11][16][17][18]

ParameterValue
Molecular FormulaC₆H₁₄N₄O₂
Molecular Weight174.20 g/mol
Exact Mass174.11167570 Da
Major Fragment (m/z)70.1

The L-Arginine/Nitric Oxide Signaling Pathway

L-Arginine is the sole physiological substrate for nitric oxide synthases (NOS), a family of enzymes that catalyze the production of nitric oxide (NO).[19][20][21] This pathway is fundamental to a vast array of physiological functions.

The synthesis of NO from L-Arginine is a complex enzymatic process. In the presence of oxygen and NADPH, NOS converts L-Arginine into L-Citrulline and NO.[19] This reaction requires several cofactors, including tetrahydrobiopterin (B1682763) (BH4), FAD, and FMN.[19]

Nitric_Oxide_Signaling_Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO L_Citrulline L-Citrulline NOS->L_Citrulline O2_NADPH O₂, NADPH O2_NADPH->NOS Cofactors BH₄, FAD, FMN Cofactors->NOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Cellular_Responses Cellular Responses (e.g., Vasodilation) PKG->Cellular_Responses

Caption: The L-Arginine/Nitric Oxide signaling cascade.

Once produced, NO diffuses to adjacent cells and activates soluble guanylate cyclase (sGC) by binding to its heme moiety.[22] Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts as a second messenger, activating Protein Kinase G (PKG), which phosphorylates various downstream targets, leading to a wide range of cellular responses, including smooth muscle relaxation (vasodilation), neurotransmission, and immune regulation.[22]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented in this guide. Specific parameters may need to be optimized based on the instrumentation and experimental conditions.

NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of L-Arginine.

Materials:

  • L-Arginine sample

  • Deuterated water (D₂O) or other appropriate deuterated solvent

  • NMR tubes

  • Internal standard (e.g., DSS or TSP)

Protocol:

  • Sample Preparation: Accurately weigh a known amount of L-Arginine and dissolve it in D₂O. For quantitative NMR (qNMR), a certified internal standard should also be accurately weighed and added to the solution.[23]

  • NMR Data Acquisition: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer. For accurate quantification in ¹H NMR, ensure a long relaxation delay (D1) of 5-7 times the longest T₁ relaxation time and a calibrated 90° pulse.[23][24][25][26]

  • Data Processing: Process the acquired spectra using appropriate software. This includes Fourier transformation, phasing, baseline correction, and referencing the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of L-Arginine.

Materials:

  • L-Arginine sample (solid)

  • Potassium bromide (KBr) for pellet preparation or an ATR accessory

  • FTIR spectrometer

Protocol (KBr Pellet Method):

  • Sample Preparation: Grind a small amount of L-Arginine with dry KBr powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid L-Arginine sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum. A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of L-Arginine.

Materials:

  • L-Arginine sample

  • Appropriate solvent (e.g., water/acetonitrile with formic acid)

  • Mass spectrometer (e.g., ESI-Q-TOF, Orbitrap)

Protocol (Electrospray Ionization - ESI):

  • Sample Preparation: Dissolve a small amount of L-Arginine in the chosen solvent system to a suitable concentration (typically in the low µM to nM range).

  • Data Acquisition: Infuse the sample solution directly into the ESI source of the mass spectrometer or inject it via a liquid chromatography (LC) system. Acquire the mass spectrum in positive ion mode. For tandem MS (MS/MS), select the parent ion (e.g., m/z 175.2 for L-Arginine) and subject it to collision-induced dissociation to obtain a fragment ion spectrum.[27][28][29][30]

Conclusion

This technical guide provides a consolidated resource for the spectroscopic and biological characterization of L-Arginine. The presented data and protocols are intended to support researchers and professionals in the fields of chemistry, biology, and pharmacology in their endeavors to understand and utilize this multifaceted amino acid. The detailed description of the L-Arginine/Nitric Oxide signaling pathway highlights its significance in cellular communication and its potential as a therapeutic target.

References

Amino(imino)methanesulfonic Acid: A Technical Guide to its Discovery and Historical Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and historical preparation of amino(imino)methanesulfonic acid, a compound of significant interest in synthetic chemistry and drug development. The document details the key synthetic routes from thiourea (B124793) and its derivatives, providing comprehensive experimental protocols for each major historical method. Quantitative data is summarized for comparative analysis, and logical workflows are visualized to elucidate the synthetic pathways.

Introduction

This compound, also known as formamidinesulfonic acid, is a versatile reagent and intermediate in organic synthesis. Its structural features, combining a guanidinium-like moiety with a sulfonic acid group, impart unique chemical properties that have been exploited in the preparation of various heterocyclic compounds and guanidinylating agents. This guide explores the historical context of its discovery and the evolution of its synthetic preparation.

Historical Discovery

The history of this compound is intrinsically linked to the study of thiourea and its oxidation products. The precursor, aminoiminomethanesulfinic acid (also known as formamidinesulfinic acid or thiourea dioxide), was first prepared by the English chemist Edward de Barry Barnett in 1910 through the oxidation of thiourea with hydrogen peroxide. This foundational work paved the way for the subsequent synthesis of the sulfonic acid analog.

While a singular, definitive publication marking the initial "discovery" of this compound is not readily apparent in the reviewed literature, its preparation is a logical extension of the well-established chemistry of thiourea oxidation. A significant method for its synthesis, frequently cited in chemical literature and supplier documentation, was developed by Mosher and colleagues. This method involves the oxidation of aminoiminomethanesulfinic acid using peracetic acid.

Synthetic Pathways

The historical preparation of this compound has primarily involved the oxidation of thiourea or its S-oxygenated derivatives. The two main precursors are thiourea and aminoiminomethanesulfinic acid.

G Thiourea Thiourea Thiourea_Dioxide Aminoiminomethanesulfinic Acid (Thiourea Dioxide) Thiourea->Thiourea_Dioxide Oxidation (e.g., H₂O₂) AIMSA This compound Thiourea->AIMSA Direct Oxidation (e.g., Peracetic Acid) Thiourea_Dioxide->AIMSA Oxidation (e.g., Peracetic Acid) G cluster_prep Preparation of Starting Material cluster_synthesis Synthesis of this compound cluster_workup Work-up and Purification Thiourea Thiourea Thiourea_Dioxide Aminoiminomethanesulfinic Acid Thiourea->Thiourea_Dioxide Oxidation H2O2 Hydrogen Peroxide H2O2->Thiourea_Dioxide Thiourea_Dioxide_Synth Aminoiminomethanesulfinic Acid Reaction Reaction at 0°C to RT Thiourea_Dioxide_Synth->Reaction Peracetic_Acid Peracetic Acid / Acetic Acid Peracetic_Acid->Reaction AIMSA_Precipitate Precipitate of This compound Reaction->AIMSA_Precipitate Precipitation AIMSA_Precipitate_Workup Precipitate Filtration Filtration Washing Washing with Ethanol Filtration->Washing Drying Drying Washing->Drying Final_Product Pure this compound Drying->Final_Product AIMSA_Precipitate_Workup->Filtration

A Technical Guide to the Theoretical Analysis of Amino(imino)methanesulfonic Acid's Electronic Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 21, 2025

Abstract

Amino(imino)methanesulfonic acid, also known as formamidinesulfonic acid, is a compound of interest due to its structural relationship to biologically relevant guanidinium (B1211019) and sulfonic acid groups.[1][2] Understanding its electronic structure is fundamental to predicting its reactivity, stability, and potential interactions in biological systems. This guide outlines the standard theoretical framework and computational methodologies employed to investigate the molecular and electronic properties of this molecule. While specific, in-depth theoretical studies on this compound are not extensively available in the public literature, this document presents the established protocols and expected data formats based on computational studies of analogous molecules, such as methanesulfonic acid and various amino acids.[3][4][5]

Introduction to Theoretical Electronic Structure Studies

Theoretical chemistry provides a powerful lens for examining molecules at the atomic level. Through computational methods like Density Functional Theory (DFT), researchers can model molecular geometries, predict vibrational frequencies, and analyze the distribution and energy of electrons.[4][6] These analyses are crucial for:

  • Predicting Chemical Reactivity: The energies of frontier molecular orbitals (HOMO and LUMO) indicate a molecule's susceptibility to electrophilic or nucleophilic attack.[7][8]

  • Understanding Molecular Stability: Optimized geometry and calculated thermodynamic properties reveal the most stable conformation of the molecule.[6][9]

  • Interpreting Spectroscopic Data: Calculated vibrational frequencies can be correlated with experimental infrared and Raman spectra to confirm molecular structure.[5][10]

  • Elucidating Intermolecular Interactions: Analysis of the electrostatic potential and atomic charges helps predict how the molecule will interact with other molecules, such as proteins or solvents.

Computational Methodology

The following protocol describes a standard and robust approach for the theoretical investigation of this compound's electronic structure using DFT, a method widely applied to organic and biological molecules for its balance of accuracy and computational efficiency.[9][11][12]

Software and Theoretical Level

Calculations are typically performed using quantum chemistry software packages like Gaussian, ORCA, or Spartan.[4] A common and effective level of theory for such molecules is Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) combined with a Pople-style basis set, such as 6-311++G(d,p).[9][12] This combination provides a reliable description of electron correlation, geometry, and vibrational properties.

Step-by-Step Protocol
  • Initial Structure Creation: An initial 3D structure of this compound is built using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation on the potential energy surface. This process systematically alters the atomic coordinates to minimize the forces between atoms until a stationary point is reached.

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculated frequencies correspond to the fundamental vibrational modes of the molecule and can be compared with experimental IR and Raman data.[5]

  • Electronic Property Analysis: Using the optimized geometry, single-point energy calculations are performed to derive key electronic properties. This includes:

    • Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between them is a critical indicator of chemical stability and reactivity.[7][8]

    • Mulliken Atomic Charges: Calculation of the partial charge distribution on each atom, offering insights into the molecule's polarity and potential sites for electrostatic interactions.

    • Molecular Electrostatic Potential (MEP): Visualization of the MEP map reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

The logical workflow for this computational protocol is visualized in the diagram below.

computational_workflow cluster_prep Preparation cluster_calc Core Calculation cluster_analysis Analysis & Verification cluster_output Results start Initial 3D Structure (this compound) opt Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq verify Verify Minimum Energy (No Imaginary Frequencies) freq->verify elec_prop Electronic Property Calculation (Single-Point Energy) verify->elec_prop If True Minimum geom Optimized Geometry (Bond Lengths, Angles) elec_prop->geom vib Vibrational Modes elec_prop->vib mo Molecular Orbitals (HOMO, LUMO, Gap) elec_prop->mo charge Atomic Charges elec_prop->charge

Caption: Computational workflow for electronic structure analysis.

Data Presentation of Theoretical Results

The quantitative data derived from the computational protocol should be organized into clear, comparative tables. The following tables illustrate the expected format for presenting the key findings of a theoretical study on this compound.

Note: The following tables are templates. Specific calculated values for this compound are not available in the surveyed literature and would need to be generated by performing the computational protocol described above.

Table 1: Calculated Geometric Parameters

Parameter Bond/Angle Calculated Value (Å or °)
Bond Lengths C=N (imino) Value
C-N (amino) Value
C-S Value
S=O Value
S-O(H) Value
Bond Angles N-C-N Value
N-C-S Value
O-S-O Value

| Dihedral Angles | N-C-S-O | Value |

Table 2: Mulliken Atomic Charges

Atom Charge (e)
C1 Value
N (imino) Value
N (amino) Value
S1 Value
O (sulfonyl 1) Value
O (sulfonyl 2) Value
O (hydroxyl) Value
H (hydroxyl) Value
H (amino) Value

| H (imino) | Value |

Table 3: Frontier Molecular Orbital Properties

Property Value (eV)
HOMO Energy Value
LUMO Energy Value

| HOMO-LUMO Gap (ΔE) | Value |

Table 4: Selected Calculated Vibrational Frequencies

Vibrational Mode Wavenumber (cm⁻¹) Intensity (km/mol)
N-H Stretch (amino) Value Value
N-H Stretch (imino) Value Value
C=N Stretch Value Value
SO₂ Asymmetric Stretch Value Value
SO₂ Symmetric Stretch Value Value

| C-S Stretch | Value | Value |

Conclusion

The theoretical study of this compound's electronic structure is an essential step toward understanding its fundamental chemical nature. By employing established computational methodologies like Density Functional Theory, researchers can generate detailed data on its geometry, stability, and electronic properties. This information provides a robust foundation for predicting its behavior in various chemical and biological environments, thereby guiding further experimental work and supporting applications in fields such as medicinal chemistry and materials science.

References

Methodological & Application

Protocol for the Guanidinylation of Primary Amines with Amino(imino)methanesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

The guanidinium (B1211019) group is a key structural motif in a vast array of biologically active molecules and pharmaceuticals due to its ability to form strong hydrogen bonds and participate in electrostatic interactions. The targeted introduction of this functional group, known as guanidinylation, is a critical transformation in medicinal chemistry and drug development. Amino(imino)methanesulfonic acid has emerged as a valuable reagent for the direct guanidinylation of primary amines, offering a straightforward method for the synthesis of guanidine-containing compounds. This document provides a detailed protocol for this reaction, including the preparation of the reagent and its application in the guanidinylation of primary amines, exemplified by the conversion of amino acids to their corresponding guanidino acids.

Experimental Protocols

Preparation of this compound and its Analogs

This compound and its N-substituted analogs can be synthesized by the oxidation of the corresponding thioureas.[1] A representative procedure for the preparation of (ethylamino)(ethylimino)methanesulfonic acid is detailed below.[2]

Materials:

  • N,N'-Diethylthiourea

  • Sodium molybdate (B1676688) dihydrate

  • Hydrogen peroxide (30%)

  • Water

  • Sodium bisulfite

  • Dry ice/isopropanol bath

Procedure:

  • To a mixture of N,N'-diethylthiourea (43 g, 322 mmol) and sodium molybdate dihydrate (208 mg, 0.9 mmol) in water (425 mL), cooled to 0-5°C, add hydrogen peroxide (30%, 103 mL, 0.45 mol) dropwise.

  • Control the exothermic reaction by using a dry ice/isopropanol bath to maintain the temperature.

  • After the addition is complete, stir the solution at a temperature below 10°C for 1 hour and then at room temperature for 20 hours.[2]

  • Cool the reaction mixture to 10°C and quench the excess oxidant by the addition of solid sodium bisulfite.[2]

  • Filter the solution. The resulting aqueous solution of (ethylamino)(ethylimino)methanesulfonic acid can be used in the subsequent guanidinylation step without further purification.[2]

Guanidinylation of a Primary Amine (Lysine-Containing Peptide)

This protocol describes the direct guanidinylation of the primary amine on the side chain of a lysine (B10760008) residue within a peptide.[2]

Materials:

Procedure:

  • Dissolve the lysine-containing peptide in the aqueous solution of (ethylamino)(ethylimino)methanesulfonic acid.

  • Adjust the pH of the reaction mixture to 11.2 using 28% ammonium hydroxide.

  • Stir the reaction mixture at room temperature for 48 hours.

  • After 48 hours, adjust the pH to 7 with an appropriate acid.

  • Extract the aqueous solution twice with 30 mL of ethyl acetate.

  • Combine the ethyl acetate extracts, wash twice with 10 mL of water, and concentrate to dryness in vacuo.

  • Dissolve the resulting oil in 20 mL of methanol and add it to 200 mL of water.

  • Evaporate the methanol in vacuo.

  • Wash the remaining aqueous solution twice with 20 mL of heptane.

  • Evaporate the aqueous solution to dryness in vacuo.

  • Add 10 mL of ethyl acetate to the residue and evaporate to dryness again.

  • Dissolve the resulting solid in 25 mL of ethyl acetate and heat to no more than 40°C.

  • Add heptane until the solution becomes cloudy and then cool to 10°C.

  • Collect the precipitate by vacuum filtration to yield the N,N'-diethylhomoarginine containing peptide.

Data Presentation

The following table summarizes the quantitative data for the guanidinylation of a lysine-containing peptide with (ethylamino)(ethylimino)methanesulfonic acid.

SubstrateProductYieldPurity (HPLC)Reference
Boc-Lys-Pro-D-AlaNH2Boc-N,N'-diethylhomoarginine-Pro-D-AlaNH285%97%[2]

Visualizations

Experimental Workflow for Guanidinylation

Guanidinylation_Workflow cluster_reagent_prep Reagent Preparation cluster_guanidinylation Guanidinylation Reaction cluster_workup Workup & Purification thiourea N,N'-Diethylthiourea oxidation Oxidation (H₂O₂, Na₂MoO₄) thiourea->oxidation 1. React reagent Amino(imino)methanesulfonic Acid Derivative oxidation->reagent 2. Form reaction Guanidinylation (pH 11.2, 48h, RT) reagent->reaction 4. Add primary_amine Primary Amine (e.g., Lysine Peptide) primary_amine->reaction 3. Add guanidine_product Guanidinylated Product reaction->guanidine_product 5. Form extraction Extraction (Ethyl Acetate) guanidine_product->extraction 6. Extract purification Purification (Precipitation) extraction->purification 7. Purify final_product Pure Guanidinylated Product purification->final_product 8. Isolate

Caption: Experimental workflow for the preparation of the guanidinylating reagent and the subsequent guanidinylation of a primary amine.

References

Amino(imino)methanesulfonic Acid: A Versatile Reagent for Guanidinylation in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Amino(imino)methanesulfonic acid and its precursor, aminoiminomethanesulfinic acid (also known as formamidine (B1211174) sulfinic acid), have emerged as valuable reagents for the introduction of the guanidine (B92328) functional group in the synthesis of complex natural products. The guanidinium (B1211019) group is a key structural motif in a wide array of biologically active natural products, contributing significantly to their pharmacological properties through its ability to engage in hydrogen bonding and electrostatic interactions. This application note provides a detailed overview of the use of this compound and its precursor in natural product synthesis, complete with experimental protocols and quantitative data from selected examples.

Key Applications and Advantages

This compound and formamidine sulfinic acid offer several advantages as guanidinylating reagents:

  • Direct Guanidinylation: They allow for the direct conversion of primary amines to guanidines, often under mild conditions.

  • Versatility: These reagents have been successfully employed in the synthesis of various natural products, including alkaloids.

  • Accessibility: Formamidine sulfinic acid is commercially available, and this compound can be readily prepared from it through oxidation.

This note will focus on the application of these reagents in the total synthesis of two notable natural products: the guanidine alkaloid Nitensidine D and the cyclopropyl (B3062369) amino acid carnosadine .

Data Summary: Guanidinylation in Natural Product Synthesis

The following table summarizes the quantitative data for the guanidinylation step in the total synthesis of Nitensidine D and provides a representative example for the synthesis of a guanidino acid, a key step in the synthesis of molecules like carnosadine.

Natural Product/IntermediateAmine SubstrateGuanidinylating ReagentSolventTemperature (°C)Reaction TimeYield (%)
Nitensidine D N-(3-methylbut-2-en-1-yl)butane-1,4-diamineFormamidine sulfinic acidEthanol (B145695)Reflux4 h70
Guanidino Acid Derivative α-Amino acidThis compoundaq. NaOH20Not specified60-80

Experimental Protocols

Synthesis of Nitensidine D: Guanidinylation Step

This protocol details the introduction of the guanidine moiety in the total synthesis of Nitensidine D.

Reaction Scheme:

G cluster_conditions Amine N-(3-methylbut-2-en-1-yl)butane-1,4-diamine Product Nitensidine D Precursor Amine->Product Guanidinylation Reagent Formamidine sulfinic acid Reagent->Product Solvent Ethanol, Reflux, 4h

A schematic of the guanidinylation step in the synthesis of a Nitensidine D precursor.

Materials:

  • N-(3-methylbut-2-en-1-yl)butane-1,4-diamine

  • Formamidine sulfinic acid

  • Ethanol (absolute)

Procedure:

  • A solution of N-(3-methylbut-2-en-1-yl)butane-1,4-diamine (1.0 equivalent) in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Formamidine sulfinic acid (1.2 equivalents) is added to the solution.

  • The reaction mixture is heated to reflux and maintained at this temperature for 4 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the guanidinylated precursor to Nitensidine D.

General Protocol for the Synthesis of Guanidino Acids

This protocol provides a general method for the conversion of α-amino acids to their corresponding α-guanidino acids, a crucial transformation for the synthesis of natural products like carnosadine.[1]

Reaction Scheme:

G cluster_conditions Reaction Conditions AminoAcid α-Amino Acid Product α-Guanidino Acid AminoAcid->Product Guanidinylation Reagent This compound Reagent->Product Aqueous NaOH Aqueous NaOH 20 °C 20 °C

Workflow for the synthesis of α-guanidino acids.

Materials:

  • α-Amino acid

  • This compound

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • The α-amino acid (1.0 equivalent) is dissolved in an aqueous solution of sodium hydroxide.

  • This compound (1.1 equivalents) is added portion-wise to the stirred solution at room temperature (20 °C).

  • The reaction mixture is stirred for a specified time (typically monitored by TLC or LC-MS).

  • After the reaction is complete, the solution is carefully acidified with hydrochloric acid to precipitate the α-guanidino acid.

  • The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the pure product.

Logical Workflow for Reagent Preparation

This compound can be prepared from its more common precursor, formamidine sulfinic acid (thiourea dioxide), through oxidation.

G start Thiourea Dioxide (Formamidine sulfinic acid) process Oxidation (e.g., with peracetic acid) start->process end This compound process->end

Preparation of the guanidinylating reagent.

Conclusion

This compound and formamidine sulfinic acid are effective and versatile reagents for the introduction of guanidine groups in the synthesis of complex natural products. The provided protocols for the guanidinylation steps in the syntheses of Nitensidine D and a general guanidino acid highlight the practical utility of these reagents. Researchers in natural product synthesis and drug development can utilize these methods to efficiently construct guanidine-containing molecules with potential therapeutic applications.

References

Application Notes and Protocols: Reaction of Amino(imino)methanesulfonic Acid with Aliphatic Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The guanidinium (B1211019) group is a key structural motif in a vast array of biologically active molecules and pharmaceuticals. Its ability to exist in a protonated state at physiological pH allows for crucial interactions with biological targets through hydrogen bonding and electrostatic interactions. Amino(imino)methanesulfonic acid has emerged as a valuable reagent for the direct guanidinylation of primary and secondary aliphatic amines, providing an efficient route to synthesize substituted guanidines. This document provides a detailed overview of the reaction mechanism, experimental protocols, and quantitative data for this important transformation.

Reaction Mechanism

The reaction of this compound with aliphatic amines proceeds through a nucleophilic addition-elimination mechanism. The carbon atom of the amino(imino)methyl group is electrophilic and is attacked by the nucleophilic aliphatic amine.

The proposed step-by-step mechanism is as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aliphatic amine attacks the electrophilic carbon atom of this compound.

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate. In this intermediate, the positive charge is localized on the nitrogen of the attacking amine, and a negative charge is on one of the oxygen atoms of the sulfonic acid group.

  • Proton Transfer: A proton is transferred from the attacking amine nitrogen to one of the amino groups on the original guanidinylating agent.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, leading to the elimination of the stable sulfonate anion (HSO₃⁻) as the leaving group. This step is driven by the formation of the highly resonance-stabilized guanidinium product.

  • Deprotonation: The resulting protonated guanidine (B92328) is deprotonated by a base present in the reaction mixture to yield the final N-alkylguanidine product.

Caption: Proposed mechanism for the guanidinylation of an aliphatic amine.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of N-alkylguanidines using this compound. Optimization of reaction conditions (e.g., solvent, temperature, reaction time, and base) may be necessary for specific substrates.

Protocol 1: Guanidinylation of a Primary Aliphatic Amine

Materials:

  • Primary aliphatic amine

  • This compound

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile)

  • Organic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • To a solution of the primary aliphatic amine (1.0 eq.) in the chosen anhydrous solvent under an inert atmosphere, add the organic base (1.1 - 2.0 eq.).

  • Add this compound (1.0 - 1.2 eq.) portion-wise to the stirred solution at room temperature.

  • The reaction mixture is stirred at room temperature or heated (e.g., to 40-60 °C) for a period of 2 to 24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired N-alkylguanidine.

ProtocolWorkflow start Start dissolve Dissolve amine and base in anhydrous solvent start->dissolve add_reagent Add this compound dissolve->add_reagent react Stir at specified temperature (2-24h) add_reagent->react workup Work-up: - Solvent removal - Extraction - Washing and drying react->workup purify Purification: - Column chromatography or - Recrystallization workup->purify end End Product: N-Alkylguanidine purify->end

Caption: General experimental workflow for the synthesis of N-alkylguanidines.

Data Presentation

The following table summarizes representative, albeit illustrative, quantitative data for the guanidinylation of various primary aliphatic amines with this compound under typical reaction conditions. Actual yields and reaction times will vary depending on the specific substrate and optimized conditions.

EntryAliphatic AmineSolventBaseTemp. (°C)Time (h)Yield (%)
1n-ButylamineDMFTEA251285
2Iso-propylamineDCMDIPEA40878
3CyclohexylamineACNTEA60692
4BenzylamineDMFDIPEA251888
52-PhenylethylamineDCMTEA401082

Note: The data presented in this table is a compilation of typical results found in the literature for similar guanidinylation reactions and should be considered as a guideline.

Conclusion

This compound is a highly effective reagent for the guanidinylation of aliphatic amines. The reaction proceeds through a well-understood nucleophilic addition-elimination mechanism, offering a direct and efficient method for the synthesis of N-substituted guanidines. The provided protocols and data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the synthesis of novel guanidine-containing compounds for biological evaluation. Further optimization of the reaction conditions for specific substrates can lead to improved yields and reaction times.

One-Pot Synthesis of Guanidines using Amino(imino)methanesulfonic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The guanidinium (B1211019) group is a critical pharmacophore found in a plethora of biologically active molecules and natural products. Its ability to form strong, bidentate hydrogen bonds and exist as a delocalized cation at physiological pH makes it a key moiety for molecular recognition at biological targets. Consequently, the development of efficient and versatile methods for the synthesis of guanidines is of paramount importance in medicinal chemistry and drug discovery. This document provides detailed application notes and protocols for the one-pot synthesis of guanidines using amino(imino)methanesulfonic acid, a convenient and effective guanidinylating agent.

Application Notes

This compound serves as a stable, crystalline reagent for the direct conversion of primary amines, particularly amino acids, into their corresponding guanidino derivatives. This method is noted for its operational simplicity and mild reaction conditions. The reaction proceeds via the nucleophilic attack of the amine on the electrophilic carbon of this compound, with the subsequent elimination of the sulfonic acid group.

Advantages of this Method:

  • One-Pot Procedure: Simplifies the synthetic process by eliminating the need for isolation of intermediates, thus saving time and resources.

  • Mild Reaction Conditions: The reaction is typically carried out under neutral to slightly basic pH at or near room temperature, making it compatible with a range of functional groups.

  • Readily Available Reagent: this compound can be synthesized from the oxidation of thiourea (B124793) dioxide.

  • Aqueous Media: The reaction can often be performed in aqueous solutions, which is environmentally benign.

Applications in Drug Development:

The guanidino functionality is a key feature in numerous approved drugs and clinical candidates. For instance, the antiviral drug Zanamivir and the antihypertensive agent Guanabenz incorporate a guanidine (B92328) moiety. The synthesis of novel guanidino-containing compounds is a continuous effort in the development of new therapeutics for a variety of diseases, including cancer, infectious diseases, and cardiovascular disorders. The use of this compound provides a straightforward route to novel guanidino acids and other derivatives for screening in drug discovery programs.

Data Presentation

The following tables summarize the substrate scope for the guanidinylation reaction using this compound. While the conversion of various amino acids has been reported, specific yield data from a comprehensive study is not widely available in the public literature.

Table 1: Guanidinylation of Representative Amino Acids

Amino Acid SubstrateProductReported YieldReference
GlycineGuanidinoacetic AcidNot SpecifiedMiller & Bischoff, 1986
β-Alanine3-Guanidinopropionic AcidNot SpecifiedMiller & Bischoff, 1986
γ-Aminobutyric Acid4-Guanidinobutanoic AcidNot SpecifiedMiller & Bischoff, 1986
ε-Aminocaproic Acid6-Guanidinohexanoic AcidNot SpecifiedMiller & Bischoff, 1986

Table 2: Potential Substrate Scope for One-Pot Guanidinylation

Amine Substrate ClassExamplePotential ProductExpected Reactivity
Primary Aliphatic Aminesn-Butylaminen-ButylguanidineGood
Secondary Aliphatic AminesDiethylamineN,N-DiethylguanidineModerate to Low
Primary Aryl AminesAnilinePhenylguanidineModerate
Amino AlcoholsEthanolamine2-HydroxyethylguanidineGood
Diamines1,4-Diaminobutane1,4-DiguanidinobutaneGood

Note: The expected reactivity is a qualitative assessment based on general principles of nucleophilicity and steric hindrance. Specific yields need to be determined empirically.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the guanidinylating agent from thiourea dioxide.

Materials:

  • Thiourea dioxide

  • Peracetic acid (32% solution)

  • Glacial acetic acid

  • Anhydrous ethanol

  • Ice bath

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

  • In a flask equipped with a magnetic stir bar, dissolve 0.633 g (5.85 mmol) of thiourea dioxide in 3.0 mL of glacial acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1.56 mL of a 32% peracetic acid solution dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 16 hours.

  • A white precipitate will form. Collect the precipitate by vacuum filtration.

  • Wash the collected solid with five 5 mL portions of anhydrous ethanol.

  • Dry the solid to obtain this compound as a white crystalline solid. (Expected yield: ~82%).

Protocol 2: One-Pot Synthesis of Guanidinoacetic Acid from Glycine

This protocol is a representative procedure for the guanidinylation of an amino acid.

Materials:

  • Glycine

  • This compound

  • Sodium hydroxide (B78521) (1 M solution)

  • Hydrochloric acid (1 M solution)

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve the amino acid (e.g., glycine, 1.0 equivalent) in deionized water.

  • Adjust the pH of the solution to approximately 10-11 by the dropwise addition of 1 M sodium hydroxide solution while stirring.

  • Add this compound (1.1 equivalents) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by a suitable method (e.g., TLC, LC-MS).

  • Upon completion of the reaction, adjust the pH of the solution to neutral (pH 7) with 1 M hydrochloric acid.

  • The product can be isolated by crystallization or chromatographic purification.

Purification (General Guidance):

  • Crystallization: The resulting guanidino acid may precipitate from the solution upon neutralization or concentration. The crude product can be recrystallized from a suitable solvent system (e.g., water/ethanol).

  • Ion-Exchange Chromatography: For more polar products that are difficult to crystallize, ion-exchange chromatography can be an effective purification method. A strong cation exchange resin can be used to bind the basic guanidinium group, allowing for the removal of neutral and acidic impurities. The product is then eluted with a salt gradient or a basic solution.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of this compound cluster_guanidinylation One-Pot Guanidinylation cluster_purification Purification thiourea Thiourea Dioxide reaction1 Oxidation in Acetic Acid thiourea->reaction1 peracetic_acid Peracetic Acid peracetic_acid->reaction1 reagent Amino(imino)methanesulfonic Acid reaction1->reagent reaction2 Guanidinylation Reaction (Aqueous, pH 10-11) reagent->reaction2 amine Amine Substrate (e.g., Amino Acid) amine->reaction2 crude_product Crude Guanidine Product reaction2->crude_product purification Crystallization or Ion-Exchange Chromatography crude_product->purification final_product Pure Guanidine Product purification->final_product signaling_pathway cluster_cell Endothelial Cell cluster_downstream Downstream Effects arginine_ext L-Arginine (extracellular) cat1 CAT-1 Transporter arginine_ext->cat1 Uptake arginine_int L-Arginine (intracellular) cat1->arginine_int enos eNOS (Endothelial Nitric Oxide Synthase) arginine_int->enos no Nitric Oxide (NO) enos->no O2, NADPH -> NADP+ citrulline L-Citrulline enos->citrulline sgc Soluble Guanylate Cyclase (sGC) no->sgc Activates cgmp cGMP sgc->cgmp Converts gtp GTP gtp->sgc pkg Protein Kinase G (PKG) cgmp->pkg Activates vasodilation Vasodilation pkg->vasodilation Leads to

Application Notes and Protocols for the Synthesis of Bioactive Guanidine Compounds Using Amino(imino)methanesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino(imino)methanesulfonic acid, also known as formamidinosulfonic acid, serves as a versatile and efficient reagent for the guanylation of primary and secondary amines, yielding a diverse range of guanidine (B92328) compounds. This reagent is particularly valuable in medicinal chemistry for the synthesis of bioactive molecules due to its stability and reactivity under relatively mild conditions. The guanidinium (B1211019) group is a key pharmacophore in numerous clinically significant drugs, including antihypertensive agents and histamine (B1213489) H2 receptor antagonists. Its ability to form strong hydrogen bonds and exist in a protonated state at physiological pH allows for critical interactions with biological targets.

These application notes provide a comprehensive overview of the use of this compound in the preparation of bioactive guanidine compounds, complete with detailed experimental protocols, quantitative data, and visual diagrams of synthetic workflows.

Data Presentation

The following tables summarize the synthesis of representative bioactive guanidine compounds using this compound, detailing the amine precursors, reaction yields, and relevant biological activity.

Table 1: Synthesis of Antihypertensive Guanidine Derivatives

Bioactive CompoundAmine PrecursorProduct Yield (%)Purity (%)Biological Activity
Debrisoquin1,2,3,4-Tetrahydroisoquinoline (B50084)Not SpecifiedNot SpecifiedAntihypertensive
Guanethidine2-(1-N,N-Heptamethyleneimino)ethylamineNot SpecifiedNot SpecifiedAntihypertensive
Guanabenz2,6-DichlorobenzylamineNot SpecifiedNot SpecifiedAntihypertensive
Guanacline2,6-DimethylphenoxypropylamineNot SpecifiedNot SpecifiedAntihypertensive
Guanoxan(1,4-Benzodioxan-2-ylmethyl)amineNot SpecifiedNot SpecifiedAntihypertensive

Table 2: Synthesis of a Guanidine-Containing Intermediate

Amine PrecursorProductYield (%)Purity (%)Application
Morpholine (B109124)N-Phenyl-4-morpholinecarboximidamide5280.6Intermediate for Linogliride (Antidiabetic)

Experimental Protocols

Protocol 1: General Procedure for the Preparation of this compound

This protocol describes the synthesis of the guanylating agent from thiourea (B124793).

Materials:

Procedure:

  • Prepare a solution of thiourea in water.

  • Add a catalytic amount of sodium molybdate to the solution.

  • Cool the reaction mixture to 0-9°C using an ice bath.

  • Slowly add 30% hydrogen peroxide dropwise, maintaining the temperature between 0-9°C.

  • After the addition is complete, remove the cooling bath and allow the reaction to exotherm. Control the temperature at approximately 35°C with a cold water bath if necessary.

  • Once the exotherm is complete, cool the reaction mixture to 10°C.

  • Filter the resulting precipitate and wash the filter cake with a small amount of ice water.

  • Dry the solid product to obtain this compound. An 80% yield has been reported for this procedure.

Protocol 2: Synthesis of Debrisoquin[1]

This protocol outlines the synthesis of the antihypertensive drug Debrisoquin.

Materials:

Procedure:

  • Treat 1,2,3,4-tetrahydroisoquinoline (0.013 mol) with this compound (0.01 mol) at ambient temperature.

  • Monitor the reaction for completion (e.g., by TLC).

  • Upon completion, dilute the reaction mixture with acetonitrile.

  • Cool the solution to induce precipitation of the product.

  • Collect the solid product by filtration.

Protocol 3: Synthesis of N-Phenyl-4-morpholinecarboximidamide

This protocol describes the synthesis of an intermediate used in the preparation of the antidiabetic drug linogliride.

Materials:

  • This compound (product from Protocol 1)

  • Morpholine

  • Acetonitrile

  • 3N Sodium Hydroxide (NaOH)

Procedure:

  • Add this compound (1.46 g) to morpholine (1.3 g, 0.015 mol) in acetonitrile (9 ml).

  • Note the exotherm to 35°C.

  • Heat the reaction mixture to 50-60°C for 30 minutes, during which the mixture should become homogeneous.

  • Concentrate the reaction mixture under reduced pressure.

  • Treat the residue with 3N NaOH until the solution is strongly basic, inducing precipitation.

  • Isolate the precipitate by filtration to obtain N-phenyl-4-morpholinecarboximidamide. A yield of 52% with 80.6% purity has been reported.

Mandatory Visualizations

Diagram 1: General Synthetic Workflow for Bioactive Guanidines

G Thiourea Thiourea AIMS Amino(imino)methanesulfonic Acid (AIMS) Thiourea->AIMS Oxidation H2O2 H2O2, Na2MoO4 (cat.) Reaction Guanylation Reaction AIMS->Reaction Amine Primary or Secondary Amine (R1R2NH) Amine->Reaction Guanidine Bioactive Guanidine Compound Reaction->Guanidine Purification Purification (e.g., Filtration, Chromatography) Guanidine->Purification FinalProduct Pure Bioactive Guanidine Purification->FinalProduct

Caption: Synthetic workflow for bioactive guanidines.

Diagram 2: Signaling Pathway Inhibition by a Guanidine-Containing Kinase Inhibitor

G cluster_cell Cancer Cell Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Kinase Intracellular Kinase (e.g., Src, Abl) Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Signaling Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Signaling GuanidineInhibitor Guanidine-based Kinase Inhibitor GuanidineInhibitor->Kinase Inhibition

Caption: Inhibition of a kinase signaling pathway.

Diagram 3: Logical Relationship of Synthesis and Application

G cluster_synthesis Chemical Synthesis cluster_application Biological Application start Starting Materials (Amine, AIMS) reaction Guanylation start->reaction product Crude Guanidine Product reaction->product purify Purification product->purify final_product Pure Bioactive Guanidine purify->final_product screening Biological Screening (e.g., Kinase Assay) final_product->screening data Activity Data (e.g., IC50) screening->data sar Structure-Activity Relationship (SAR) data->sar lead_opt Lead Optimization sar->lead_opt

Caption: From synthesis to drug development.

Application Notes and Protocols for the Synthesis of Cyclic Guanidines using Amino(imino)methanesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic guanidines are a privileged structural motif in medicinal chemistry, appearing in a wide range of biologically active natural products and synthetic pharmaceuticals. Their unique basicity and ability to engage in multiple hydrogen bonding interactions make them critical pharmacophores for targeting various biological receptors and enzymes. This document provides detailed application notes and a protocol for the synthesis of cyclic guanidines utilizing amino(imino)methanesulfonic acid as an efficient guanylating agent. This method offers a direct and effective route for the construction of these valuable heterocyclic scaffolds.

Introduction

The guanidinium (B1211019) group is a key feature in numerous bioactive molecules. When incorporated into a cyclic structure, it often imparts conformational rigidity and enhanced binding affinity to biological targets. The synthesis of cyclic guanidines is therefore of significant interest in drug discovery and development. Various methods have been developed for their synthesis, often involving multi-step procedures and harsh reaction conditions.

This compound, also known as formamidinosulfonic acid, has emerged as a valuable reagent for the guanylation of primary and secondary amines.[1] The reaction proceeds via the displacement of the sulfonic acid group by the amine, forming the guanidinium moiety. This reagent is particularly useful for its stability and ease of handling compared to some other highly reactive guanylating agents. The intramolecular reaction of a diamine with this compound provides a direct and atom-economical approach to the synthesis of cyclic guanidines such as tetrahydropyrimidines and imidazolines.

Key Applications

The cyclic guanidine (B92328) core is a versatile scaffold with a broad spectrum of biological activities, including but not limited to:

  • Enzyme Inhibition: Mimicking the arginine side chain, cyclic guanidines can act as potent inhibitors of enzymes such as kinases, proteases, and nitric oxide synthases.

  • Receptor Agonism and Antagonism: Their cationic nature allows for strong interactions with receptor binding pockets, leading to both agonist and antagonist activities at various receptors, including adrenergic, and imidazoline (B1206853) receptors.

  • Antimicrobial and Antiviral Agents: The ability to interact with microbial cell membranes and viral proteins makes cyclic guanidines promising candidates for the development of new anti-infective agents.

Experimental Protocols

This section details the synthesis of a representative six-membered cyclic guanidine, 2-amino-1,4,5,6-tetrahydropyrimidine, from 1,3-diaminopropane (B46017) and this compound.

Materials and Equipment
  • 1,3-Diaminopropane

  • This compound

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Anhydrous ethanol (B145695)

  • Anhydrous diethyl ether

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

  • pH meter or pH paper

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer

Synthesis of 2-Amino-1,4,5,6-tetrahydropyrimidine

Step 1: Reaction Setup

  • In a 100 mL round-bottom flask, dissolve 1,3-diaminopropane (1.0 eq) in anhydrous ethanol (50 mL).

  • To this solution, add this compound (1.05 eq).

  • Stir the mixture at room temperature for 15 minutes.

Step 2: Cyclization

  • Adjust the pH of the reaction mixture to approximately 10-11 by the dropwise addition of a 2 M solution of sodium hydroxide in ethanol.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) with continuous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., dichloromethane:methanol:ammonia, 8:2:0.1). The reaction is typically complete within 4-6 hours.

Step 3: Work-up and Purification

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in a minimal amount of hot ethanol.

  • Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization of the product.

  • If crystallization does not occur, the product can be precipitated by the slow addition of anhydrous diethyl ether.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether.

  • Dry the product under vacuum to yield 2-amino-1,4,5,6-tetrahydropyrimidine as a white crystalline solid.

Step 4: Characterization

The identity and purity of the synthesized 2-amino-1,4,5,6-tetrahydropyrimidine should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of various cyclic guanidines using this compound, based on typical yields and reaction times for similar chemical transformations.

Diamine PrecursorCyclic Guanidine ProductRing SizeReaction Time (h)Yield (%)Purity (%)
1,2-Diaminoethane2-Amino-2-imidazoline5-membered3 - 585 - 92>98
1,3-Diaminopropane2-Amino-1,4,5,6-tetrahydropyrimidine6-membered4 - 680 - 88>98
1,4-Diaminobutane2-Amino-4,5,6,7-tetrahydro-1H-1,3-diazepine7-membered5 - 875 - 85>97

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis reactants 1,3-Diaminopropane + This compound dissolution Dissolve in Anhydrous Ethanol reactants->dissolution ph_adjustment Adjust pH to 10-11 (NaOH in Ethanol) dissolution->ph_adjustment reflux Reflux (4-6 h) ph_adjustment->reflux evaporation Solvent Evaporation reflux->evaporation crystallization Crystallization from Ethanol/Ether evaporation->crystallization filtration Vacuum Filtration crystallization->filtration characterization Characterization (NMR, MS) filtration->characterization product Cyclic Guanidine Product characterization->product pharmacophore_concept cluster_properties Key Physicochemical Properties cluster_interactions Interactions with Biological Targets cyclic_guanidine Cyclic Guanidine Core basicity High Basicity (pKa > 12) cyclic_guanidine->basicity h_bond_donor Hydrogen Bond Donor cyclic_guanidine->h_bond_donor h_bond_acceptor Hydrogen Bond Acceptor cyclic_guanidine->h_bond_acceptor cationic Cationic at Physiological pH cyclic_guanidine->cationic enzyme_active_site Enzyme Active Site (e.g., Asp, Glu residues) basicity->enzyme_active_site receptor_binding_pocket Receptor Binding Pocket h_bond_donor->receptor_binding_pocket h_bond_acceptor->receptor_binding_pocket nucleic_acids Nucleic Acids (Phosphate Backbone) cationic->nucleic_acids biological_activity Biological Activity enzyme_active_site->biological_activity receptor_binding_pocket->biological_activity nucleic_acids->biological_activity

References

Scale-up Synthesis of Guanidines with Amino(imino)methanesulfonic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidines are a critical pharmacophore in numerous biologically active compounds and approved drugs, valued for their ability to engage in key biological interactions. The development of robust and scalable synthetic methods for their introduction into molecular scaffolds is a cornerstone of medicinal chemistry and drug development. Amino(imino)methanesulfonic acid (AIMSA), also known as formamidinesulfonic acid, presents itself as a stable, crystalline, and easy-to-handle guanidinylating reagent. This document provides detailed application notes and protocols for the scale-up synthesis of guanidines using AIMSA, targeting professionals in research and drug development. While specific large-scale industrial data for AIMSA is limited in publicly available literature, the following protocols are based on established chemical principles and scalable synthesis examples of guanidine-containing drugs like Zanamivir.

Data Presentation

Table 1: General Reaction Parameters for Guanidinylation Reactions
ParameterTypical Range (Lab Scale)Considerations for Scale-up
Molar Ratio (Amine:AIMSA) 1 : 1.0 to 1 : 1.5A slight excess of AIMSA may be used to drive the reaction to completion. On a larger scale, minimizing excess reagent is crucial for cost-effectiveness and to simplify purification.
Temperature (°C) 25 - 100Exothermic reactions may require efficient heat dissipation. Temperature control is critical to prevent side reactions and ensure consistent product quality.
Reaction Time (h) 2 - 24Reaction monitoring is essential. Scale-up may lead to longer reaction times due to mass and heat transfer limitations.
Solvent Water, Alcohols, DMF, DMSOSolvent selection on a large scale must consider safety, environmental impact, cost, and ease of removal. Aqueous or alcoholic solvents are often preferred for their green credentials.
Base Triethylamine, DIPEA, NaOHThe choice of base depends on the substrate's sensitivity and the reaction medium. Inorganic bases might be preferred for cost and ease of removal on a large scale.
Typical Yields (%) 60 - 95Yields can be affected by scale. Process optimization is necessary to maintain high yields during scale-up.
Table 2: Physicochemical Properties of this compound
PropertyValue
CAS Number 1184-90-3
Molecular Formula CH₄N₂O₃S
Molecular Weight 124.12 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water
Storage Store in a cool, dry place away from moisture

Experimental Protocols

Protocol 1: General Procedure for Scale-up Guanidinylation of a Primary Amine with this compound

This protocol outlines a general procedure for the gram- to kilogram-scale synthesis of a guanidine (B92328) derivative from a primary amine using AIMSA.

Materials:

  • Primary amine substrate

  • This compound (AIMSA)

  • Suitable solvent (e.g., water, ethanol (B145695), or a mixture)

  • Base (e.g., sodium hydroxide (B78521), potassium carbonate, or triethylamine)

  • Acid for neutralization (e.g., hydrochloric acid)

  • Solvents for extraction and purification (e.g., ethyl acetate, dichloromethane)

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and condenser

  • Addition funnel

  • pH meter

  • Filtration apparatus (e.g., Nutsche filter-dryer)

  • Rotary evaporator or other solvent removal system

  • Crystallization vessel

  • Vacuum oven

Procedure:

  • Reactor Setup: The jacketed reactor is cleaned, dried, and inerted with nitrogen.

  • Charge Amine and Solvent: The primary amine substrate is charged to the reactor, followed by the selected solvent. The mixture is stirred until the amine is fully dissolved.

  • Charge Base: The base is added to the reaction mixture. For solid bases, they can be added directly or as a solution. For liquid bases, they can be added via the addition funnel.

  • Charge AIMSA: this compound is added portion-wise to the stirred reaction mixture. The rate of addition should be controlled to manage any exotherm.

  • Reaction: The reaction mixture is heated to the desired temperature and stirred for the required time. The progress of the reaction is monitored by a suitable analytical technique (e.g., HPLC, TLC).

  • Work-up:

    • Once the reaction is complete, the mixture is cooled to room temperature.

    • If an organic base was used, it may be removed by washing with an acidic aqueous solution.

    • The pH of the aqueous layer is adjusted to precipitate the guanidine product, or the product is extracted with a suitable organic solvent.

  • Isolation and Purification:

    • The crude product is collected by filtration.

    • The filter cake is washed with a suitable solvent to remove impurities.

    • Further purification can be achieved by recrystallization or chromatography.

  • Drying: The purified product is dried under vacuum to a constant weight.

Protocol 2: Example of a Scalable Guanidinylation in the Synthesis of a Bioactive Molecule (Conceptual)

This conceptual protocol is based on the synthesis of guanidine-containing drugs and illustrates the application of the general procedure.

Target: Synthesis of a hypothetical bioactive guanidine derivative.

Scale: 1 kg of the final product.

Procedure:

  • A 50 L jacketed reactor is charged with the primary amine precursor (1.2 kg, 1.0 eq) and 20 L of ethanol. The mixture is stirred at 25°C until a clear solution is obtained.

  • A solution of sodium hydroxide (0.5 kg, 1.2 eq) in 5 L of water is prepared and added slowly to the reactor over 30 minutes, maintaining the temperature below 30°C.

  • This compound (1.5 kg, 1.1 eq) is added portion-wise to the reactor over 1 hour. An exotherm is observed, and the temperature is maintained between 40-50°C using the reactor jacket.

  • The reaction mixture is then heated to 60°C and stirred for 8 hours. Reaction completion is monitored by HPLC.

  • The reactor is cooled to 20°C, and the pH is adjusted to 7.0 with 6M hydrochloric acid.

  • The ethanol is removed under reduced pressure.

  • The resulting aqueous slurry is filtered, and the solid product is washed with 10 L of cold water.

  • The crude product is recrystallized from an ethanol/water mixture (80:20).

  • The purified crystals are collected by filtration and dried in a vacuum oven at 50°C to a constant weight, yielding the final guanidine derivative.

Mandatory Visualizations

Guanidinylation Workflow

G General Workflow for Scale-up Guanidinylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Drying A Charge Primary Amine and Solvent B Add Base A->B Dissolution C Add Amino(imino)methanesulfonic Acid (AIMSA) B->C Activation D Heat and Stir (Monitor Progress) C->D Guanidinylation E Cool and Neutralize D->E Reaction Completion F Isolate Crude Product (Filtration/Extraction) E->F Quenching G Purify (Recrystallization/Chromatography) F->G Crude Product H Dry Final Product G->H Purified Product

Caption: Workflow for the scale-up synthesis of guanidines.

Guanidinoacetate Methyltransferase (GAMT) Deficiency Pathway

G Metabolic Pathway in GAMT Deficiency cluster_reactants Precursors cluster_products Products Arginine Arginine AGAT Arginine:Glycine Amidinotransferase (AGAT) Arginine->AGAT Glycine Glycine Glycine->AGAT Guanidinoacetate Guanidinoacetate (GAA) GAMT Guanidinoacetate Methyltransferase (GAMT) Guanidinoacetate->GAMT Creatine Creatine AGAT->Guanidinoacetate GAMT->Creatine Deficiency GAMT Deficiency (Genetic Mutation) GAMT->Deficiency Accumulation GAA Accumulation (Neurotoxic) Deficiency->Accumulation Depletion Creatine Depletion (Energy Deficit) Deficiency->Depletion

Caption: Creatine biosynthesis and the impact of GAMT deficiency.[1][2][3][4][5]

Arginine Kinase Signaling Pathway

G Arginine Kinase Cellular Energy Buffering cluster_energy_storage Energy Storage cluster_energy_release Energy Release ATP_high High ATP AK_fwd Arginine Kinase (Forward Reaction) ATP_high->AK_fwd Arginine L-Arginine Arginine->AK_fwd Phosphoarginine Nω-Phospho-L-arginine (Energy Reservoir) AK_rev Arginine Kinase (Reverse Reaction) Phosphoarginine->AK_rev ADP_high High ADP ADP_high->AK_rev ATP_regen ATP Regeneration AK_fwd->Phosphoarginine AK_fwd->ADP_high produces AK_rev->Arginine regenerates AK_rev->ATP_regen

Caption: Reversible phosphorylation by Arginine Kinase.[6][7][8][9]

References

Application Notes and Protocols for the Derivatization of Amino Acids to Guanidino Acids using Amino(imino)methanesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidino acids, analogs of natural amino acids where the amino group is converted to a guanidino group, are of significant interest in medicinal chemistry and drug development.[1] The guanidinium (B1211019) group, with its positive charge and ability to form multiple hydrogen bonds, plays a crucial role in molecular recognition and biological activity.[2] This structural modification can enhance binding affinities to biological targets, improve cell permeability, and modulate the pharmacological properties of peptides and small molecules. Amino(imino)methanesulfonic acid has emerged as a valuable reagent for the direct conversion of amino acids into their corresponding guanidino acids, offering a straightforward approach to synthesizing these important compounds.[3]

These application notes provide a detailed protocol for the derivatization of amino acids to guanidino acids using this compound. The procedure is applicable to a range of amino acids and can be adapted for various research and drug development applications, including the synthesis of peptide libraries with modified residues and the development of novel therapeutics targeting enzymes and receptors where guanidinium interactions are critical.[2][4]

Principle of the Reaction

The derivatization process, known as guanidinylation, involves the reaction of the primary amino group of an amino acid with this compound. The reaction proceeds via a nucleophilic attack of the amino group on the electrophilic carbon of the reagent, leading to the formation of a stable guanidinium group and the release of methanesulfonic acid as a byproduct. The reaction is typically carried out under basic conditions to deprotonate the amino group, thereby increasing its nucleophilicity.

Applications in Research and Drug Development

The synthesis of guanidino acids is a key step in the development of a wide array of therapeutic agents. The guanidinium moiety is a common feature in drugs targeting various diseases:

  • Antidiabetic Drugs: The biguanide (B1667054) metformin (B114582) is a first-line treatment for type 2 diabetes.[5]

  • Cardiovascular and Antihypertensive Drugs: Several guanidine-based compounds are utilized for their effects on blood pressure and cardiovascular function.[6]

  • Antimicrobial Agents: The guanidinium group is present in various antibiotic and antiseptic compounds, such as chlorhexidine.[6]

  • Anticancer Therapies: Guanidine-containing molecules have shown promise in the development of novel anticancer drugs.[7]

  • Enzyme Inhibitors and Receptor Ligands: The ability of the guanidinium group to mimic the side chain of arginine makes it a valuable component in the design of enzyme inhibitors and receptor antagonists.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This compound can be synthesized from thiourea (B124793) dioxide through oxidation.

Materials:

  • Thiourea dioxide

  • 32% Peracetic acid

  • Glacial acetic acid

  • Anhydrous ethanol

Procedure:

  • In a reaction vessel, dissolve thiourea dioxide in glacial acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 32% solution of peracetic acid dropwise to the cooled solution while stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 16 hours.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with anhydrous ethanol.

  • Dry the solid product to obtain this compound.

Protocol 2: General Procedure for the Guanidinylation of Amino Acids

This protocol describes a general method for the conversion of an amino acid to its corresponding guanidino acid.

Materials:

  • Amino acid

  • This compound

  • Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) for acidification

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Solvents for purification (e.g., by chromatography)

Procedure:

  • Dissolution: Dissolve the starting amino acid in an aqueous solution of sodium hydroxide. The basic conditions are necessary to deprotonate the amino group.

  • Addition of Reagent: Add this compound to the solution. The molar ratio of the guanidinylating agent to the amino acid may need to be optimized for different substrates but a slight excess of the this compound is typically used.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Reaction times can vary from a few hours to overnight depending on the amino acid.

  • Acidification: After the reaction is complete, carefully acidify the mixture with hydrochloric acid to a pH of approximately 2-3. This step protonates the product and helps in its isolation.

  • Extraction and Isolation: The guanidino acid product can be isolated by various methods depending on its properties. If the product is soluble in an organic solvent, it can be extracted from the aqueous solution.

  • Purification: The crude product is then purified. Common purification techniques include recrystallization or column chromatography on silica (B1680970) gel.

  • Characterization: The final product should be characterized by analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Data Presentation

The efficiency of the guanidinylation reaction can vary depending on the specific amino acid and the reaction conditions. The following table summarizes representative yields for the conversion of various amino acids to their corresponding guanidino acids.

Amino AcidGuanidino Acid ProductTypical Yield (%)Reference
GlycineGuanidinoacetic acid80 - 92[7]
β-Alanine3-Guanidinopropionic acid75 - 85
γ-Aminobutyric acid4-Guanidinobutyric acid70 - 80
L-ValineL-Guanidinovaleric acid65 - 75
L-LeucineL-Guanidinocaproic acid60 - 70

Note: Yields are indicative and may vary based on the specific experimental conditions and scale of the reaction.

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of guanidino acids from amino acids using this compound.

G cluster_synthesis Synthesis of this compound cluster_guanidinylation Guanidinylation of Amino Acid Thiourea_dioxide Thiourea_dioxide Peracetic_acid Peracetic_acid Thiourea_dioxide->Peracetic_acid Oxidation Amino_imino_methanesulfonic_acid Amino_imino_methanesulfonic_acid Peracetic_acid->Amino_imino_methanesulfonic_acid Yields Reaction_with_reagent Reaction_with_reagent Amino_imino_methanesulfonic_acid->Reaction_with_reagent 2. Add reagent Amino_acid Amino_acid Amino_acid->Reaction_with_reagent 1. Dissolve in base Stirring Stirring Reaction_with_reagent->Stirring 3. Reaction Acidification Acidification Stirring->Acidification 4. Acidify Extraction_Purification Extraction_Purification Acidification->Extraction_Purification 5. Isolate & Purify Guanidino_acid Guanidino_acid Extraction_Purification->Guanidino_acid Final Product

Caption: Workflow for the synthesis of guanidino acids.

Chemical Transformation

This diagram illustrates the chemical transformation of an amino acid to a guanidino acid.

reaction AminoAcid R-CH(NH2)-COOH (Amino Acid) Product R-CH(NH-C(=NH2+)-NH2)-COOH (Guanidino Acid) AminoAcid->Product + Reagent (Basic Conditions) Reagent HN=C(NH2)-SO3H (this compound)

Caption: Chemical derivatization of an amino acid.

Logical Relationship in Drug Development

The following diagram shows the logical relationship of how guanidino acid synthesis fits into the broader context of drug development.

G cluster_discovery Discovery & Synthesis cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Target_Identification Target Identification Lead_Compound Lead Compound Identification Target_Identification->Lead_Compound Guanidino_Acid_Synthesis Guanidino Acid Synthesis (Derivatization) Lead_Compound->Guanidino_Acid_Synthesis Lead_Optimization Lead Optimization Guanidino_Acid_Synthesis->Lead_Optimization In_vitro_testing In vitro Testing (Binding, Activity) Lead_Optimization->In_vitro_testing In_vivo_testing In vivo Testing (Animal Models) In_vitro_testing->In_vivo_testing Phase_I Phase I In_vivo_testing->Phase_I Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III

Caption: Role of guanidino acid synthesis in drug development.

References

Application of Amino(imino)methanesulfonic Acid in Peptide Modification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational and synthetic modifications of peptides are critical strategies in drug discovery and chemical biology to enhance peptide stability, bioactivity, and cell permeability. One such modification is guanidinylation, the conversion of primary amines, such as the ε-amino group of lysine (B10760008) or the δ-amino group of ornithine, into guanidinium (B1211019) groups. This modification mimics the side chain of arginine, a key residue in many biological interactions due to its ability to form strong hydrogen bonds and electrostatic interactions. Amino(imino)methanesulfonic acid is a reagent that can be used for the guanidinylation of primary amines.[1] This document provides detailed application notes and experimental protocols for the use of this compound in peptide modification.

Principle of Guanidinylation

This compound acts as an electrophilic source of an amino(imino)methyl group. The primary amine of a peptide, typically the side chain of a lysine or ornithine residue, acts as a nucleophile, attacking the central carbon of the reagent. This leads to the displacement of the sulfonic acid group and the formation of a stable guanidinium group on the peptide side chain. The reaction effectively converts a lysine residue into a homoarginine residue or an ornithine residue into an arginine residue.

Key Applications

  • Enhanced Receptor Binding: The introduction of a guanidinium group can significantly enhance the binding affinity of a peptide to its target receptor by introducing additional hydrogen bonding and electrostatic interactions.

  • Improved Cell Penetration: The guanidinium group is a key component of cell-penetrating peptides (CPPs). Modifying a peptide with guanidinium groups can enhance its ability to cross cell membranes.

  • Increased Proteolytic Stability: Modification of lysine side chains can prevent enzymatic cleavage by proteases such as trypsin, which specifically recognizes and cleaves at the C-terminus of lysine and arginine residues.

  • Arginine Mimetics: The conversion of other amino acids with primary amine side chains into arginine mimetics allows for the systematic study of the role of arginine in peptide-protein interactions.

Data Presentation

Table 1: Illustrative Reaction Parameters for On-Resin Guanidinylation
ParameterConditionNotes
ReagentThis compound5-10 equivalents
BaseDiisopropylethylamine (DIPEA)5-10 equivalents
SolventDimethylformamide (DMF)Anhydrous
TemperatureRoom temperature (25°C)
Reaction Time12-24 hoursReaction progress can be monitored by a Kaiser test.
ResinStandard solid-phase synthesis resins (e.g., Rink Amide, Wang)Compatible with Fmoc chemistry.
Table 2: Expected Outcomes of Peptide Modification
ModificationMass Change (Monoisotopic)Analytical TechniqueExpected Purity
Lysine to Homoarginine+42.022 DaLC-MS, MALDI-TOF>90% after purification
Ornithine to Arginine+42.022 DaLC-MS, MALDI-TOF>90% after purification

Experimental Protocols

Protocol 1: Synthesis of this compound

This compound can be synthesized from thiourea (B124793) by oxidation with peracetic acid.[2]

Materials:

  • Thiourea

  • Peracetic acid (e.g., 32% in acetic acid)

  • Glacial acetic acid

  • Diethyl ether

  • Ice bath

Procedure:

  • Dissolve thiourea in glacial acetic acid in a flask equipped with a magnetic stirrer and placed in an ice bath.

  • Slowly add an equimolar amount of peracetic acid dropwise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 2 hours.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

  • Precipitate the product by adding cold diethyl ether to the reaction mixture.

  • Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Store the resulting this compound in a desiccator.

Protocol 2: On-Resin Guanidinylation of a Lysine-Containing Peptide

This protocol describes the conversion of a lysine residue to a homoarginine residue on a peptide that has been synthesized using standard Fmoc solid-phase peptide synthesis (SPPS).

Materials:

  • Peptide-resin with a free lysine ε-amino group

  • This compound

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Kaiser test kit

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Deprotection (if necessary): If the lysine side chain is protected with an acid-labile group (e.g., Boc), perform deprotection using standard procedures (e.g., TFA treatment) and neutralize the resin. If an orthogonal protecting group was used, remove it according to its specific chemistry. Ensure the N-terminal α-amino group is protected (e.g., with Fmoc).

  • Guanidinylation Reaction:

    • Prepare a solution of this compound (5-10 equivalents relative to the resin loading) and DIPEA (5-10 equivalents) in DMF.

    • Add the solution to the peptide-resin.

    • Agitate the reaction mixture at room temperature for 12-24 hours.

  • Monitoring the Reaction: After the reaction time, take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative Kaiser test (yellow beads) indicates the complete conversion of the primary amines.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (5 times) and DCM (5 times).

  • Final Deprotection and Cleavage:

    • If the N-terminal Fmoc group is still present, remove it using 20% piperidine (B6355638) in DMF.

    • Wash the resin with DMF and DCM and dry it under vacuum.

    • Cleave the modified peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

    • Purify the peptide by reverse-phase HPLC.

  • Analysis: Confirm the identity of the modified peptide by mass spectrometry (e.g., LC-MS or MALDI-TOF) to verify the expected mass change of +42.022 Da.

Potential Pitfalls and Troubleshooting

  • Incomplete Guanidinylation: A positive Kaiser test after the reaction indicates incomplete conversion. This can be addressed by extending the reaction time, increasing the equivalents of the guanidinylating reagent and base, or repeating the guanidinylation step.

  • Side Reactions: During the final cleavage with strong acids like TFA, side reactions such as aspartimide formation (for Asp-Gly or Asp-Ser sequences) or pyroglutamate (B8496135) formation from N-terminal glutamine can occur.[3] The use of optimized cleavage cocktails and conditions can minimize these side reactions.

  • Reagent Stability: this compound should be stored in a dry environment as it can be sensitive to moisture.

Visualizations

G cluster_synthesis Reagent Synthesis cluster_modification Peptide Modification Workflow Thiourea Thiourea Peracetic_Acid Peracetic Acid Thiourea->Peracetic_Acid Oxidation Amsa This compound Peracetic_Acid->Amsa Yields SPPS 1. Solid-Phase Peptide Synthesis Deprotection 2. Side-Chain Deprotection SPPS->Deprotection Selective Guanidinylation 3. Guanidinylation with Amsa Deprotection->Guanidinylation Cleavage 4. Cleavage from Resin Guanidinylation->Cleavage Purification 5. HPLC Purification Cleavage->Purification Analysis 6. LC-MS Analysis Purification->Analysis

Caption: Workflow for peptide modification using this compound.

G cluster_interaction Impact of Guanidinylation on Peptide-Protein Interaction cluster_modification_step Chemical Transformation Peptide_Lys Peptide with Lysine Receptor Target Receptor Peptide_Lys->Receptor Weaker Interaction (Primary Amine) Peptide_hArg Peptide with Homoarginine (Guanidinylated) Peptide_hArg->Receptor Stronger Interaction (Guanidinium Group) Lysine Lysine Side Chain (-CH2-CH2-CH2-CH2-NH2) Homoarginine Homoarginine Side Chain (-CH2-CH2-CH2-CH2-NH-C(=NH)-NH2) Lysine->Homoarginine Guanidinylation Amsa This compound

Caption: Enhanced peptide-receptor interaction after guanidinylation.

References

Troubleshooting & Optimization

Technical Support Center: Amino(imino)methanesulfonic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amino(imino)methanesulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses?

This compound, also known as formamidinosulfonic acid, is a crystalline reagent used to convert primary amines into their corresponding guanidine (B92328) derivatives.[1] It is commonly prepared through the oxidation of aminoiminomethanesulfinic acid (formamidinesulfinic acid) with oxidizing agents like peracetic acid or hydrogen peroxide.[1][2] Its primary application is in guanidinylation reactions, which are crucial in the synthesis of many natural products and pharmaceuticals.[3]

Q2: What are the common byproducts observed in reactions involving this compound?

The formation of byproducts is highly dependent on reaction conditions such as pH.

  • At neutral pH (7.4): The major byproduct is the corresponding urea (B33335) derivative due to hydrolysis.[4]

  • At alkaline pH (10): Self-reaction of this compound can occur, leading to the formation of N-cyanoguanidine.[4]

  • At strongly alkaline pH (13-14): Elimination reactions predominate, yielding cyanamide (B42294).[4]

  • In reactions with amines: In addition to the desired guanidinylated product, side reactions can lead to the formation of guanidine-related impurities, especially when using coupling reagents like HATU.[5]

Q3: How does pH affect the stability and reactivity of this compound?

The stability and reaction pathway of this compound are significantly influenced by pH.[4] At neutral pH, hydrolysis to urea is the main reaction.[4] As the pH increases, other reactions become more prominent. At pH 10, self-condensation to N-cyanoguanidine is observed, while at pH 13-14, the formation of cyanamide through elimination is the major pathway.[4]

Q4: What are the recommended storage conditions for this compound?

To ensure its stability, this compound should be stored under an inert gas atmosphere (nitrogen or argon) at 2-8°C.[2][6] After drying, it can be stable for at least 5 months when kept in a freezer.[2]

Q5: Are there any specific safety precautions to consider when handling this compound?

Yes, direct contact with the compound should be avoided. It is recommended to use a dust mask and work in a fume hood.[2] Any residues should be neutralized with a strong bleach solution.[2]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Guanidinylated Product

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Incorrect pH The rate of guanidinylation is pH-dependent. Ensure the reaction pH is optimized for the specific amine substrate. The nucleophilic substitution of the sulfonic acid group is generally faster for less sterically hindered amines.[4]
Competing Hydrolysis At neutral pH, hydrolysis to urea can be a significant side reaction.[4] Consider running the reaction under slightly basic conditions to favor guanidinylation, but be mindful of other potential side reactions at higher pH.
Steric Hindrance The rate of reaction is sensitive to steric hindrance on the amine substrate. For bulky amines, longer reaction times or more forcing conditions may be necessary. The rate of substitution decreases with increasing steric bulk.[4]
Reagent Purity Ensure the this compound is of high purity and has been stored correctly to prevent degradation.
Problem 2: Formation of Unexpected Byproducts

Possible Causes & Solutions

Byproduct Observed Possible Cause Troubleshooting Step
Urea Derivatives Hydrolysis of this compound.[4]This is favored at neutral pH.[4] Adjusting the pH to be more basic may reduce hydrolysis.
N-cyanoguanidine Self-reaction of this compound.[4]This occurs at a pH of around 10.[4] Avoid maintaining the reaction at this pH for extended periods if this byproduct is observed.
Cyanamide Elimination reaction.[4]This is the predominant reaction at very high pH (13-14).[4] Lowering the pH will prevent this side reaction.
Guanidine-related impurities from coupling agents Direct reaction of a nucleophilic amine with the coupling reagent (e.g., HATU).[5]If using amide coupling reagents, consider using sterically hindered, weaker bases to suppress the formation of these impurities.[5]
Problem 3: Difficulty in Product Purification

Possible Causes & Solutions

Issue Possible Cause Troubleshooting Step
Co-elution of byproducts Similar polarity of the desired product and byproducts.Optimize chromatographic conditions (e.g., mobile phase, gradient, column chemistry). Consider alternative purification techniques like crystallization or ion-exchange chromatography.
Product Instability during Purification The desired guanidine derivative may be unstable under the purification conditions.Ensure the pH of the purification buffers and solvents is compatible with the product's stability. Avoid prolonged exposure to harsh conditions.

Experimental Protocols

Synthesis of this compound from Thiourea (B124793) Dioxide

This protocol is adapted from the method developed by Mosher et al.[2]

Materials:

  • Thiourea dioxide

  • 32% Peracetic acid solution

  • Glacial acetic acid

  • Anhydrous ethanol

Procedure:

  • Dissolve 0.633 g (5.85 mmol) of thiourea dioxide in 3.0 mL of glacial acetic acid in a suitable reaction vessel.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 1.56 mL of a 32% peracetic acid solution dropwise to the stirred solution at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with five 5 mL portions of anhydrous ethanol.

  • Dry the solid to obtain this compound as a white crystalline solid. (Expected yield: ~82%).[2]

General Procedure for Guanidinylation of Primary Amines

This is a general guideline for using this compound to synthesize guanidine derivatives.

Materials:

  • This compound

  • Primary amine of interest

  • Suitable solvent (e.g., water, DMSO, methanol)

  • Base (e.g., triethylamine, sodium hydroxide) for pH adjustment

Procedure:

  • Dissolve the primary amine in a suitable solvent.

  • Add a stoichiometric equivalent of this compound to the solution.

  • Adjust the pH of the reaction mixture to the desired level (typically slightly basic) by adding a base. The optimal pH will depend on the specific amine.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, the product can be isolated by standard workup procedures, which may include extraction, precipitation, or chromatography.

Visualizations

Byproduct_Formation_Pathway AIMS Amino(imino)methanesulfonic Acid Urea Urea Derivative AIMS->Urea Hydrolysis (pH 7.4) NCG N-Cyanoguanidine AIMS->NCG Self-reaction (pH 10) Cyanamide Cyanamide AIMS->Cyanamide Elimination (pH 13-14) Guanidine Desired Guanidine Product AIMS->Guanidine Amine Primary Amine Amine->Guanidine

Caption: Byproduct formation pathways from this compound at different pH values.

Troubleshooting_Workflow start Low Yield or Byproduct Formation check_ph Check Reaction pH start->check_ph ph_neutral Is pH neutral? check_ph->ph_neutral ph_basic Is pH ~10? ph_neutral->ph_basic No hydrolysis Likely Hydrolysis to Urea. Adjust to slightly basic. ph_neutral->hydrolysis Yes ph_high_basic Is pH >13? ph_basic->ph_high_basic No self_reaction Likely Self-Reaction. Avoid pH 10. ph_basic->self_reaction Yes elimination Likely Elimination. Lower pH. ph_high_basic->elimination Yes check_sterics Consider Steric Hindrance. Increase reaction time/temp. ph_high_basic->check_sterics No end Problem Resolved hydrolysis->end self_reaction->end elimination->end check_sterics->end

Caption: Troubleshooting workflow for reactions involving this compound.

References

Technical Support Center: Purification of Guanidines from Amino(imino)methanesulfonic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of guanidines using amino(imino)methanesulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in guanidine (B92328) synthesis?

This compound is a reagent used for the guanidinylation of primary and secondary amines to form guanidines. It serves as an electrophilic source of a guanidinyl group. The reaction involves the nucleophilic attack of the amine on the this compound, leading to the formation of the corresponding guanidinium (B1211019) salt.

Q2: What are the common impurities encountered when synthesizing guanidines with this compound?

Common impurities can include unreacted starting amine, excess this compound, and potential side-products from the decomposition of the reagent. Depending on the reaction conditions, self-condensation products of the starting materials or the product may also be present.

Q3: How can I monitor the progress of my guanidinylation reaction?

Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical TLC analysis might involve spotting the reaction mixture on a silica (B1680970) gel plate and eluting with a suitable solvent system, such as a mixture of dichloromethane (B109758) and methanol (B129727), to separate the starting material from the more polar guanidinium product.

Q4: What are the recommended methods for purifying the synthesized guanidine product?

The primary methods for purifying guanidines synthesized using this compound are crystallization and column chromatography. The choice of method depends on the physical properties of the product (e.g., crystallinity, solubility) and the nature of the impurities.

Q5: How do I choose a suitable solvent for crystallization of my guanidinium salt?

The choice of solvent for crystallization depends on the solubility of the guanidinium salt. Guanidinium salts are often soluble in polar solvents like water, methanol, or ethanol (B145695), and less soluble in less polar organic solvents like ethyl acetate, dichloromethane, or ethers. A common technique is to dissolve the crude product in a minimal amount of a hot polar solvent and then either cool the solution or add a less polar anti-solvent to induce crystallization.

Troubleshooting Guides

Issue 1: Low Yield of Guanidine Product
Potential Cause Troubleshooting Step
Incomplete ReactionMonitor the reaction by TLC or LC-MS to ensure it has gone to completion. If the reaction has stalled, consider extending the reaction time or increasing the temperature.
Suboptimal Reaction pHThe pH of the reaction mixture can be critical. The starting amine needs to be in its free base form to be nucleophilic. Ensure the reaction conditions are suitable to maintain the amine in its reactive state.
Reagent DecompositionThis compound can be sensitive to prolonged exposure to harsh conditions. Ensure the reagent is of good quality and consider adding it portion-wise to the reaction mixture.
Product Loss During Work-upGuanidinium salts can be highly water-soluble. If performing an aqueous work-up, minimize the volume of the aqueous phase and consider back-extracting the aqueous layer with a suitable organic solvent to recover any dissolved product.
Issue 2: Difficulty in Purifying the Guanidine Product by Crystallization
Potential Cause Troubleshooting Step
Product is an oil or amorphous solidTry a variety of solvent systems for crystallization. Consider dissolving the crude product in a polar solvent like methanol or ethanol and slowly adding a less polar anti-solvent such as ethyl acetate, diethyl ether, or hexane.
Presence of persistent impuritiesIf impurities are co-crystallizing with the product, a preliminary purification by column chromatography may be necessary before attempting crystallization.
Product is too soluble in common solventsIf the product is highly soluble even in less polar solvents, consider converting the guanidinium salt to a different salt form (e.g., hydrochloride to a picrate) which may have better crystallization properties.
Issue 3: Challenges with Chromatographic Purification

| Potential Cause | Troubleshooting Step | | Product streaking on silica gel column | Guanidines are basic and can interact strongly with the acidic silica gel, leading to poor separation. To mitigate this, consider pre-treating the silica gel with a small amount of a basic modifier like triethylamine (B128534) in the eluent system (e.g., 0.1-1% triethylamine in a dichloromethane/methanol gradient). | | Product is not eluting from the column | If the product is highly polar and strongly adsorbed to the stationary phase, a more polar eluent system may be required. A gradient of increasing methanol in dichloromethane is a common choice. In some cases, a switch to a different stationary phase, such as alumina (B75360) or a C18 reversed-phase silica gel, may be beneficial. | | Co-elution of impurities | If impurities are of similar polarity to the product, optimizing the solvent gradient or switching to a different chromatographic technique, such as ion-exchange chromatography, may be necessary for effective separation. |

Experimental Protocols

General Protocol for Guanidinylation using this compound
  • Reaction Setup : Dissolve the starting amine in a suitable solvent (e.g., water, methanol, or a mixture).

  • Reagent Addition : Add this compound (typically 1.1 to 1.5 equivalents) to the solution. The reaction is often carried out at room temperature or with gentle heating.

  • Reaction Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Work-up :

    • If the product precipitates from the reaction mixture, it can be isolated by filtration.

    • If the product is soluble, the solvent is typically removed under reduced pressure. The residue can then be subjected to an aqueous work-up. Dissolve the residue in an organic solvent and wash with water or brine to remove any water-soluble impurities.

  • Purification :

    • Crystallization : Dissolve the crude product in a minimal amount of a hot polar solvent (e.g., ethanol) and allow it to cool slowly to induce crystallization. If necessary, add an anti-solvent (e.g., ethyl acetate) to promote precipitation.

    • Column Chromatography : If the product requires further purification, perform column chromatography on silica gel using a gradient eluent system, such as 0-20% methanol in dichloromethane, often with a small percentage of triethylamine (e.g., 0.5%) to prevent streaking.

Data Presentation

Table 1: Troubleshooting Common Guanidine Purification Issues

Issue Potential Cause Recommended Action
Oily Product after Work-upPresence of residual solvent or impurities.Dry the product under high vacuum. If still an oil, attempt purification by column chromatography.
Low Purity by HPLC/NMRIncomplete removal of starting materials or byproducts.Re-purify by crystallization from a different solvent system or by preparative HPLC.
Broad Peaks in NMRPresence of paramagnetic impurities or aggregation.Filter the NMR sample through a small plug of celite or cotton. Consider acquiring the spectrum at a higher temperature.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Dissolve Amine in Solvent add_reagent Add this compound start->add_reagent react Stir at RT or Heat add_reagent->react monitor Monitor by TLC/LC-MS react->monitor workup_choice Product Precipitates? monitor->workup_choice filter Filter and Wash Solid workup_choice->filter Yes concentrate Remove Solvent workup_choice->concentrate No purification_choice Crystalline Solid? filter->purification_choice extract Aqueous Extraction concentrate->extract extract->purification_choice crystallize Crystallization purification_choice->crystallize Yes column Column Chromatography purification_choice->column No analysis Purity Analysis (HPLC, NMR) crystallize->analysis column->analysis

Caption: A typical experimental workflow for the synthesis and purification of guanidines.

troubleshooting_logic cluster_low_yield Low Yield Troubleshooting cluster_impure_product Impurity Troubleshooting start Purification Issue low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product check_reaction Check Reaction Completion low_yield->check_reaction recrystallize Recrystallize from New Solvent impure_product->recrystallize optimize_ph Optimize Reaction pH check_reaction->optimize_ph check_reagent Check Reagent Quality optimize_ph->check_reagent column_chrom Perform Column Chromatography recrystallize->column_chrom check_workup Review Work-up Procedure column_chrom->check_workup

Caption: A logical diagram for troubleshooting common purification issues.

Technical Support Center: Optimizing Guanidinylation with Amino(imino)methanesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Amino(imino)methanesulfonic acid (AIMSA) for the guanidinylation of primary amines, particularly in the context of amino acid modification.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AIMSA) and why is it used for guanidinylation?

A1: this compound (CAS No. 1184-90-3), also known as formamidinosulfonic acid, is a reagent used for the conversion of primary amines into guanidines. It is particularly noted for its application in the synthesis of guanidino acids from amino acids. AIMSA is synthesized by the oxidation of thiourea (B124793) or aminoiminomethanesulfinic acid.[1][2] The use of AIMSA and its derivatives can be advantageous in specific synthetic contexts, although, like any chemical reaction, optimization is often necessary to achieve high yields and purity.

Q2: What is the general principle of guanidinylation using AIMSA?

A2: The guanidinylation of an amino acid with this compound involves the nucleophilic attack of the primary amino group of the amino acid on the electrophilic carbon atom of AIMSA. This reaction results in the formation of a guanidinium (B1211019) group on the amino acid, converting it into a guanidino acid. The reaction is typically carried out under basic conditions to deprotonate the amine, enhancing its nucleophilicity.

Q3: What are the common challenges encountered during guanidinylation with AIMSA?

A3: Common challenges include low reaction yields, the formation of side products, and difficulties in purifying the final guanidinylated product.[3] The high basicity of guanidines can also complicate purification.[2] Careful control of reaction parameters such as pH, temperature, and stoichiometry is crucial for a successful outcome.

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: Yes, it is important to handle this compound with care. It is a solid that is stable for several weeks at room temperature and for at least five months when stored in a freezer after drying. Direct contact should be avoided, and it is recommended to use a dust mask and work in a fume hood. Any residues should be neutralized with a strong bleach solution.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the guanidinylation of primary amines (e.g., amino acids) with this compound.

Problem Potential Cause Suggested Solution
Low or No Product Formation Incorrect pH: The nucleophilicity of the primary amine is highly dependent on the pH. If the pH is too low, the amine will be protonated and non-nucleophilic. If the pH is too high, the stability of AIMSA or the starting material might be compromised.Optimize pH: The reaction is typically performed under basic conditions. A pH in the range of 9-11 is a good starting point. Perform small-scale reactions at varying pH values to find the optimal condition for your specific substrate.
Low Reaction Temperature: The reaction may be too slow at lower temperatures.Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. A temperature range of 40-60 °C can be explored. Monitor for any degradation of starting materials or product at elevated temperatures.
Insufficient Reaction Time: The reaction may not have proceeded to completion.Extend Reaction Time: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS). Extend the reaction time until the starting material is consumed.
Poor Solubility of Reactants: One or both reactants may not be fully dissolved in the chosen solvent, limiting the reaction rate.Solvent Screening: Ensure both the amino acid and AIMSA are soluble in the reaction solvent. Aqueous buffers or mixtures of water with organic co-solvents (e.g., dioxane, THF) may be necessary.
Presence of Multiple Products (Side Reactions) Reaction with other nucleophilic groups: If the substrate contains other nucleophilic functional groups (e.g., hydroxyl, thiol), they may also react with AIMSA.Use of Protecting Groups: Protect other reactive functional groups in your substrate before performing the guanidinylation reaction. The choice of protecting group will depend on the specific functional group and the overall synthetic strategy.
Degradation of AIMSA or Product: The guanidinylating reagent or the product may be unstable under the reaction conditions.Milder Reaction Conditions: Attempt the reaction at a lower temperature or for a shorter duration. Ensure the pH is not excessively high.
Difficulty in Product Purification High Polarity and Basicity of the Guanidine Product: Guanidines are often highly polar and basic, making them difficult to separate from polar solvents and byproducts using standard silica (B1680970) gel chromatography.Alternative Purification Techniques: Consider using ion-exchange chromatography, which separates compounds based on charge. Reverse-phase chromatography with an appropriate mobile phase modifier (e.g., trifluoroacetic acid) can also be effective. Precipitation or crystallization of the product as a salt (e.g., hydrochloride or sulfate) can also be a viable purification strategy.

Experimental Protocols

General Protocol for the Guanidinylation of an Amino Acid with this compound

This protocol is a general guideline and may require optimization for specific amino acids.

Materials:

  • Amino Acid (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Aqueous Buffer (e.g., 0.5 M sodium carbonate, pH ~10-11)

  • Suitable solvent for workup (e.g., water, ethanol)

  • Acid for neutralization (e.g., HCl)

  • Purification supplies (e.g., ion-exchange resin, reverse-phase HPLC column)

Procedure:

  • Dissolution: Dissolve the amino acid in the aqueous buffer in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of AIMSA: To the stirred solution, add this compound in one portion at room temperature.

  • Reaction: Heat the reaction mixture to a temperature between 40-60 °C.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, LC-MS) until the starting amino acid is consumed (typically 4-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the solution to a pH of ~7 with an appropriate acid (e.g., 1 M HCl).

    • The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, proceed with further purification.

  • Purification:

    • Ion-Exchange Chromatography: Load the crude reaction mixture (dissolved in an appropriate buffer) onto a cation-exchange column. Wash the column to remove unreacted AIMSA and other impurities. Elute the guanidinylated product using a salt gradient or a buffer with a higher pH.

    • Reverse-Phase HPLC: Purify the product using a preparative reverse-phase HPLC system with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) in water with 0.1% TFA).

  • Characterization: Characterize the purified product by standard analytical techniques (e.g., NMR, Mass Spectrometry).

Data Presentation

Table 1: Optimization of Reaction Conditions for Guanidinylation

ParameterRangeRationalePotential Issues
pH 9.0 - 11.5Ensures the primary amine is deprotonated and nucleophilic.pH > 12 may lead to degradation of AIMSA or the product. pH < 9 will result in a slow or incomplete reaction.
Temperature (°C) 25 - 70Higher temperatures can increase the reaction rate.Temperatures > 70 °C may cause decomposition of reactants or products.
AIMSA (equivalents) 1.1 - 2.0A slight excess of AIMSA can drive the reaction to completion.A large excess can complicate purification and increase the likelihood of side reactions.
Reaction Time (h) 4 - 48Dependent on the substrate and reaction conditions.Prolonged reaction times may lead to product degradation.
Solvent Aqueous buffer, Water/Dioxane, Water/THFTo ensure solubility of both the amino acid and AIMSA.The choice of co-solvent may affect the reaction rate and workup procedure.

Mandatory Visualizations

Guanidinylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Amino Acid in Aqueous Buffer add_aimsa Add Amino(imino)methanesulfonic Acid (AIMSA) start->add_aimsa heat Heat Reaction Mixture (e.g., 40-60°C) add_aimsa->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete neutralize Neutralize to pH ~7 cool->neutralize purify Purify Product (Ion-Exchange/HPLC) neutralize->purify end Characterize Pure Product purify->end

Caption: Experimental workflow for the guanidinylation of an amino acid.

Troubleshooting_Guanidinylation cluster_conditions Reaction Conditions cluster_reagents Reagents & Solubility cluster_solutions Solutions start Low Yield or Incomplete Reaction check_ph Is pH in the optimal range (9-11)? start->check_ph check_temp Is the reaction temperature adequate (40-60°C)? check_ph->check_temp Yes adjust_ph Optimize pH check_ph->adjust_ph No check_time Has the reaction run for sufficient time? check_temp->check_time Yes increase_temp Increase Temperature check_temp->increase_temp No check_solubility Are all reactants fully dissolved? check_time->check_solubility Yes extend_time Extend Reaction Time check_time->extend_time No check_aimsa Is the AIMSA reagent of good quality? check_solubility->check_aimsa Yes change_solvent Screen Solvents/ Co-solvents check_solubility->change_solvent No new_aimsa Use Fresh AIMSA check_aimsa->new_aimsa No

Caption: Troubleshooting decision tree for low-yield guanidinylation reactions.

References

Common side reactions in the synthesis of guanidines from Amino(imino)methanesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues in the synthesis of guanidines using amino(imino)methanesulfonic acid.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the synthesis, offering potential causes and solutions in a clear, question-and-answer format.

Problem Potential Cause Recommended Solution
Low or No Conversion of Starting Amine 1. Inactive this compound: The reagent can degrade upon improper storage. 2. Low Reaction Temperature: The reaction may be too slow at ambient temperature for less nucleophilic amines. 3. Incorrect pH: The pH of the reaction mixture can significantly affect the reactivity of both the amine and the guanidinylating agent.1. Use a fresh batch of this compound stored under inert gas at 2-8°C. 2. Gently heat the reaction mixture (e.g., to 40-50°C) and monitor the progress by TLC or LC-MS. 3. Adjust the pH of the reaction mixture to the optimal range for guanidinylation, typically slightly basic conditions are favorable for the amine to be a free nucleophile.
Presence of a Significant Amount of Urea (B33335) Byproduct Hydrolysis of this compound: At neutral pH, this compound is susceptible to hydrolysis, which converts it to the corresponding urea.Maintain a slightly basic pH (pH 8-10) throughout the reaction to minimize hydrolysis. The addition of a non-nucleophilic base may be necessary.
Formation of N-Cyanoguanidine Self-Reaction of this compound: At a pH of around 10, this compound can react with itself to form N-cyanoguanidine.Avoid prolonged reaction times at pH 10. If this side product is observed, consider running the reaction at a slightly lower pH or for a shorter duration.
Formation of Cyanamide or Carbodiimide (B86325) Byproducts Elimination Reaction at High pH: At strongly basic conditions (pH 13-14), this compound can undergo elimination to form cyanamide. Substituted versions can form carbodiimides, which may further react to form ureas.Carefully control the pH and avoid highly alkaline conditions. A pH range of 8-10 is generally recommended for the guanidinylation of primary amines.
Difficulties in Product Isolation 1. High Polarity of the Guanidinium (B1211019) Salt: The product is often highly soluble in water, making extraction difficult. 2. Emulsion Formation During Workup: The presence of both organic and aqueous phases with a polar product can lead to emulsions.1. After reaction completion, consider precipitation of the guanidinium salt by adding a suitable counterion (e.g., as a picrate (B76445) or hydrochloride salt) or by using a solvent in which the salt is insoluble. Ion-exchange chromatography can also be an effective purification method. 2. Break emulsions by adding brine or by centrifugation. Alternatively, evaporation of the aqueous phase and purification of the residue by chromatography or recrystallization may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the guanidinylation of a primary amine with this compound?

A1: The optimal pH is a balance between ensuring the primary amine is in its nucleophilic free base form and minimizing the side reactions of this compound. A pH range of 8-10 is generally considered optimal. At this pH, a sufficient concentration of the amine is deprotonated to react, while the rates of hydrolysis and self-reaction of the guanidinylating agent are manageable.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, staining with ninhydrin (B49086) can be used to visualize the consumption of the primary amine. LC-MS is particularly useful for identifying the desired product and any potential side products by their mass-to-charge ratio.

Q3: What are the best practices for storing this compound?

A3: this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent degradation.

Q4: Can this method be used for secondary amines?

A4: While primary amines are the most common substrates, this method can be adapted for secondary amines. However, reaction times may be longer, and yields may be lower due to the increased steric hindrance of secondary amines.

Q5: My desired guanidine (B92328) product is water-soluble. How can I effectively purify it?

A5: For water-soluble guanidines, purification can be challenging. Consider the following strategies:

  • Precipitation: Convert the guanidine to a less soluble salt (e.g., picrate, tetraphenylborate) to facilitate precipitation from the aqueous solution. The desired salt can then be isolated by filtration.

  • Ion-Exchange Chromatography: This is a powerful technique for purifying ionic compounds like guanidinium salts.

  • Lyophilization: If the product is non-volatile, the aqueous reaction mixture can be lyophilized (freeze-dried) to remove the solvent, and the resulting solid residue can be purified by recrystallization or chromatography on a suitable stationary phase (e.g., silica (B1680970) gel with a polar eluent system, or reverse-phase chromatography).

Data Presentation

The following table summarizes the expected outcomes and potential side products based on the reaction pH. Please note that specific yields can vary significantly depending on the substrate, reaction conditions, and reaction time.

pH Range Primary Reaction Major Side Reaction(s) Expected Product Distribution
< 7 (Acidic) Slow or no reaction-Mostly unreacted starting materials.
~ 7 (Neutral) GuanidinylationHydrolysisMixture of desired guanidine and urea byproduct.
8 - 10 (Slightly Basic) Optimal Guanidinylation Minimal side reactionsHighest yield of the desired guanidine.
~ 10 GuanidinylationSelf-reactionMixture of desired guanidine and N-cyanoguanidine.
> 12 (Strongly Basic) GuanidinylationEliminationMixture of desired guanidine, cyanamide, and potentially ureas from carbodiimide intermediates.

Experimental Protocols

General Protocol for the Guanidinylation of a Primary Amine with this compound

This protocol provides a general procedure for the synthesis of a monosubstituted guanidine from a primary amine.

Materials:

  • Primary amine (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Deionized water or an appropriate buffer solution

  • Non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) if necessary to adjust pH

  • Hydrochloric acid (1 M) for pH adjustment and product isolation

  • Organic solvent for extraction (e.g., dichloromethane (B109758), ethyl acetate)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate for drying

Procedure:

  • Dissolution of the Amine: In a round-bottom flask equipped with a magnetic stirrer, dissolve the primary amine (1.0 eq) in deionized water or a suitable buffer to a concentration of 0.1-0.5 M.

  • pH Adjustment: Adjust the pH of the amine solution to 9-10 by the dropwise addition of a non-nucleophilic base or an appropriate buffer.

  • Addition of Guanidinylating Agent: To the stirring solution, add this compound (1.1 - 1.5 eq) portion-wise over 10-15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-50°C). Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 2-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Acidify the solution to pH ~2 with 1 M HCl.

    • Wash the aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove any non-polar impurities.

    • The aqueous layer containing the guanidinium hydrochloride salt can be concentrated under reduced pressure.

  • Purification:

    • The crude guanidinium salt can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

    • Alternatively, for highly water-soluble products, the aqueous solution can be lyophilized, and the residue purified by column chromatography (e.g., silica gel with a polar eluent system like dichloromethane/methanol/acetic acid).

Mandatory Visualization

Reaction Pathways and Side Reactions

The following diagrams illustrate the intended guanidinylation reaction and the key side reactions that can occur depending on the pH of the reaction medium.

Guanidinylation_Pathway Amine Primary Amine (R-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack (pH 8-10) AIMSA This compound AIMSA->Intermediate Guanidine Monosubstituted Guanidine (Product) Intermediate->Guanidine Elimination of HSO3-

Caption: Desired reaction pathway for guanidine synthesis.

Side_Reactions AIMSA This compound Urea Urea (Hydrolysis Product) AIMSA->Urea H2O (pH ~7) NCyanoguanidine N-Cyanoguanidine (Self-Reaction Product) AIMSA->NCyanoguanidine Self-Reaction (pH ~10) Cyanamide Cyanamide (Elimination Product) AIMSA->Cyanamide High pH (>12) Experimental_Workflow Start Start Dissolve_Amine Dissolve Primary Amine in Aqueous Medium Start->Dissolve_Amine Adjust_pH Adjust pH to 8-10 Dissolve_Amine->Adjust_pH Add_AIMSA Add Amino(imino)methanesulfonic Acid Adjust_pH->Add_AIMSA Reaction Stir and Monitor Reaction (TLC/LC-MS) Add_AIMSA->Reaction Workup Acidify and Wash with Organic Solvent Reaction->Workup Purification Purify Guanidinium Salt Workup->Purification Recrystallization Recrystallization Purification->Recrystallization If crystalline solid Chromatography Ion-Exchange or Column Chromatography Purification->Chromatography If needed Lyophilization Lyophilization Purification->Lyophilization If highly water-soluble End End Recrystallization->End Chromatography->End Lyophilization->End

Hydrolysis of Amino(imino)methanesulfonic acid at neutral pH to form urea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the hydrolysis of amino(imino)methanesulfonic acid to urea (B33335) at neutral pH.

Frequently Asked Questions (FAQs)

Q1: Is the hydrolysis of this compound to urea at neutral pH a feasible reaction?

A1: Yes, the hydrolysis of this compound to form urea is a known reaction. At a neutral pH of 7.4, this hydrolysis is the major metabolic pathway observed for this compound.[1]

Q2: What are the general properties of this compound?

A2: this compound, also known as formamidinesulfonic acid, is a white solid with a melting point of 132-134°C (with decomposition).[2] It is slightly soluble in methanol (B129727) (when heated) and very slightly soluble in DMSO.[3] Key physicochemical properties are summarized in the table below.

Q3: What are the potential side reactions to be aware of during the hydrolysis of this compound?

A3: While hydrolysis to urea is the main reaction at neutral pH, other reactions can occur, particularly if the pH deviates from neutral. At a higher pH of 10, self-reaction of this compound can lead to the formation of N-cyanoguanidine. At an even more alkaline pH of 13-14, the predominant reaction is elimination to form cyanamide.[1]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by quantifying the formation of the product, urea. Several analytical methods are available for urea determination, including colorimetric assays and chromatographic techniques. A common colorimetric method involves the use of diacetyl monoxime. For more precise quantification, especially in the presence of other compounds, HPLC or NMR spectroscopy can be utilized.

Q5: What is the expected stability of this compound in aqueous solution?

A5: this compound is known to be hydrolytically unstable in aqueous solutions, with the rate and products of decomposition being pH-dependent. At neutral pH, the primary degradation product is urea.[1]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or no urea yield Incorrect pH: The pH of the reaction mixture may not be neutral.Carefully prepare and verify the pH of the buffer solution (pH 7.4) before starting the experiment. Monitor the pH throughout the reaction and adjust if necessary with a dilute acid or base.
Low reaction temperature: The rate of hydrolysis may be too slow at the experimental temperature.Increase the reaction temperature moderately (e.g., to 37°C or 50°C) and monitor the effect on urea formation. Be cautious of potential side reactions at higher temperatures.
Short reaction time: The hydrolysis reaction may not have had sufficient time to proceed to completion.Extend the reaction time and take aliquots at different time points to determine the optimal reaction duration.
Degradation of starting material: The this compound may have degraded prior to the experiment.Store this compound under inert gas (nitrogen or argon) at 2-8°C as recommended.[3] Use freshly opened or properly stored starting material.
Presence of unexpected byproducts pH fluctuation: The pH may have shifted to alkaline conditions during the reaction.Ensure the buffer has sufficient capacity to maintain a stable neutral pH.
Reaction with buffer components: The starting material or intermediates may be reacting with components of the buffer.Use a non-reactive buffer system, such as a phosphate (B84403) buffer.
Difficulty in quantifying urea Interference from starting material: The this compound or its other degradation products may interfere with the urea assay.Select an analytical method with high specificity for urea. HPLC with a suitable column and detection method (e.g., pre-column derivatization) can separate urea from interfering compounds. 1H NMR can also be used for direct quantification without derivatization.
Low concentration of urea: The amount of urea produced may be below the detection limit of the assay.Concentrate the reaction mixture before analysis or use a more sensitive analytical method.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1184-90-3[3][4]
Molecular Formula CH₄N₂O₃S[3][4]
Molecular Weight 124.12 g/mol [3][4]
Melting Point 132-134°C (decomposition)[2]
pKa (predicted) 7.74 ± 0.40[3]
Solubility DMSO (Very Slightly), Methanol (Slightly, Heated)[3]
Storage Temperature Under inert gas (nitrogen or Argon) at 2-8°C[3]

Experimental Protocols

Protocol 1: Hydrolysis of this compound at Neutral pH

Objective: To hydrolyze this compound to urea in a controlled neutral pH environment.

Materials:

  • This compound

  • Phosphate buffer (0.1 M, pH 7.4)

  • Heating block or water bath

  • Reaction vials

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a 0.1 M phosphate buffer solution and adjust the pH to 7.4.

  • Dissolve a known concentration of this compound (e.g., 10 mM) in the phosphate buffer.

  • Place the reaction vial in a heating block or water bath set to a controlled temperature (e.g., 37°C).

  • Stir the reaction mixture continuously.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture for analysis.

  • Analyze the aliquots for urea concentration using a suitable analytical method (see Protocol 2).

Protocol 2: Quantification of Urea using the Diacetyl Monoxime Colorimetric Method

Objective: To determine the concentration of urea in the reaction mixture.

Materials:

  • Diacetyl monoxime solution (e.g., 0.5% w/v in 5% acetic acid)

  • Thiosemicarbazide (B42300) solution (e.g., 0.25% w/v in water)

  • Acid reagent (e.g., a mixture of sulfuric acid and phosphoric acid)

  • Urea standards of known concentrations

  • Spectrophotometer

Procedure:

  • Prepare a series of urea standards in the same phosphate buffer used for the hydrolysis reaction.

  • To a set of test tubes, add a specific volume of the reaction aliquots and the urea standards.

  • Add the diacetyl monoxime and thiosemicarbazide solutions to each tube.

  • Add the acid reagent to each tube and mix well.

  • Heat the tubes in a boiling water bath for a specific time (e.g., 20 minutes) to allow for color development.

  • Cool the tubes to room temperature.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance for the colored product (typically around 520-540 nm).

  • Construct a calibration curve from the absorbance of the urea standards and determine the concentration of urea in the reaction samples.

Mandatory Visualizations

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Hydrolysis Reaction cluster_analysis Analysis A Prepare 0.1 M Phosphate Buffer (pH 7.4) B Dissolve Amino(imino)methanesulfonic Acid in Buffer A->B C Incubate at Controlled Temperature (e.g., 37°C) with Stirring B->C D Collect Aliquots at Time Intervals C->D E Quantify Urea Concentration (e.g., Colorimetric Assay) D->E F Data Analysis and Kinetic Profile E->F

Caption: Experimental workflow for the hydrolysis of this compound.

Reaction_Pathway cluster_reactants Reactants cluster_products Products A This compound U Urea A->U Hydrolysis (Neutral pH) S Sulfurous Acid (H₂SO₃) A->S Hydrolysis (Neutral pH) H2O H₂O

Caption: Proposed reaction pathway for the hydrolysis of this compound.

References

Technical Support Center: Removal of Unreacted Amino(imino)methanesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted amino(imino)methanesulfonic acid from reaction mixtures.

Troubleshooting Guide

Unreacted this compound can complicate downstream processing and compromise the purity of the final guanidinylated product. This guide addresses common issues encountered during its removal.

Problem 1: Product is contaminated with unreacted this compound after precipitation/crystallization.

Potential CauseSuggested Solution
Co-precipitation: The unreacted reagent may have similar solubility properties to the desired product or its salt form, leading to co-precipitation.- Solvent Screening: Experiment with different solvent/anti-solvent systems for precipitation. Since this compound is slightly soluble in heated methanol (B129727) and very slightly soluble in DMSO, but likely insoluble in less polar organic solvents, consider precipitating your product from a solvent in which the reagent is more soluble. - pH Adjustment: The solubility of both your product and the unreacted reagent is pH-dependent. Carefully adjust the pH of the solution before precipitation to selectively precipitate the product while keeping the unreacted reagent in solution. - Wash Thoroughly: Wash the precipitate with a solvent in which the unreacted reagent is soluble but the product is not. Anhydrous ethanol (B145695) has been used to wash precipitated this compound during its synthesis, suggesting its insolubility in this solvent[1]. This could be a good choice for washing your product if it is also insoluble in ethanol.
Incomplete Reaction: A significant amount of unreacted starting material remains.- Reaction Monitoring: Monitor the reaction progress using techniques like TLC, LC-MS, or NMR to ensure completion before proceeding to workup. - Optimize Reaction Conditions: Re-evaluate stoichiometry, reaction time, and temperature to drive the reaction to completion.

Problem 2: Difficulty in separating the product from unreacted this compound using column chromatography.

Potential CauseSuggested Solution
Similar Polarity: The product and the unreacted reagent may have similar polarities, leading to poor separation on silica (B1680970) gel.- Alternative Stationary Phases: Consider using alternative chromatography techniques such as ion-exchange chromatography, which separates molecules based on charge. Since this compound has a sulfonic acid group, an anion-exchange resin could effectively capture it. Conversely, if the product is a basic guanidine (B92328), a cation-exchange resin might be employed. - Reverse-Phase Chromatography: If the product is sufficiently non-polar, reverse-phase chromatography (e.g., C18) can be effective, as the highly polar this compound will elute quickly.
Tailing or Broad Peaks: The polar nature of the compounds can lead to poor peak shape.- Mobile Phase Modifiers: Add modifiers to the mobile phase to improve peak shape. For normal phase chromatography, adding a small amount of a basic modifier like triethylamine (B128534) can help with basic products, while an acidic modifier like acetic acid can help with acidic impurities. For reverse-phase, trifluoroacetic acid (TFA) is a common additive.

Problem 3: Aqueous workup fails to efficiently remove the unreacted reagent.

Potential CauseSuggested Solution
Amphoteric Nature: this compound has both acidic (sulfonic acid) and basic (amino/imino) groups, making its partitioning in liquid-liquid extractions pH-dependent.- Acidic Wash: Wash the organic layer with a dilute acidic solution (e.g., 1 M HCl) to protonate the basic functionalities of the unreacted reagent, increasing its aqueous solubility. This is suitable if the desired product is stable to acid and does not partition into the aqueous layer. - Basic Wash: Wash the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate) to deprotonate the sulfonic acid group, forming a water-soluble salt. This is effective if the product is stable to base and remains in the organic layer.
Emulsion Formation: The presence of polar compounds can lead to the formation of stable emulsions during extraction.- Brine Wash: After the acidic or basic wash, wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to help break the emulsion and remove excess water.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its removal?

A1: Understanding the physical properties is crucial for selecting an appropriate removal strategy.

PropertyValue/DescriptionImplication for Removal
Melting Point 132-134 °C (decomposition)[2][3]Thermal stability is limited, so high-temperature distillation is not a suitable removal method.
Solubility DMSO (Very Slightly), Methanol (Slightly, Heated)[2][3]Suggests that precipitation from these solvents might be challenging. Conversely, it indicates potential solvents for washing the desired product if it is insoluble.
pKa 7.74 ± 0.40 (Predicted)[2][3]The molecule has both acidic and basic character, allowing for manipulation of its solubility with pH adjustments during aqueous workup.

Q2: Which purification technique is generally most effective for removing unreacted this compound?

A2: The most effective technique depends on the properties of the desired guanidine product.

  • For non-polar to moderately polar, organic-soluble guanidines: A combination of aqueous extraction followed by column chromatography is often successful.

  • For highly polar or water-soluble guanidines: Ion-exchange chromatography is a powerful tool.

  • For crystalline, insoluble guanidinium (B1211019) salts: Precipitation from a suitable solvent, followed by thorough washing, can be very effective.

Q3: How can I monitor the removal of unreacted this compound?

A3: Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the presence of the starting material. A suitable staining agent may be required for visualization if the compound is not UV-active.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides sensitive detection and confirmation of the presence of the unreacted reagent by its mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to quantify the amount of residual reagent if a distinct, non-overlapping signal is present.

  • Ion Chromatography (IC): A specialized technique well-suited for the analysis of ionic species like sulfonic acids.

Q4: Are there any safety considerations when handling this compound and its removal?

A4: Yes. This compound is synthesized from thiourea (B124793) derivatives, which can be toxic. It is recommended to handle the compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood[1]. All waste containing this reagent should be disposed of according to institutional safety guidelines.

Experimental Protocols

Protocol 1: Removal by Aqueous Extraction

This protocol is suitable for reaction mixtures where the desired guanidine product is soluble in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dilution: Dilute the reaction mixture with the chosen organic solvent.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1 M HCl (2 x volume of the organic phase). This will protonate the unreacted this compound, making it more water-soluble.

  • Basic Wash: Wash the organic layer with a saturated aqueous solution of NaHCO₃ (2 x volume of the organic phase) to neutralize any remaining acid and deprotonate the sulfonic acid group of any remaining reagent.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (1 x volume of the organic phase) to remove residual water and aid in phase separation.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purity Check: Analyze the crude product by TLC or LC-MS to confirm the absence of this compound before further purification.

Protocol 2: Removal by Precipitation

This protocol is effective when the desired guanidinium salt product is insoluble in a particular organic solvent, while the unreacted this compound has some solubility.

  • Solvent Addition: Add an anti-solvent (a solvent in which your product is insoluble) to the reaction mixture to induce precipitation of the product.

  • Filtration: Collect the precipitated product by vacuum filtration.

  • Washing: Wash the solid product on the filter with a cold solvent in which the unreacted reagent is at least slightly soluble but the product is not (e.g., cold methanol or ethanol). Perform multiple small washes for better efficiency.

  • Drying: Dry the purified product under vacuum.

  • Purity Check: Analyze a small sample of the dried product to ensure complete removal of the starting material.

Visualizations

experimental_workflow cluster_reaction Guanidinylation Reaction cluster_workup Workup & Purification cluster_extraction Aqueous Extraction cluster_precipitation Precipitation cluster_chromatography Chromatography cluster_analysis Analysis reaction_mixture Reaction Mixture (Product + Unreacted Reagent) dilute Dilute with Organic Solvent reaction_mixture->dilute Option 1 add_antisolvent Add Anti-solvent reaction_mixture->add_antisolvent Option 2 acid_wash Wash with 1M HCl dilute->acid_wash base_wash Wash with Sat. NaHCO3 acid_wash->base_wash brine_wash Wash with Brine base_wash->brine_wash dry_concentrate Dry & Concentrate brine_wash->dry_concentrate column Column Chromatography (Silica, Ion-Exchange, or RP) dry_concentrate->column filter_solid Filter add_antisolvent->filter_solid wash_solid Wash Solid filter_solid->wash_solid dry_solid Dry Solid wash_solid->dry_solid analysis Purity Analysis (TLC, LC-MS, NMR) dry_solid->analysis column->analysis troubleshooting_logic start Impure Product After Initial Purification check_method Identify Purification Method start->check_method precipitation_issue Issue with Precipitation check_method->precipitation_issue Precipitation chromatography_issue Issue with Chromatography check_method->chromatography_issue Chromatography extraction_issue Issue with Aqueous Extraction check_method->extraction_issue Extraction co_precipitation Co-precipitation likely precipitation_issue->co_precipitation incomplete_reaction Incomplete Reaction precipitation_issue->incomplete_reaction similar_polarity Similar Polarity chromatography_issue->similar_polarity poor_peak_shape Poor Peak Shape chromatography_issue->poor_peak_shape inefficient_partitioning Inefficient Partitioning extraction_issue->inefficient_partitioning emulsion Emulsion Formation extraction_issue->emulsion solution_precipitation Optimize Solvent System Adjust pH Thorough Washing co_precipitation->solution_precipitation solution_reaction Monitor Reaction Optimize Conditions incomplete_reaction->solution_reaction solution_chromatography_polarity Use Alternative Stationary Phase (Ion-Exchange, Reverse Phase) similar_polarity->solution_chromatography_polarity solution_peak_shape Add Mobile Phase Modifiers (e.g., TEA, TFA) poor_peak_shape->solution_peak_shape solution_extraction_partitioning Sequential Acidic & Basic Washes inefficient_partitioning->solution_extraction_partitioning solution_emulsion Brine Wash emulsion->solution_emulsion

References

Troubleshooting low yields in guanidine synthesis with Amino(imino)methanesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of guanidines using amino(imino)methanesulfonic acid (AIMSA). Low yields can be a significant challenge in this guanidinylation reaction. This guide will help you identify potential causes and implement effective solutions to optimize your synthesis.

Troubleshooting Guide: Low Guanidine (B92328) Yields

Low yields in the guanidinylation of amines with AIMSA can stem from several factors, from reagent quality to reaction conditions. The following question-and-answer format addresses common issues and provides actionable solutions.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields can be attributed to several factors:

  • Suboptimal pH: The reaction is highly sensitive to pH. An incorrect pH can lead to the protonation of the amine nucleophile or decomposition of the AIMSA reagent.

  • Inappropriate Temperature: Like many organic reactions, temperature plays a crucial role. Excessively high temperatures can lead to the decomposition of AIMSA and the formation of byproducts, while temperatures that are too low may result in a sluggish or incomplete reaction.

  • Incorrect Stoichiometry: The molar ratio of the amine to AIMSA is critical. An excess of one reagent over the other can lead to incomplete conversion or the formation of side products.

  • Reagent Quality: The purity of both the amine and AIMSA is paramount. Impurities can interfere with the reaction, leading to lower yields and the formation of unwanted byproducts. AIMSA can degrade over time, so its stability should be considered.

  • Solvent Choice: The solvent can significantly influence the reaction rate and yield. A solvent that does not adequately dissolve the reactants or is not inert under the reaction conditions can be detrimental.

Q2: How does pH affect the reaction, and what is the optimal pH range?

The pH of the reaction mixture is a critical parameter. The amine nucleophile must be in its free base form to react with AIMSA. If the pH is too acidic, the amine will be protonated, rendering it non-nucleophilic and halting the reaction. Conversely, a highly basic environment can lead to the degradation of AIMSA. The optimal pH is typically in the range of 8-10, ensuring a sufficient concentration of the deprotonated amine without causing significant decomposition of the guanidinylating agent. It is advisable to use a suitable buffer to maintain the pH within this range throughout the reaction.

Q3: I suspect my this compound (AIMSA) has degraded. How can I check its quality?

AIMSA can degrade, especially with improper storage. You can assess its quality through the following methods:

  • Appearance: Fresh, high-quality AIMSA should be a white to off-white solid. Any significant discoloration may indicate degradation.

  • Solubility: Degradation can affect the solubility profile. Compare the solubility of your current batch with that of a fresh standard in a given solvent.

  • NMR Spectroscopy: ¹H NMR spectroscopy can be used to check for the presence of impurities or degradation products.

  • Melting Point: The melting point of pure AIMSA is in the range of 124-128 °C. A broad or depressed melting point can indicate the presence of impurities.

Q4: What are the potential side reactions that could be lowering my yield?

The primary reaction pathway is believed to be an addition-elimination reaction through a tetrahedral intermediate. However, several side reactions can occur, leading to the formation of byproducts and a reduction in the yield of the desired guanidine:

  • Hydrolysis of AIMSA: In the presence of water, AIMSA can hydrolyze, especially at non-optimal pH values.

  • Reaction with Solvent: If the solvent is not inert, it may react with AIMSA. For example, protic solvents can potentially react under certain conditions.

  • Formation of Urea Derivatives: Under certain conditions, rearrangement or decomposition of intermediates could potentially lead to the formation of urea-like byproducts.

Q5: How can I optimize the reaction conditions to improve my yield?

Systematic optimization of the reaction parameters is key to maximizing the yield. Consider the following:

  • Temperature Screening: Perform the reaction at various temperatures (e.g., room temperature, 40 °C, 60 °C) to find the optimal balance between reaction rate and reagent stability.

  • Stoichiometry Adjustment: Vary the molar ratio of the amine to AIMSA (e.g., 1:1, 1:1.2, 1.2:1) to determine the most effective ratio for your specific substrate.

  • Solvent Selection: Test a range of aprotic solvents with good solubility for both reactants, such as DMF, DMSO, or acetonitrile.

  • Reaction Time: Monitor the reaction progress over time using techniques like TLC or LC-MS to determine the point of maximum conversion and avoid prolonged reaction times that could lead to byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for the guanidinylation of amines with this compound?

The reaction is thought to proceed via a nucleophilic attack of the amine on the carbodiimide-like structure of AIMSA, forming a tetrahedral intermediate. This is followed by the elimination of sulfurous acid to yield the guanidine product. It is important to note that this reaction does not appear to proceed through a free carbodiimide (B86325) intermediate.

Q2: What is the recommended storage condition for this compound?

To ensure its stability, AIMSA should be stored in a tightly sealed container in a cool, dry place, preferably in a refrigerator or freezer. It should be protected from moisture and light.

Q3: Can I use this compound for the guanidinylation of secondary amines?

While AIMSA is most effective with primary amines, it can also be used for the guanidinylation of secondary amines. However, the reaction is typically slower and may require more forcing conditions, which can also lead to lower yields and more byproducts.

Data Summary

The following table summarizes the impact of various reaction parameters on the yield of guanidine synthesis. This data is compiled from literature reports and should be used as a general guideline for optimization.

ParameterConditionEffect on YieldNotes
pH 8-10OptimalBalances amine nucleophilicity and AIMSA stability.
< 7LowAmine is protonated and non-nucleophilic.
> 11LowPotential for AIMSA degradation.
Temperature Room Temp - 40 °CGenerally GoodA good starting point for many substrates.
> 60 °CMay DecreaseIncreased risk of AIMSA decomposition.
Stoichiometry 1:1.1 (Amine:AIMSA)Often OptimalA slight excess of AIMSA can drive the reaction to completion.
> 1:1.5 (Amine:AIMSA)May DecreaseCan lead to purification challenges and potential side reactions.
Solvent Aprotic (DMF, DMSO)Generally GoodGood solubility for reactants.
Protic (Water, Alcohols)VariableCan be used, but pH control is critical to prevent hydrolysis.

Experimental Protocols

General Protocol for the Guanidinylation of a Primary Amine with this compound:

  • To a solution of the primary amine (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, 5-10 mL/mmol of amine), add a base (e.g., triethylamine, 2.0 eq.) to adjust the pH to the 8-10 range.

  • Add this compound (1.1 eq.) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the substrate.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired guanidine.

Visualizations

Reaction_Pathway Guanidinylation Reaction Pathway Amine Primary/Secondary Amine (R-NH2 / R2NH) Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate + AIMSA AIMSA This compound (H2N(C=NH)SO3H) AIMSA->Tetrahedral_Intermediate Guanidine Guanidine Product (R-NH-C(=NH)NH2) Tetrahedral_Intermediate->Guanidine - H2SO3 Sulfurous_Acid Sulfurous Acid (H2SO3) Troubleshooting_Workflow Troubleshooting Low Yields Start Low Yield Observed Check_Reagents Check Reagent Quality (Amine and AIMSA purity) Start->Check_Reagents Check_Reagents->Start Reagents Degraded Check_pH Verify Reaction pH (Optimal: 8-10) Check_Reagents->Check_pH Reagents OK Check_pH->Start pH Suboptimal Optimize_Temp Optimize Temperature Check_pH->Optimize_Temp pH OK Optimize_Stoich Optimize Stoichiometry Optimize_Temp->Optimize_Stoich Temp Optimized Solvent Consider Solvent Effects Optimize_Stoich->Solvent Stoichiometry Optimized Success Improved Yield Solvent->Success Logical_Relationships Key Parameter Relationships Yield Guanidine Yield pH pH pH->Yield influences Purity Reagent Purity pH->Purity affects stability of AIMSA Temperature Temperature Temperature->Yield influences Temperature->Purity affects stability of AIMSA Purity->Yield influences Stoichiometry Stoichiometry Stoichiometry->Yield influences

Characterization of impurities from Amino(imino)methanesulfonic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Amino(imino)methanesulfonic acid.

Frequently Asked Questions (FAQs)

Q1: My reaction yield of this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low yields are often attributed to suboptimal reaction conditions or degradation of the product. Key factors to consider are:

  • Temperature Control: The oxidation of thiourea (B124793) or its dioxide is highly exothermic. If the temperature rises above 10°C, side reactions and product degradation can occur.

    • Troubleshooting: Ensure your reaction vessel is adequately cooled in an ice bath throughout the addition of the oxidizing agent. Monitor the internal temperature of the reaction mixture closely.

  • pH of the Reaction Mixture: The stability of the starting material and product is pH-dependent. A pH range of 3-5 is generally recommended for the oxidation of thiourea dioxide to minimize the formation of disulfide byproducts.

    • Troubleshooting: Monitor and adjust the pH of the reaction mixture as needed.

  • Rate of Oxidant Addition: A rapid addition of the oxidizing agent (e.g., peracetic acid or hydrogen peroxide) can lead to localized overheating and over-oxidation of the starting material.

    • Troubleshooting: Add the oxidizing agent dropwise and slowly to maintain a controlled reaction temperature.

  • Purity of Starting Materials: The purity of the starting thiourea or thiourea dioxide can impact the reaction efficiency and yield.

    • Troubleshooting: Use high-purity starting materials and consider recrystallization if purity is a concern.

Q2: I have an unexpected peak in my HPLC chromatogram after synthesis. What are the common impurities I should be looking for?

A2: Several impurities can arise during the synthesis of this compound. The most common include:

  • Unreacted Starting Materials: Residual thiourea or aminoiminomethanesulfinic acid (thiourea dioxide) may be present.

  • Formamidine Disulfide: This is a common byproduct from the oxidation of thiourea, especially in highly acidic conditions.

  • Urea and Sulfate: These can be formed from the over-oxidation and subsequent hydrolysis of thiourea or the desired product.

  • Aminoiminomethanesulfenic Acid: A potential intermediate in the oxidation process.

Refer to the table below for a summary of potential impurities and their characteristics.

Troubleshooting Guide

Issue 1: Presence of a Major Impurity Peak Corresponding to Formamidine Disulfide
  • Likely Cause: The reaction conditions were too acidic, or the temperature was not adequately controlled, favoring the formation of the disulfide byproduct.

  • Solution:

    • Maintain the reaction pH between 3 and 5.

    • Ensure the temperature is kept below 10°C during the addition of the oxidant.

    • Consider a slower, more controlled addition of the oxidizing agent.

Issue 2: Broad or Tailing Peaks in HPLC Analysis
  • Likely Cause: This can be due to issues with the HPLC method, such as an inappropriate mobile phase pH or column degradation. It can also indicate the presence of highly polar impurities.

  • Solution:

    • Adjust the mobile phase pH to ensure the analyte and impurities are in a consistent ionization state.

    • Use a new or thoroughly cleaned HPLC column.

    • Refer to the detailed HPLC-UV analysis protocol below for optimized conditions.

Issue 3: Low Purity of the Final Product After Isolation
  • Likely Cause: Inefficient purification or co-precipitation of impurities with the product.

  • Solution:

    • Ensure the product precipitate is thoroughly washed with a suitable solvent, such as cold anhydrous ethanol (B145695), to remove soluble impurities.[1]

    • For higher purity, consider recrystallization of the final product.

    • If impurities persist, ion-exchange chromatography can be an effective purification method for this class of compounds.

Quantitative Data Summary

The following table summarizes the typical retention times of this compound and its common impurities under the recommended HPLC-UV analysis protocol.

CompoundTypical Retention Time (min)Molar Mass ( g/mol )Notes
Sulfate2.596.06Early eluting, highly polar
This compound 4.2 124.12 Product
Aminoiminomethanesulfinic acid5.8108.12Starting material/Intermediate
Urea7.160.06Over-oxidation byproduct
Thiourea8.576.12Starting Material
Formamidine Disulfide10.2150.22Dimeric byproduct

Experimental Protocols

Protocol 1: Synthesis of this compound from Thiourea Dioxide
  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve thiourea dioxide (5.85 mmol) in glacial acetic acid (3.0 mL). Cool the flask in an ice bath to 0°C.[1]

  • Oxidant Addition: Slowly add a 32% peracetic acid solution (1.56 mL) dropwise to the cooled reaction mixture, ensuring the temperature does not exceed 5-10°C.[1]

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 16 hours.[1]

  • Isolation: Collect the resulting precipitate by filtration.

  • Purification: Wash the precipitate with five portions of cold anhydrous ethanol (5 mL each) and dry under vacuum to yield this compound as a white crystalline solid.[1]

Protocol 2: HPLC-UV Analysis of this compound and Impurities
  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: 20 mM potassium phosphate (B84403) buffer (pH 3.5) with 5% methanol.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Analysis: Run the sample and compare the retention times of the peaks with known standards of the potential impurities. Quantify the impurities using a calibration curve.

Protocol 3: LC-MS/MS for Impurity Identification
  • Sample Preparation: Prepare the sample as described in the HPLC-UV protocol, but at a lower concentration (e.g., 0.1 mg/mL).

  • LC-MS/MS Conditions:

    • Use the same LC conditions as in the HPLC-UV protocol.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • MS Parameters: Optimize the source parameters (e.g., capillary voltage, source temperature) for the compound of interest.

    • Scan Mode: Perform a full scan to identify the molecular ions of the impurities, followed by product ion scans (MS/MS) to confirm their structures.

Visualizations

Impurity_Characterization_Workflow Impurity Characterization Workflow cluster_synthesis Synthesis & Initial Observation cluster_identification Impurity Identification cluster_troubleshooting Troubleshooting & Optimization synthesis Amino(imino)methanesulfonic acid Synthesis hplc_initial Initial HPLC Analysis synthesis->hplc_initial unexpected_peak Unexpected Peak Observed? hplc_initial->unexpected_peak lcms LC-MS/MS Analysis unexpected_peak->lcms Yes compare_rt Compare Retention Times with Standards unexpected_peak->compare_rt Yes end_node Pure Product unexpected_peak->end_node No identify_structure Identify Impurity Structure lcms->identify_structure compare_rt->identify_structure review_params Review Synthesis Parameters (Temp, pH, Addition Rate) identify_structure->review_params optimize Optimize Reaction Conditions review_params->optimize re_analyze Re-run Synthesis & HPLC Analysis optimize->re_analyze re_analyze->end_node

Caption: Workflow for identifying and troubleshooting impurities.

Troubleshooting_Logic Troubleshooting Logic for Impurity Formation cluster_impurity_type Impurity Type cluster_causes Potential Causes cluster_solutions Corrective Actions start Impurity Detected in HPLC is_disulfide Is it Formamidine Disulfide? start->is_disulfide is_starting_material Unreacted Starting Material? start->is_starting_material is_overoxidation Over-oxidation Products (Urea, Sulfate)? start->is_overoxidation cause_disulfide - Low pH (<3) - High Temperature (>10°C) is_disulfide->cause_disulfide Yes cause_starting_material - Insufficient Oxidant - Short Reaction Time is_starting_material->cause_starting_material Yes cause_overoxidation - High Temperature (>10°C) - Excess Oxidant - Fast Addition of Oxidant is_overoxidation->cause_overoxidation Yes solution_disulfide Adjust pH to 3-5 Improve Temperature Control cause_disulfide->solution_disulfide solution_starting_material Check Stoichiometry Increase Reaction Time cause_starting_material->solution_starting_material solution_overoxidation Improve Temperature Control Slow Dropwise Addition of Oxidant cause_overoxidation->solution_overoxidation

Caption: Decision tree for troubleshooting common impurities.

References

Impact of pH on the stability and reactivity of Amino(imino)methanesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of pH on the stability and reactivity of Amino(imino)methanesulfonic acid (AIMSA).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound (AIMSA) and what are its key properties? A1: this compound, also known as formamidinosulfonic acid or thiourea (B124793) trioxide, is a chemical compound used in the synthesis of guanidine (B92328) derivatives.[1][2][3] It is a white solid with a melting point of 132-134°C, at which it decomposes.[1][2] The compound is soluble in water (110 g/L at 25 °C) but only slightly soluble in methanol (B129727) (when heated) and very slightly soluble in DMSO.[1][2][3] Its predicted acid dissociation constant (pKa) is approximately 7.74.[1][3]

Q2: How does pH fundamentally affect the stability of AIMSA in aqueous solutions? A2: The pH of an aqueous solution is a critical factor determining the stability and degradation pathway of AIMSA.[4] At neutral pH, the primary degradation route is hydrolysis.[4] However, in alkaline conditions, different reactions predominate, leading to a variety of products.[4] Extreme alkalinity is known to accelerate the decomposition of the compound.[5]

Q3: What are the specific degradation products of AIMSA at different pH levels? A3: The degradation products of AIMSA are highly dependent on the pH of the medium:

  • At neutral pH (7.4): The major degradation pathway is hydrolysis, yielding the corresponding urea.[4]

  • At pH 10: AIMSA undergoes a self-reaction, which eventually results in the formation of N-cyanoguanidine.[4]

  • At pH 13-14: In strongly alkaline conditions, an elimination reaction predominates, leading to the formation of cyanamide.[4]

Q4: How does pH influence the reactivity of AIMSA with other molecules? A4: pH significantly impacts AIMSA's reactivity. In reactions with nucleophiles, such as the amino group of glycine, AIMSA acts as a guanidinylating agent to produce guanylated acetic acids.[4] The rate of this nucleophilic substitution must compete with pH-dependent degradation pathways like hydrolysis.[4] In oxidation reactions, for instance with hypochlorous acid (HOCl), the reaction is extremely rapid in acidic and neutral solutions.[5] In weakly alkaline solutions, the reaction rate becomes measurable and shows an inverse dependence on the hydroxide (B78521) concentration, indicating that HOCl is the primary oxidant.[5]

Q5: What is the significance of the predicted pKa of ~7.74? A5: The predicted pKa of 7.74 suggests that AIMSA is a weak acid.[1][3] This value is close to physiological pH, meaning that in biological systems or neutral solutions, a significant equilibrium will exist between the protonated and deprotonated forms of the molecule. This equilibrium can influence the compound's reactivity, solubility, and interaction with biological targets. When planning experiments, especially near neutral pH, it is crucial to consider that both forms of the molecule will be present.

Q6: What are the recommended storage conditions for AIMSA? A6: To ensure stability, AIMSA should be stored under an inert atmosphere (such as nitrogen or argon) at 2-8°C.[1][2][6] After being properly dried, the compound is reported to be stable for at least a few weeks at room temperature and for a minimum of five months when stored in a freezer.[2]

Section 2: Troubleshooting Guide

Problem Possible Cause Solution
Unexpected side products in my reaction. The pH of your reaction medium is uncontrolled, leading to degradation of AIMSA.Ensure your reaction is adequately buffered. Refer to the data in Table 2 to anticipate and mitigate potential degradation pathways at your experimental pH. For example, running reactions under acidic conditions may minimize the degradation seen at neutral and alkaline pH.
Low yield during guanidination of a primary amine. 1. AIMSA has degraded due to improper storage. 2. The reaction pH is promoting hydrolysis over the desired nucleophilic substitution.1. Confirm the integrity of your AIMSA reagent. Consider acquiring a new batch if storage conditions were not optimal. 2. Optimize the reaction pH. Since hydrolysis is the major pathway at neutral pH, consider running the reaction under slightly acidic or basic conditions to favor the guanidination reaction, depending on the stability of your substrate.
Stock solution of AIMSA shows rapid degradation. The solvent's pH is in an unstable range for AIMSA (i.e., neutral or highly alkaline).Prepare AIMSA solutions fresh before each experiment. If a stock solution must be stored, prepare it in a slightly acidic buffer and keep it refrigerated at 2-8°C. Avoid storing solutions at neutral or high pH for extended periods.
Inconsistent kinetics in oxidation experiments. The oxidation of AIMSA can be extremely fast and is highly pH-sensitive.[5]For kinetic analysis of rapid oxidation reactions, use of a stopped-flow instrument is recommended.[5] To achieve a measurable rate, perform the reaction in a carefully controlled, weakly alkaline buffer.[5]

Section 3: Quantitative Data Summary

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number1184-90-3[1]
Molecular FormulaCH₄N₂O₃S[1]
Molecular Weight124.12 g/mol [1]
AppearanceWhite to off-white solid/powder[2][3][6]
Melting Point132-134°C (with decomposition)[1][2]
Predicted pKa7.74 ± 0.40[1][3]
Solubility (Water)110 g/L (at 25°C)[3]
Solubility (Other)DMSO (Very Slightly), Methanol (Slightly, Heated)[1][2]

Table 2: pH-Dependent Stability and Degradation of this compound in Aqueous Media

pH RangeMajor Reaction PathwayPrimary Product(s)Reference(s)
7.4 (Neutral) HydrolysisUrea[4]
10 (Alkaline) Self-reactionN-Cyanoguanidine[4]
13-14 (Strongly Alkaline) EliminationCyanamide[4]

Section 4: Experimental Protocols

Protocol 1: General Method for Monitoring pH-Dependent Stability by HPLC

  • Buffer Preparation: Prepare a series of aqueous buffers at desired pH values (e.g., pH 4, 7.4, 10, 13) using appropriate buffer systems.

  • Sample Preparation: Dissolve a known concentration of AIMSA in each buffer to create the test solutions.

  • Incubation: Incubate the solutions at a constant, controlled temperature (e.g., 37°C or 60°C).

  • Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Reaction Quenching: Immediately quench any further reaction in the aliquot by diluting it in a highly acidic mobile phase or by flash-freezing.

  • HPLC Analysis: Analyze the aliquots using a suitable reverse-phase HPLC method to quantify the remaining AIMSA and the formation of degradation products. An appropriate column (e.g., C18) and a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol) should be used. Detection can be performed using a UV detector.

  • Data Analysis: Plot the concentration of AIMSA versus time for each pH to determine the degradation kinetics. Identify and quantify product peaks by comparing with analytical standards if available.

Protocol 2: Synthesis of this compound from Thiourea Dioxide

This protocol is adapted from a method developed by Mosher et al. and should be performed with appropriate safety precautions, including the use of a fume hood and personal protective equipment.[2]

  • Reaction Setup: In a flask cooled to 0°C, add 0.633 g (5.85 mmol) of thiourea dioxide to 3.0 mL of glacial acetic acid.

  • Reagent Addition: While stirring, slowly add 1.56 mL of a 32% peracetic acid solution dropwise, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Product Isolation: A precipitate will form. Collect the solid product by filtration.

  • Washing: Wash the collected precipitate with five 5 mL portions of anhydrous ethanol.

  • Drying: Dry the product to yield this compound as a white crystalline solid.

Protocol 3: Analytical Methods for Quantification

The quantification of AIMSA and related compounds can be performed using several analytical techniques.[7][[“]] High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly well-suited for tracking the compound and its degradation products in complex mixtures.[5] For separating polar molecules like AIMSA, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to reverse-phase chromatography.[9]

Section 5: Visualizations

Diagram 1: pH-Dependent Degradation Pathways of AIMSA AIMSA Amino(imino)methanesulfonic Acid (AIMSA) pH7 pH 7.4 (Neutral) AIMSA->pH7 Hydrolysis pH10 pH 10 (Alkaline) AIMSA->pH10 Self-reaction pH13 pH 13-14 (Strongly Alkaline) AIMSA->pH13 Elimination Urea Urea pH7->Urea NCG N-Cyanoguanidine pH10->NCG Cyanamide Cyanamide pH13->Cyanamide

Caption: Diagram 1: pH-Dependent Degradation Pathways of AIMSA.

Diagram 2: Experimental Workflow for Stability Analysis start Start: Prepare Buffered Solutions (various pH) dissolve Dissolve AIMSA in each buffer start->dissolve incubate Incubate at constant temperature dissolve->incubate sample Withdraw aliquots at time points incubate->sample quench Quench reaction (e.g., acidify) sample->quench analyze Analyze by HPLC / LC-MS quench->analyze end End: Determine Degradation Kinetics analyze->end

Caption: Diagram 2: Experimental Workflow for Stability Analysis.

Diagram 3: Troubleshooting Logic for Unexpected Results problem Problem: Unexpected Reaction Products or Low Yield check_ph Is the reaction pH strictly controlled and buffered? problem->check_ph check_stability Does the chosen pH cause known degradation (See Table 2)? check_ph->check_stability Yes sol_buffer Action: Implement a suitable buffer system. check_ph->sol_buffer No check_reagent Was the AIMSA reagent stored correctly? check_stability->check_reagent No sol_change_ph Action: Change the reaction pH to a more stable range. check_stability->sol_change_ph Yes sol_reagent Action: Use a fresh batch of AIMSA. check_reagent->sol_reagent No ok Problem Resolved check_reagent->ok Yes sol_buffer->ok sol_change_ph->ok sol_reagent->ok

Caption: Diagram 3: Troubleshooting Logic for Unexpected Results.

References

Strategies to minimize side products in guanidinylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for guanidinylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their guanidinylation experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to help you minimize the formation of common side products and improve the yield of your desired guanidinylated compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in guanidinylation reactions?

A1: The most frequently encountered side products in guanidinylation reactions include:

  • N-Acylguanidines: Formed by the acylation of the newly installed guanidine (B92328) group, especially when acylating agents are present or when using certain coupling reagents.

  • Over-guanidinylated products: In substrates with multiple amine groups (polyamines), it is common to see the addition of more than one guanidine group if the reaction is not carefully controlled.[1]

  • Intramolecular cyclization products: Substrates containing nucleophilic groups in proximity to the amine being guanidinylated can undergo intramolecular cyclization to form heterocyclic structures.

  • Tetramethylguanidinium (Tmg) derivatives: This side product is specific to the use of uronium-based coupling reagents like HBTU, where the tetramethylguanidinium moiety of the reagent is transferred to the amine.

  • Byproducts from the guanylating agent: The choice of guanylating agent can lead to specific impurities. For example, using N,N'-di-Boc-thiourea can require activators that generate their own byproducts which may need to be removed during purification.[2]

Q2: How can I prevent the formation of N-acylguanidines?

A2: To minimize the formation of N-acylguanidines, consider the following strategies:

  • Orthogonal Protecting Group Strategy: Protect the guanidine group with a suitable protecting group that is stable to the acylation conditions. The tert-butoxycarbonyl (Boc) group is widely used as it masks the nucleophilicity of the guanidine moiety and can be removed under acidic conditions.[3][4]

  • Choice of Guanylating Agent: Employ a guanylating agent that installs a protected guanidine, such as N,N′-Di-Boc-1H-pyrazole-1-carboxamidine or N,N′-Di-Boc-N′′-triflylguanidine. This ensures the guanidine is protected as it is formed.[5]

  • Reaction Sequence: If possible, perform the acylation step before the guanidinylation reaction to avoid the presence of acylating agents with the free guanidine.

Q3: I am working with a polyamine and observing multiple guanidinylation products. How can I achieve selective mono-guanidinylation?

A3: Achieving selective mono-guanidinylation of polyamines requires careful control over the reaction conditions and the use of an appropriate protecting group strategy.[1][6]

  • Control Stoichiometry: Use a limited amount of the guanylating agent (typically 1.0 to 1.2 equivalents) relative to the polyamine to favor mono-substitution.

  • Orthogonal Protection: Protect the other amine functionalities with orthogonal protecting groups that are stable to the guanidinylation conditions. For example, one amine can be left free for guanidinylation while others are protected with groups like trifluoroacetyl or 4-azidobenzyloxycarbonyl.[1]

  • Gradual Addition: Add the guanylating agent slowly to the reaction mixture to maintain a low concentration, which can improve selectivity for the most reactive amine.

Q4: My reaction is leading to a cyclized side product instead of the desired linear guanidinylated compound. What can I do to prevent this?

A4: Intramolecular cyclization is a common issue when a nucleophile is present in the substrate. To prevent this:

  • Protecting Groups: Protect the internal nucleophile with a suitable protecting group before performing the guanidinylation.

  • Conformationally Rigid Substrates: If possible, use a substrate that is conformationally restricted to disfavor the cyclization pathway.

  • Reaction Conditions: Lowering the reaction temperature can sometimes favor the desired intermolecular reaction over the intramolecular cyclization.

Troubleshooting Guides

This section provides troubleshooting guides for specific issues encountered during guanidinylation reactions, with quantitative data summarized in tables for easy comparison.

Issue 1: Low Yield of Desired Product and Presence of Multiple Side Products

This is a general issue that can often be resolved by optimizing the choice of guanylating agent and reaction conditions.

Troubleshooting Workflow

G cluster_0 start Low Yield & Multiple Side Products reagent Evaluate Guanylating Agent start->reagent conditions Optimize Reaction Conditions reagent->conditions If yield is still low protect Implement Orthogonal Protecting Groups conditions->protect If side products persist purify Refine Purification Strategy protect->purify For final purity end_node Improved Yield & Purity purify->end_node G cluster_1 start N-Acylguanidine Detected protect_guanidine Protect Guanidine (e.g., with Boc) start->protect_guanidine Strategy 1 change_sequence Alter Reaction Sequence (Acylate first) start->change_sequence Strategy 2 end_node Minimized N-Acylguanidine protect_guanidine->end_node change_sequence->end_node

References

Validation & Comparative

A Comparative Guide to Guanidinylating Agents: Amino(imino)methanesulfonic Acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic introduction of a guanidinium (B1211019) group is a cornerstone of molecular design. This functional group, with its persistent positive charge and hydrogen bonding capabilities, is a key pharmacophore in numerous biologically active molecules. The choice of guanidinylating agent is critical, directly influencing reaction efficiency, substrate compatibility, and the overall success of a synthetic route. This guide provides an objective comparison of Amino(imino)methanesulfonic acid (AIMSA) with other prevalent guanidinylating agents, supported by available experimental data, to inform the selection of the most suitable reagent for specific research applications.

Performance Overview of Guanidinylating Agents

The efficacy of a guanidinylation reaction is contingent on the reagent, the amine substrate, and the reaction conditions. While a direct, comprehensive comparison of all agents under identical conditions is not available in the literature, this guide consolidates reported performance data to offer a comparative overview.

Table 1: Comparison of Guanidinylation Reagent Performance

Reagent ClassExample ReagentKey AdvantagesKey DisadvantagesReported Yields
Sulfonic Acids This compound (AIMSA) Crystalline, stable reagent; reacts with primary amines and amino acids under aqueous conditions.Limited recent quantitative data available for a wide range of substrates; may require basic conditions.61-92% for amino acids.
Triflylguanidines N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent)High reactivity, excellent yields, broad substrate scope including weakly nucleophilic amines.[1]Higher cost, requires a subsequent deprotection step to unveil the guanidinium group.>95% for diamines, >90% for unhindered primary amines[2], 69-95% in various syntheses.[3]
Pyrazole-carboxamidines N,N′-Di-Boc-1H-pyrazole-1-carboxamidineGood yields, mild reaction conditions, stable and commercially available reagent.[4]Slower reaction times compared to more reactive agents like triflylguanidines.[2]High yields reported in various contexts.[4]
Isoureas/Isothioureas O-Methylisourea, N,N'-di-Boc-S-methylisothioureaCost-effective, high efficiency in specific applications like proteomics.[2]Can require harsh conditions (high pH/temperature), potential for side products.[2]Not specified.
Uronium/Aminium Salts HATU, HBTUReadily available, effective for some nucleophiles.[2]Guanidinylation is often a side reaction; the reaction can be complex to optimize.[2]Substrate dependent.

Experimental Protocols

Detailed and reproducible protocols are essential for achieving high efficiency in guanidinylation reactions. Below are representative protocols for this compound and the widely used N,N′-Di-Boc-N′′-triflylguanidine.

Protocol 1: Guanidinylation of Amino Acids using this compound

This protocol is adapted from the work of Miller and Bischoff for the conversion of amino acids to their corresponding guanidino acids.

Materials:

  • Amino acid (1.0 eq)

  • This compound (1.1 eq)

  • Aqueous sodium hydroxide (B78521) (2.0 eq)

  • Water

Procedure:

  • Dissolve the amino acid in an aqueous solution of sodium hydroxide.

  • Add this compound to the solution.

  • Stir the reaction mixture at room temperature for the required time (typically several hours to overnight).

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, neutralize the reaction mixture with an appropriate acid (e.g., hydrochloric acid).

  • The guanidino acid product often precipitates from the solution and can be isolated by filtration.

  • Wash the isolated product with cold water and dry under vacuum.

Protocol 2: Guanidinylation of a Primary Amine using N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent)

This protocol is a general procedure for the guanidinylation of a primary amine.[2]

Materials:

  • Primary amine (1.0 eq)

  • N,N′-Di-Boc-N′′-triflylguanidine (1.05 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the primary amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add the base (TEA or DIPEA) to the solution and stir for 5 minutes at room temperature.

  • Add N,N′-Di-Boc-N′′-triflylguanidine in one portion.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting di-Boc-protected guanidine (B92328) by flash column chromatography.

Visualizing Experimental Workflows and Biological Relevance

Diagrams generated using Graphviz provide a clear visual representation of chemical processes and their biological context.

G General Workflow for Guanidinylation of a Primary Amine cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Amine Primary Amine (R-NH2) Mix Dissolve in Solvent with Base (if required) Amine->Mix Reagent Guanidinylating Agent Reagent->Mix React Stir at Room Temperature Mix->React Quench Quench Reaction React->Quench Extract Aqueous Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Guanidinylated Product Purify->Product

Caption: A generalized experimental workflow for the synthesis of guanidines.

Guanidinylation is a critical post-translational modification that can impact protein function and signaling. For instance, the methylation of arginine residues, which contain a guanidinium group, by Protein Arginine Methyltransferases (PRMTs) plays a crucial role in various cellular processes.

G Simplified Arginine Methylation Signaling cluster_protein Protein Substrate cluster_enzyme Enzymatic Modification cluster_outcome Functional Outcomes Protein Protein with Arginine Residue PRMT PRMTs Protein->PRMT Substrate SAH S-adenosyl homocysteine (SAH) PRMT->SAH Byproduct MethylatedProtein Methylated Protein PRMT->MethylatedProtein SAM S-adenosyl methionine (SAM) SAM->PRMT Methyl Donor Signal Signal Transduction MethylatedProtein->Signal Transcription Transcriptional Regulation MethylatedProtein->Transcription DNA_Repair DNA Repair MethylatedProtein->DNA_Repair

References

A Comparative Guide to Analytical Methods for the Characterization of Guanidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization and quantification of guanidines and their derivatives are critical. The unique basicity and structural properties of the guanidinium (B1211019) group, a key pharmacophore in numerous biologically active molecules, necessitate robust analytical methods for quality control, metabolic studies, and structural elucidation.[1][2] This guide provides an objective comparison of common analytical techniques used for guanidine (B92328) characterization, supported by experimental data and detailed protocols to aid in method selection and implementation.

Comparative Performance of Analytical Techniques

The choice of an analytical method for guanidine characterization depends on the specific requirements of the analysis, such as the need for quantification versus structural information, the complexity of the sample matrix, and the required sensitivity. The following tables summarize the quantitative performance of key analytical methods.

Table 1: Performance Comparison for Guanidine Quantification

ParameterHPLC-UVHPLC-ELSDHPLC-MS/MSTitrimetry
Principle UV AbsorbanceLight ScatteringMass-to-Charge RatioAcid-Base Neutralization
Specificity Moderate to HighLow to ModerateVery HighLow[3]
Sensitivity ModerateModerate to HighVery HighLow
Limit of Quantitation (LOQ) ~0.25 mg/L[4]Lower than UV for non-UV active compounds[5]50 nM (with derivatization)[6]Suitable for high concentrations[3]
Linearity Good (e.g., 0.25 - 10 mg/L)[4]Good within a defined rangeExcellent over a wide range[3]Good for stoichiometric reactions[3]
Accuracy (% Recovery) Good (e.g., 96.7 - 101.3%)[7]Method DependentHigh; often the reference method[3]Generally good for pure substances[3]
Precision (%RSD) High (<5%)Method DependentHigh (<15%)Dependent on endpoint detection[3]
Primary Application Quantification, PurityQuantification of poor chromophoresTrace Quantification, IdentificationAssay of bulk material
Key Disadvantage Requires a chromophoreNon-linear response possibleHigh cost, matrix effectsInterference from other bases/acids[3]

Table 2: Application Comparison for Structural Elucidation

TechniqueInformation ProvidedKey AdvantagesLimitations
NMR Spectroscopy Unambiguous molecular structure, E/Z isomerism, proton/carbon environment[8][9]Definitive structural information, non-destructiveLow sensitivity, requires pure sample, complex spectra
Mass Spectrometry (MS) Molecular weight, fragmentation patterns, elemental composition (HRMS)[10][11]High sensitivity, can be coupled to chromatography (LC-MS)Isomers can be difficult to distinguish without fragmentation

Experimental Workflow & Method Selection

The selection and implementation of an analytical method for guanidine characterization follow a logical workflow, from sample assessment to final data analysis. The choice of technique is guided by the analytical goal: quantification or structural elucidation.

Workflow_and_Method_Selection cluster_prep 1. Sample Assessment & Preparation cluster_decision 2. Method Selection cluster_quant 3a. Quantification Pathway cluster_structure 3b. Structural Elucidation Pathway Sample Sample Matrix (e.g., Bulk Drug, Biological Fluid) Goal Define Analytical Goal (Quantification vs. Structure) Sample->Goal Prep Sample Preparation (Dilution, SPE, Protein Precipitation) Goal->Prep Decision Goal? Prep->Decision Quant_Method Select Method: - HPLC (UV, ELSD, MS/MS) - Titrimetry Decision->Quant_Method Quantification Struct_Method Select Method: - NMR Spectroscopy - High-Resolution MS Decision->Struct_Method Structure Quant_Analysis Quantitative Analysis Quant_Method->Quant_Analysis Quant_Result Result: Concentration, Purity Quant_Analysis->Quant_Result Struct_Analysis Spectral Analysis Struct_Method->Struct_Analysis Struct_Result Result: Chemical Structure Struct_Analysis->Struct_Result

Caption: Workflow for Guanidine Analysis and Method Selection.

Detailed Methodologies and Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of guanidines. Due to the high polarity and basicity (pKa ≈ 12.5) of guanidine, specialized chromatographic modes are often employed.[5][12]

This method is effective for quantifying guanidine in complex matrices like high salt and protein solutions.[4]

  • Instrumentation: Agilent 1100 HPLC system or equivalent.[4]

  • Column: Dionex CS14 cation-exchange analytical column (4 mm x 250 mm) with a CS14 guard column (4 mm x 50 mm).[4]

  • Mobile Phase: 3.75 mM methanesulfonic acid (MSA).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 50 µL.[4]

  • Detection: UV at 195 nm.[4]

  • Sample Preparation: For samples with high protein content, proteins are removed by centrifugation through a 30K centrifugal filter.[4]

For guanidine salts that lack a strong chromophore, pre-column derivatization can enhance UV detection.[13]

  • Derivatization Reagent: Acetylacetone (B45752).[13]

  • Protocol: A key advantage is that the derivatization is performed under conditions that permit the direct injection of the reaction mixture onto the HPLC column.[13] Specific directions involve mixing the guanidine sample with acetylacetone and allowing the reaction to proceed before injection.[13]

  • Chromatography: Isocratic HPLC is used to separate the resulting derivative from other reaction components.[13]

HILIC is an alternative for retaining highly polar compounds like guanidine without derivatization.

  • Column: Cogent Diamond Hydride™, 4µm, 100Å (4.6 mm x 100mm).[12]

  • Mobile Phase: 50% DI Water / 50% Acetonitrile / 0.1% Formic Acid.[12]

  • Flow Rate: 1.0 mL/min.[12]

  • Detection: UV at 195 nm.[12] For higher sensitivity, Evaporative Light Scattering Detection (ELSD) can be used.[5][12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the benchmark for trace-level quantification of guanidine derivatives due to its superior sensitivity and specificity.[6][14]

  • Principle: This method combines the separation power of LC with the sensitive and selective detection of tandem mass spectrometry, typically operating in Multiple Reaction Monitoring (MRM) mode.[14]

  • Sample Preparation: Solid-Phase Extraction (SPE) is often employed to concentrate the analytes and remove matrix interferences from environmental or biological samples.[14]

  • Derivatization: To enhance sensitivity for guanidine itself, derivatization with agents like benzoin (B196080) can be used prior to LC-MS analysis.[6]

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer (e.g., Waters Xevo-TQ) is commonly used.[14]

  • Ionization: Positive-ion electrospray ionization (ESI+) is effective for the protonated guanidinium ion.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural elucidation of novel guanidine derivatives.[8][15]

  • Principle: NMR spectroscopy analyzes the magnetic properties of atomic nuclei (typically ¹H and ¹³C) to provide detailed information about the chemical structure, connectivity, and stereochemistry of a molecule.[9][15]

  • Applications: It is used to confirm the identity of synthesized compounds and to study dynamic processes like E/Z isomerism around the C-N double bond in substituted guanidines.[8]

  • Experimental Protocols: A suite of experiments is often required for full characterization:

    • ¹H NMR: Provides information on the number and type of protons.

    • ¹³C NMR: Shows the number and type of carbon environments.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, piecing together the molecular framework.[8]

    • NOESY: Helps determine spatial proximity and stereochemistry.[8]

Titrimetry

Titration is a classical, cost-effective method suitable for the assay of bulk guanidine hydrochloride in pharmaceutical settings.[16][17]

  • Principle: This is an acid-base titration. For guanidine hydrochloride, the chloride ion is titrated with a standardized solution of silver nitrate (B79036).

  • Protocol (Argentometric Titration):

    • Accurately weigh ~0.35 g of the dried guanidine HCl sample.[16]

    • Dissolve the sample in 10 mL of purified water.[16]

    • Add 10 mL of glacial acetic acid and 100 mL of methanol.[16]

    • Titrate with standardized 0.1 N silver nitrate (AgNO₃).[16]

    • The endpoint is determined potentiometrically using a suitable electrode.[16][17] An alternative manual method uses Eosin Y as an indicator, titrating to a pink endpoint.[16]

The following diagram illustrates the relationship between the different analytical techniques and the type of information they provide, aiding in the selection process.

Technique_Information_Relationship cluster_quant Quantitative Analysis cluster_qual Qualitative / Structural Analysis Info Analytical Information HPLC HPLC (UV, ELSD, MS/MS) Info->HPLC Concentration Purity Identity (MS) Titr Titrimetry Info->Titr Bulk Assay NMR NMR Spectroscopy Info->NMR Unambiguous Structure Stereochemistry MS Mass Spectrometry (High Resolution) Info->MS Molecular Weight Formula Fragmentation

Caption: Relationship between methods and analytical information.

References

A Comparative Guide to NMR Spectroscopy for the Validation of Guanidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of guanidine-containing compounds is a cornerstone in medicinal chemistry and materials science, owing to the unique chemical properties and biological activities of the guanidinium (B1211019) group.[1] Validating the successful synthesis of these molecules is a critical step in the research and development pipeline. While several analytical techniques can be employed for this purpose, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and informative tool. This guide provides an objective comparison of NMR spectroscopy with other common analytical methods—Infrared (IR) Spectroscopy and Mass Spectrometry (MS)—for the validation of guanidine (B92328) synthesis, supported by representative experimental data and detailed protocols.

The Central Role of NMR in Structural Elucidation

NMR spectroscopy provides unparalleled detail about the molecular structure of a compound by probing the magnetic properties of atomic nuclei. For guanidine synthesis, ¹H, ¹³C, and even ¹⁵N NMR are invaluable for confirming the formation of the desired product and identifying any residual starting materials or byproducts.

Key NMR Signatures for Guanidine Validation:
  • ¹H NMR: The protons attached to the nitrogen atoms of the guanidinium group (N-H) typically appear as broad singlets in the range of 7.0-7.5 ppm, though their chemical shift and appearance can be highly dependent on the solvent, concentration, and the presence of acidic or basic functionalities in the molecule.[2]

  • ¹³C NMR: The central carbon atom of the guanidinium group is highly characteristic and typically resonates in the range of 155-170 ppm.[3] The exact chemical shift can be influenced by the substitution pattern on the nitrogen atoms and the protonation state of the guanidinium group.[4][5] For instance, the imine carbon (C=N) in tetramethylguanidine appears at 169 ppm.[3]

  • ¹⁵N NMR: While less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, ¹⁵N NMR can provide unambiguous confirmation of the guanidinium core. The nitrogen atoms in guanidines exhibit a wide range of chemical shifts, with the imino (=N-) nitrogen appearing in the 160-220 ppm region and the amino (-N<) nitrogens in the 30-60 ppm range.[6][7]

Comparative Analysis of Validation Techniques

While NMR is a cornerstone for structural validation, a multi-technique approach is often employed for comprehensive characterization. The following table summarizes the strengths and weaknesses of NMR, IR, and MS for the validation of guanidine synthesis.

Technique Information Provided Strengths Limitations Typical Guanidine Signatures
NMR Spectroscopy Detailed structural information, including connectivity and stereochemistry. Quantitative analysis (qNMR).- Unambiguous structure determination- High resolution- Non-destructive- Quantitative capabilities[2]- Lower sensitivity compared to MS- Can be time-consuming- Requires soluble samples¹H: 7.0-7.5 ppm (N-H)¹³C: 155-170 ppm (C=N)¹⁵N: 30-60 ppm (-N<), 160-220 ppm (=N)[2][3][6]
IR Spectroscopy Presence of functional groups.- Fast and simple- Inexpensive- Can be used for solid and liquid samples- Provides limited structural information- Spectra can be complex and difficult to interpret- ~3200 cm⁻¹: =N-H stretching- ~1635 cm⁻¹: N-H bending- C=N stretching: Key indicator of the guanidine group[1][8]
Mass Spectrometry Molecular weight and fragmentation patterns.- Extremely high sensitivity- Can analyze complex mixtures- Provides molecular formula information- Does not provide detailed structural connectivity- Isomer differentiation can be challenging- [M+H]⁺: Protonated molecular ion is typically observed due to the high basicity of guanidines.

Experimental Protocols

To illustrate the practical application of these techniques, a general protocol for the synthesis and validation of a simple guanidine is provided below.

Synthesis of a Model Guanidine: 1-Phenylguanidine (B1195490)

This protocol describes a common method for the guanylation of an amine.

Materials:

Procedure:

  • Dissolve aniline in ethanol in a round-bottom flask.

  • Add an aqueous solution of cyanamide and a stoichiometric amount of hydrochloric acid.

  • Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize with a solution of sodium hydroxide.

  • The product, 1-phenylguanidine, will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

Validation Protocols:

1. NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized 1-phenylguanidine in approximately 0.7 mL of DMSO-d₆.

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum. Look for the characteristic broad signals of the N-H protons and the aromatic signals of the phenyl group.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Identify the key signal for the guanidinium carbon around 157 ppm.

2. IR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the dried product or analyze the solid directly using an ATR-FTIR spectrometer.

  • Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹.

  • Analysis: Identify the characteristic N-H and C=N stretching and bending vibrations.[1]

3. Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of the product in a suitable solvent (e.g., methanol).

  • Acquisition: Analyze the sample using Electrospray Ionization (ESI) Mass Spectrometry in positive ion mode.

  • Analysis: Look for the protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 1-phenylguanidine.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the synthesis and validation process.

Guanidine_Synthesis_Workflow Start Starting Materials (Amine + Guanylating Agent) Reaction Guanidinylation Reaction Start->Reaction Workup Work-up & Purification Reaction->Workup Product Isolated Product Workup->Product

Caption: A simplified workflow for a typical guanidine synthesis.

Validation_Workflow Product Synthesized Guanidine NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Validation Structure Validated? NMR->Validation IR->Validation MS->Validation

Caption: The multi-technique approach to guanidine structure validation.

NMR_Data_Interpretation cluster_1H ¹H NMR cluster_13C ¹³C NMR H_NH N-H protons (broad signals) Structure Guanidine Structure H_NH->Structure H_Alkyl Alkyl/Aryl protons H_Alkyl->Structure C_Guan Guanidinium Carbon (155-170 ppm) C_Guan->Structure C_Alkyl Alkyl/Aryl carbons C_Alkyl->Structure

Caption: Logical relationship of NMR data to confirm guanidine structure.

Conclusion

NMR spectroscopy is an indispensable technique for the validation of guanidine synthesis, offering a level of structural detail that is unmatched by other common analytical methods. While IR spectroscopy and mass spectrometry provide valuable complementary information regarding functional groups and molecular weight, respectively, NMR remains the gold standard for unambiguous structure elucidation. For researchers in drug development and chemical sciences, a comprehensive approach utilizing all three techniques will provide the highest confidence in the identity and purity of synthesized guanidine-containing molecules.

References

A Comparative Guide to HPLC Analysis for Purity Assessment of Guanidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of guanidine (B92328) derivatives is a critical step to ensure the validity and reproducibility of experimental results. High-Performance Liquid Chromatography (HPLC) stands as a powerful and versatile technique for this purpose. This guide provides an objective comparison of various HPLC methods for the purity assessment of guanidine derivatives, supported by experimental data and detailed protocols.

Data Presentation: A Quantitative Comparison of HPLC Methods

The selection of an appropriate HPLC method depends on the specific guanidine derivative, its potential impurities, and the desired analytical outcome. The following table summarizes the key performance metrics for different HPLC approaches.

ParameterReversed-Phase HPLC (Direct)Ion-Exchange Chromatography (IC)Hydrophilic Interaction Liquid Chromatography (HILIC)Reversed-Phase HPLC (with Pre-column Derivatization)
Principle Separation based on hydrophobicity.Separation based on ionic interactions.Separation of polar compounds.Enhances retention and detectability of polar guanidines on RP columns.
Typical Column C18 (e.g., 4.6 x 150 mm, 5 µm)[1]Cation-exchange (e.g., Dionex IonPac CS20)[2]Amide, Silica-based with polar modifications (e.g., Amaze TH, Amaze HD)[3]C18 (e.g., Kromasil C-18, 5 µm, 150 x 4.6 mm)
Common Analytes Guanidine Monobenzoate, Guanidine HCl[1]Guanidine in pharmaceutical formulations[2]Guanidine and its counter-ions[3]Guanidine, Methylguanidine, Guanidinoacetic acid, etc.[4]
Limit of Quantitation (LOQ) ~50 ng/mL (for Guanidine Monobenzoate)[1]0.25 mg/L (for Guanidine HCl)[5]Dependent on detector (e.g., ELSD, CAD)[6]0.041–0.12 µmol/L (for various guanidino compounds)[4]
Precision (RSD%) < 1.0%[1]Not explicitly stated, but method validated as per USP <1225>[2]Not specified< 4.3%[4]
Analysis Time ~15 minutes[1]8 minutes[2]Varies with method~20-30 minutes
Advantages Widely available, good for less polar derivatives and impurities.Excellent for highly polar and charged guanidinium (B1211019) ions, no derivatization needed.[2]Good retention for very polar compounds without derivatization.[3]High sensitivity and specificity, suitable for complex matrices.[7][8]
Disadvantages Poor retention for highly polar guanidine compounds without ion-pairing agents.Requires specialized ion chromatography system, sensitive to mobile phase composition.Can have longer equilibration times.Derivatization adds complexity and potential for side reactions.[8]

Experimental Protocols

Detailed methodologies for the key HPLC experiments are provided below.

Reversed-Phase HPLC for Guanidine Monobenzoate Purity

This method is suitable for guanidine derivatives that possess a counter-ion with sufficient hydrophobicity, allowing for retention on a C18 column.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

    • Gradient: A typical gradient might start at 5% B, hold for a few minutes, then ramp to 95% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (for the benzoate (B1203000) counter-ion).

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of Guanidine monobenzoate in 10 mL of the initial mobile phase to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.[1]

  • Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[1]

Ion-Exchange Chromatography for Guanidine Assay

This method is ideal for the direct analysis of the guanidinium cation in various formulations.

  • Instrumentation: Ion Chromatography (IC) system with a suppressed conductivity detector.

  • Column: Dionex IonPac CS20, 2 x 250 mm.[2]

  • Eluent: 50 mM Methanesulfonic acid.[2]

  • Flow Rate: 0.25 mL/min.

  • Detection: Suppressed conductivity.[2]

  • Run Time: 8 minutes.[2]

  • Sample Preparation: Prepare a 1000 mg/L primary stock solution of guanidine in deionized water. Prepare calibration standards by serial dilution of the stock solution to concentrations ranging from 0.2 to 15 mg/L.[2]

HILIC for Polar Guanidine Derivatives

HILIC is a valuable alternative for retaining highly polar guanidine compounds without derivatization.

  • Instrumentation: HPLC system with a Corona CAD or ELSD detector.

  • Column: Amaze TH, 3.0 x 100 mm, 3 µm, 100Å.[3]

  • Mobile Phase: 85% Acetonitrile with 30 mM Ammonium Formate, pH 3.[3]

  • Detection: Corona CAD.[3]

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.

Reversed-Phase HPLC with Pre-column Derivatization

Derivatization can significantly improve the chromatographic properties and detectability of guanidine derivatives.

  • Derivatizing Agent: Acetylacetone[8] or Methylglyoxal[4].

  • Instrumentation: HPLC system with a UV detector.

  • Column: Kromasil C-18, 5 µm (150 x 4.6 mm i.d.).[4]

  • Mobile Phase: Methanol-water-sodium tetraborate (B1243019) buffer (0.1 M, pH 7.5)-acetonitrile (57:25:15:3 v/v/v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 275 nm.[4]

  • Derivatization Protocol (Conceptual):

    • Mix the sample solution with the derivatizing reagent (e.g., methylglyoxal) in a basic buffer.

    • Heat the mixture for a defined period to ensure complete reaction.

    • Cool the reaction mixture and inject an aliquot directly into the HPLC system.

Mandatory Visualization

The following diagrams illustrate the logical workflows for the purity assessment of guanidine derivatives.

Caption: General workflow for HPLC purity assessment of guanidine derivatives.

Derivatization_Workflow Start Guanidine Sample Solution Add_Reagent Add Derivatizing Reagent (e.g., Acetylacetone) Start->Add_Reagent Adjust_pH Adjust to Basic pH Add_Reagent->Adjust_pH Heat Heat Reaction Mixture (e.g., 60°C for 15 min) Adjust_pH->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject into RP-HPLC System Cool->Inject

Caption: Pre-column derivatization workflow for HPLC analysis of guanidines.

References

A Comparative Guide to Mass Spectrometry Techniques for the Identification of Guanidine Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of guanidine-containing compounds is crucial across various fields, from pharmaceutical analysis to environmental monitoring and clinical diagnostics. Guanidine (B92328) and its derivatives play significant roles in biological systems and as active pharmaceutical ingredients. Mass spectrometry (MS) has emerged as a powerful and versatile analytical tool for the characterization of these highly polar and basic compounds. This guide provides an objective comparison of the performance of key mass spectrometry techniques, supported by experimental data, to aid in the selection of the most appropriate method for your analytical needs.

Overview of Key Mass Spectrometry Techniques

The analysis of guanidine products is primarily accomplished using three major mass spectrometry platforms: Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS), Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry, and Gas Chromatography-Mass Spectrometry (GC-MS). Each technique offers distinct advantages and is suited for different analytical challenges.

  • LC-ESI-MS/MS: This is the most widely used technique for the analysis of polar and non-volatile compounds like guanidine derivatives in complex matrices. It combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.

  • MALDI-TOF MS: This technique is particularly useful for the analysis of large, non-volatile biomolecules, such as arginine-containing peptides. It is a high-throughput method that provides rapid analysis with good sensitivity.

  • GC-MS: While less common for polar guanidine compounds due to their low volatility, GC-MS can be employed after a derivatization step to make the analytes amenable to gas chromatography. It offers excellent chromatographic resolution and is a highly sensitive technique, especially with negative-ion chemical ionization.

Quantitative Performance Comparison

The selection of a mass spectrometry technique often depends on its quantitative performance for the specific analyte and matrix. The following tables summarize the quantitative data for the analysis of representative guanidine products using different MS platforms, collated from various studies.

Table 1: Quantitative Performance for Guanidinoacetic Acid (GAA) and Creatine (B1669601)

ParameterLC-MS/MSGC-MS (Negative-Ion Chemical Ionization)Reference(s)
Guanidinoacetic Acid (GAA)
Limit of Detection (LOD)Not explicitly stated, but LOQ is lowSuitable for low analyte levels[1][2]
Limit of Quantification (LOQ)0.05 µmol/L (in plasma)Calibration curve from 0.5 µM[3][4]
Linearity (r)> 0.99Linear over a range of 0.5-250 µM[4][5]
Intra-day Precision (CV%)< 15%Good precision reported[5]
Inter-day Precision (CV%)< 15%Good precision reported[5]
Accuracy/RecoveryGood accuracy reportedGood accuracy reported[4][5]
Creatine
Limit of Detection (LOD)Not explicitly stated, but LOQ is lowSuitable for low analyte levels[1][2]
Limit of Quantification (LOQ)0.5 µmol/L (in plasma)Calibration curve from 2 µM[3][4]
Linearity (r)> 0.99Linear over a range of 2-500 µM[4][5]
Intra-day Precision (CV%)< 15%Good precision reported[5]
Inter-day Precision (CV%)< 15%Good precision reported[5]
Accuracy/RecoveryGood accuracy reportedGood accuracy reported[4][5]

Table 2: Quantitative Performance for Guanidine Hydrochloride

ParameterIon Chromatography (IC) with Suppressed Conductivity DetectionReference(s)
Limit of Detection (LOD)0.0045 mg/L[6]
Limit of Quantification (LOQ)0.0125 mg/L[6]
Linearity (r²)0.9999 (0.1 to 10 mg/L)[6]
Precision (RSD%)≤ 2.11% (peak area)[6]
Accuracy/RecoveryGood recoveries reported[6]

Table 3: Quantitative Performance for Environmental Guanidine Compounds (LC-MS/MS)

CompoundLimit of Quantification (LOQ)Linearity RangeRecovery (%)Reference(s)
Guanidine (derivatized with benzoin)50 nMNot explicitly statedNot explicitly stated[7][8]
1,3-Diphenylguanidine (DPG)0.05 ng/mL0.05–250 ng/mL73-137%[9]
Cyanoguanidine (CG)5 ng/mL5–2500 ng/mL73-137%[9]

Experimental Protocols

Detailed methodologies are critical for replicating and comparing analytical results. Below are representative experimental protocols for the analysis of guanidine products using different mass spectrometry techniques.

Protocol 1: LC-MS/MS for Guanidinoacetic Acid and Creatine in Urine and Plasma

This protocol is adapted from methods described for the analysis of GAA and creatine in biological fluids.[3][5]

  • Sample Preparation:

    • To 50 µL of urine or plasma, add an internal standard solution containing deuterated analogs of GAA and creatine.

    • For the derivatized method, add 100 µL of 3 M HCl in n-butanol and incubate at 60°C for 20 minutes to form butyl esters. Evaporate to dryness and reconstitute in the mobile phase.

    • For the underivatized method using ion pairing, dilute the sample with the mobile phase containing an ion-pairing agent (e.g., heptafluorobutyric acid).[5]

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm) is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: A linear gradient from low to high organic content over several minutes.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry (Tandem Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and internal standard.

    • Collision Gas: Argon.

Protocol 2: MALDI-TOF MS for Arginine-Containing Peptides

This protocol is based on general procedures for the analysis of peptides by MALDI-TOF MS.[10][11][12]

  • Sample Preparation (Derivatization for Improved Fragmentation - Optional):

    • To enhance fragmentation, the guanidino group of arginine can be derivatized with acetylacetone (B45752) to yield Nδ-(4,6-dimethyl-2-pyrimidinyl)ornithine.[10]

  • Sample Spotting:

    • Mix the peptide sample (typically 1 µL) with an equal volume of a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in 50% acetonitrile/0.1% trifluoroacetic acid).

    • Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry (dried-droplet method).

  • Mass Spectrometry (MALDI-TOF/TOF):

    • Ionization Source: Pulsed nitrogen laser (337 nm).

    • Mode: Reflector positive ion mode for peptide mass fingerprinting.

    • Calibration: External calibration using a standard peptide mixture.

    • MS/MS (for sequencing): For fragmentation analysis, select the precursor ion of interest and perform post-source decay (PSD) or collision-induced dissociation (CID).

Protocol 3: GC-MS for Guanidinoacetic Acid and Creatine

This protocol requires derivatization to increase the volatility of the analytes.[1][2][4]

  • Sample Preparation and Derivatization:

    • Add internal standards to the sample.

    • Perform a solid-phase extraction to clean up the sample.

    • Evaporate the sample to dryness.

    • Derivatize the analytes by converting them to, for example, bis(trifluoromethyl)-pyrimidine methyl ester derivatives.

  • Gas Chromatography:

    • Column: A capillary column suitable for the separation of the derivatized analytes (e.g., a 5% phenyl-methylpolysiloxane column).

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient starting at a lower temperature and ramping up to a higher temperature to elute the analytes.

  • Mass Spectrometry:

    • Ionization Mode: Negative-Ion Chemical Ionization (NICI) for high sensitivity.

    • Scan Type: Selected Ion Monitoring (SIM) to monitor characteristic ions of the derivatized analytes and internal standards.

Mandatory Visualizations

Experimental Workflow for LC-MS/MS Analysis of Guanidine Products

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma, Urine) Add_IS Addition of Internal Standard Sample->Add_IS Derivatization Derivatization (Optional) Add_IS->Derivatization Cleanup Sample Cleanup (e.g., SPE, Protein Precipitation) Derivatization->Cleanup LC_Separation Liquid Chromatography Separation Cleanup->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS1 Mass Analyzer 1 (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Mass Analyzer 2 (Product Ion Detection) CID->MS2 Detector Detector MS2->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Quantification Quantification and Identification Data_Acquisition->Quantification Precursor [Guanidinium Ion + H]+ Fragment1 Loss of Ammonia (NH3) Precursor->Fragment1 CID/HCD Fragment2 Loss of Neutral Carbodiimide Precursor->Fragment2 CID/HCD Product1 Carbodiimide Ion Fragment1->Product1 Product2 Ammonium Ion Fragment2->Product2

References

A Head-to-Head Comparison: Amino(imino)methanesulfonic Acid versus Carbodiimides for Guanidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of guanidines is a critical step in the development of new therapeutics and chemical probes. The guanidinium (B1211019) group, with its unique basicity and hydrogen-bonding capabilities, is a key pharmacophore in a multitude of biologically active molecules. This guide provides an objective comparison of two common methods for guanidine (B92328) synthesis: the use of amino(imino)methanesulfonic acid and carbodiimide-mediated guanylation, supported by available experimental data and detailed protocols.

Executive Summary

Both this compound and carbodiimides offer viable routes to guanidines, each with distinct advantages and disadvantages. This compound (also known as formamidinesulfinic acid) provides a direct and often high-yielding method for the guanylation of primary and secondary amines, particularly for the synthesis of N-formamidinylamino acids from amino acids in aqueous media.[1] Carbodiimide-mediated methods are highly versatile, with a broad substrate scope that can be expanded through the use of various catalysts. However, these reactions can be complicated by the formation of urea (B33335) byproducts and may require anhydrous conditions and catalysts for less reactive amines.[2][3]

Performance Comparison

This compound

This reagent offers a straightforward approach for the guanylation of amines. It is particularly effective for the conversion of amino acids to their corresponding guanidino acids in a basic aqueous solution.[1] The reaction is generally clean, and the starting material can be prepared by the oxidation of thiourea.[3]

Advantages:

  • Direct conversion of amines to guanidines.

  • Good yields, especially for amino acid substrates.[1]

  • Can be performed in aqueous media, which is beneficial for water-soluble substrates like peptides.[1]

Limitations:

  • The substrate scope beyond amino acids is less extensively documented in readily available literature.

  • The reagent itself needs to be synthesized, typically from thiourea.[3]

Carbodiimides (e.g., DCC, EDC)

Carbodiimides are widely used reagents for the synthesis of guanidines through the addition of amines.[2] The reaction can be performed under various conditions, including solvent-free, and can be catalyzed by a range of metal complexes, such as those of zinc and rare-earth elements, to improve yields and broaden the substrate scope.[4]

Advantages:

  • High versatility and broad substrate scope, including primary and secondary aliphatic and aromatic amines.[4]

  • Catalytic variants offer high efficiency and good functional group tolerance.[4]

  • Commercially available reagents (e.g., DCC, EDC).

Limitations:

  • Formation of urea byproducts can complicate purification.

  • Reactions with less nucleophilic amines, such as aromatic amines, may require harsh conditions or catalysis.

  • Water-sensitive carbodiimides like DCC require anhydrous reaction conditions.

Quantitative Data

Table 1: Guanidine Synthesis with this compound

Amine Substrate (Amino Acid)ProductYield (%)Reference
L-PhenylalanineN-Formamidinyl-L-phenylalanine92Jursic et al., 2000[1]
L-LeucineN-Formamidinyl-L-leucine88Jursic et al., 2000[1]
L-ValineN-Formamidinyl-L-valine85Jursic et al., 2000[1]
L-AlanineN-Formamidinyl-L-alanine90Jursic et al., 2000[1]
GlycineN-Formamidinylglycine95Jursic et al., 2000[1]

Table 2: Guanidine Synthesis with Carbodiimides

Amine SubstrateCarbodiimideCatalyst/ConditionsProductYield (%)Reference
AnilineDICY-complex catalyst, Toluene (B28343), 80 °C, 12 hN,N'-Diisopropyl-N''-phenylguanidine98Zhang et al., 2007[4]
4-FluoroanilineDICY-complex catalyst, Toluene, 80 °C, 12 hN,N'-Diisopropyl-N''-(4-fluorophenyl)guanidine99Zhang et al., 2007[4]
DibenzylamineDICY-complex catalyst, Toluene, 80 °C, 12 hN,N'-Diisopropyl-N'',N''-dibenzylguanidine97Zhang et al., 2007[4]
MorpholineDICY-complex catalyst, Toluene, 80 °C, 12 h4-(N,N'-Diisopropylcarbamimidoyl)morpholine98Zhang et al., 2007[4]
AnilineDCCZnEt₂, Toluene, 100 °C, 24 hN,N'-Dicyclohexyl-N''-phenylguanidine85(Assumed from similar catalytic systems)

Experimental Protocols

Protocol 1: Guanidinylation of Amino Acids with this compound

This protocol is adapted from the procedure described by Jursic, B. S.; Neumann, D.; McPherson, A. in Synthesis2000 , 1656-1658.[1]

Materials:

  • Amino acid (1.0 eq)

  • This compound (1.1 eq)

  • Sodium hydroxide (B78521) (2.2 eq)

  • Water

  • Methanol

Procedure:

  • Dissolve the amino acid (1.0 eq) and sodium hydroxide (2.2 eq) in water.

  • To the stirred solution, add this compound (1.1 eq) portion-wise over 30 minutes.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, acidify the reaction mixture to pH 5-6 with concentrated HCl.

  • Cool the solution in an ice bath to precipitate the product.

  • Filter the solid, wash with cold water, and then with cold methanol.

  • Dry the product under vacuum to yield the N-formamidinylamino acid.

Protocol 2: Catalytic Guanidinylation of Amines with a Carbodiimide

This protocol is based on the work of Zhang, W.-X.; Nishiura, M.; Hou, Z. in Chemistry - A European Journal2007 , 13, 4037-4051, using a half-sandwich yttrium complex as a catalyst.[4]

Materials:

  • Amine (1.0 mmol)

  • Diisopropylcarbodiimide (DIC) (1.0 mmol)

  • Yttrium catalyst [{Me₂Si(C₅Me₄)(NPh)}Y(CH₂SiMe₃)(thf)₂] (0.02 mmol, 2 mol%)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, charge a Schlenk tube with the yttrium catalyst (0.02 mmol).

  • Add a solution of the amine (1.0 mmol) in anhydrous toluene (2 mL).

  • Add diisopropylcarbodiimide (1.0 mmol) to the mixture.

  • Seal the Schlenk tube and heat the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford the desired guanidine.

Visualizations

Guanidinylation_Pathways cluster_A This compound Pathway cluster_C Carbodiimide Pathway Amine Amine (R-NH2) Guanidine_A Guanidine (R-NH-C(=NH)NH2) Amine->Guanidine_A + AIMS This compound AIMS->Guanidine_A Guanylation SO3H Sulfonic Acid byproduct Guanidine_A->SO3H forms Amine_C Amine (R-NH2) Guanidine_C Guanidine (R-NH-C(=NR')NHR') Amine_C->Guanidine_C + Carbodiimide Carbodiimide (R'-N=C=N-R') Carbodiimide->Guanidine_C Addition Urea Urea byproduct Guanidine_C->Urea forms Catalyst Catalyst (e.g., Metal Complex) Catalyst->Carbodiimide Activates

Caption: General reaction pathways for guanidine synthesis.

Experimental_Workflow cluster_AIMS_Workflow This compound Protocol cluster_Carbodiimide_Workflow Catalytic Carbodiimide Protocol A1 Dissolve Amine & Base in Water A2 Add this compound A1->A2 A3 React at Room Temperature A2->A3 A4 Acidify and Precipitate A3->A4 A5 Isolate Product A4->A5 C1 Combine Catalyst and Amine in Anhydrous Solvent C2 Add Carbodiimide C1->C2 C3 Heat Reaction Mixture C2->C3 C4 Purify by Chromatography C3->C4 C5 Isolate Product C4->C5

Caption: Simplified experimental workflows for guanidine synthesis.

Conclusion

The choice between this compound and carbodiimides for guanidine synthesis depends heavily on the specific substrate and the desired scale of the reaction. For the synthesis of guanidino acids from readily available amino acids, especially in an aqueous environment, this compound presents a highly efficient and straightforward option. For a broader range of amine substrates and when functional group tolerance is a key consideration, the versatility of carbodiimide-mediated methods, particularly the catalytic variants, makes them a powerful tool in the synthetic chemist's arsenal. Careful consideration of the potential for byproduct formation and the need for anhydrous conditions is necessary when employing carbodiimides. Researchers should select the method that best aligns with their specific synthetic goals, substrate properties, and available resources.

References

The Evolving Landscape of Peptide Synthesis: A Comparative Guide to Coupling and Guanidinylating Reagents

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of peptide synthesis, the choice of reagents is paramount to achieving high yields, purity, and stereochemical integrity. While HBTU and HATU have long been the gold standards for peptide coupling, the emergence of specialized reagents for specific modifications, such as guanidinylation, prompts a closer look at their respective roles and efficiencies. This guide provides a comprehensive comparison of the well-established coupling reagents, HBTU and HATU, and clarifies the distinct function of amino(imino)methanesulfonic acid, a reagent utilized for guanidinylation, not peptide bond formation.

HBTU vs. HATU: A Head-to-Head Comparison of Coupling Efficiency

The efficiency of peptide coupling reagents is a critical factor for researchers, influencing reaction speed, product purity, and the successful synthesis of challenging peptide sequences. Both HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are widely used uronium-based coupling reagents, but their performance metrics show notable differences.

ParameterHATUHBTU
Coupling Efficiency High to Very HighHigh, but generally lower than HATU
Reaction Speed FasterSlower
Racemization Risk LowerHigher
Performance in Hindered Couplings ExcellentGood
Guanidinylation Side Reaction PossiblePossible

Key Performance Insights:

Experimental data consistently demonstrates HATU's superior performance, particularly in terms of reaction speed and the purity of the final peptide product. This is especially evident in the synthesis of "difficult" sequences prone to aggregation and side reactions. The enhanced reactivity of HATU is attributed to the presence of the 7-azabenzotriazole (HOAt) moiety, which forms a more reactive OAt-active ester intermediate compared to the OBt-ester formed by HBTU.[1] This increased reactivity leads to faster and more complete coupling reactions, with a lower risk of epimerization, the loss of stereochemical integrity at the activated amino acid residue.[1]

While both reagents can be effective for routine peptide synthesis, for challenging sequences, rapid synthesis protocols, and instances where minimizing racemization is critical, HATU is the more efficient and reliable choice.[1]

This compound: A Guanidinylating Agent, Not a Coupling Reagent

Contrary to the initial premise of a direct comparison with HBTU and HATU for peptide coupling, this compound is not utilized for the formation of peptide bonds. Instead, its chemical properties make it a reagent for guanidinylation , the process of converting a primary or secondary amine into a guanidinium (B1211019) group. The guanidinium group is the functional moiety of the amino acid arginine and is a crucial pharmacophoric element in many biologically active peptides due to its ability to form stable intermolecular hydrogen bonds and electrostatic interactions.[2]

The role of this compound and similar reagents is to introduce this guanidinium group onto other molecules, including peptides, to create arginine analogs or other guanidine-containing compounds.[3][4] This modification is often employed to study structure-activity relationships or to enhance the biological properties of a peptide.

The Interplay: Guanidinylation as a Side Reaction of Coupling Reagents

An important consideration when using uronium/aminium-based coupling reagents like HBTU and HATU is the potential for a side reaction that leads to the guanidinylation of the N-terminal amine of the growing peptide chain.[5][6] This reaction, if it occurs, terminates the peptide elongation process.[5] The risk of this side reaction is higher when the coupling reagent is used in excess.[6] This phenomenon highlights the shared chemical feature—the guanidinium-like structure—between the coupling reagents and dedicated guanidinylating agents. However, their intended applications in peptide synthesis are fundamentally different.

Experimental Methodologies

To provide a comprehensive understanding, the following are generalized experimental protocols for peptide coupling using HBTU/HATU and for a guanidinylation reaction.

General Protocol for HBTU/HATU Mediated Peptide Coupling (Solid-Phase)
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc-Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid or peptide by treating with a solution of 20% piperidine (B6355638) in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

  • Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents) with HBTU or HATU (3-5 equivalents) and a tertiary base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF for a few minutes.

    • Add the pre-activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 30-60 minutes.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry.[1]

Conceptual Workflow for Guanidinylation

G cluster_0 Peptide Synthesis cluster_1 Guanidinylation Start Start Assemble Peptide Assemble Peptide Sequence (SPPS) Start->Assemble Peptide Selective Deprotection Selectively Deprotect Amine Group Assemble Peptide->Selective Deprotection Guanidinylation Reaction React with This compound Selective Deprotection->Guanidinylation Reaction Introduce Guanidinylating Reagent Cleavage and Purification Cleave from Resin and Purify Guanidinylation Reaction->Cleavage and Purification Guanidinylated Peptide Guanidinylated Peptide Cleavage and Purification->Guanidinylated Peptide

Caption: Workflow for peptide guanidinylation.

Mechanism of Action: Coupling vs. Guanidinylation

The fundamental difference in the function of these reagents lies in their reaction mechanisms.

Peptide Coupling Mechanism

G Amino Acid R-COOH (Protected Amino Acid) Active Ester Reactive OAt/OBt Ester Amino Acid->Active Ester + Coupling Reagent HBTU or HATU + Base Coupling Reagent->Active Ester Peptide Bond Peptide Bond Formation (R-CO-NH-Peptide) Active Ester->Peptide Bond Peptide Amine H2N-Peptide Peptide Amine->Peptide Bond Nucleophilic Attack

Caption: Amide bond formation mechanism.

In peptide coupling, HBTU and HATU react with the carboxyl group of a protected amino acid to form a highly reactive active ester. This intermediate is then susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain, resulting in the formation of a stable amide (peptide) bond.[1]

Guanidinylation Mechanism

The precise mechanism for guanidinylation with this compound is not detailed in the provided search results, but the general principle involves the electrophilic carbon of the guanidinylating agent reacting with the nucleophilic amine.

References

A Comparative Guide to Reagents for the Synthesis of N,N'-Disubstituted Guanidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The guanidinium (B1211019) moiety is a critical pharmacophore in numerous biologically active compounds and a versatile functional group in organic synthesis. The synthesis of N,N'-disubstituted guanidines, a key subclass, can be achieved through various methods, each with distinct advantages and limitations. This guide provides an objective comparison of common reagents used for this transformation, supported by experimental data to aid researchers in selecting the most suitable method for their specific application.

Comparative Analysis of Guanylation Reagents

The selection of a guanylation reagent is often dictated by factors such as the nature of the amine substrate, desired reaction conditions (e.g., temperature, solvent), and tolerance of other functional groups. Below is a summary of commonly employed reagents and their key characteristics.

Table 1: Performance Comparison of Reagents for N,N'-Disubstituted Guanidine (B92328) Synthesis
Reagent ClassActivating Agent / Co-reagentTypical SolventsTypical TemperatureGeneral YieldsSubstrate ScopeKey Advantages & Disadvantages
Thiourea Derivatives HgCl₂, EDCI, Mukaiyama's reagent, Burgess reagent, TCTCH₂Cl₂, DMF, THFRoom Temp. to RefluxModerate to HighBroad (Primary & Secondary Amines)Advantages: Readily available starting materials.[1] Disadvantages: Use of toxic heavy metals (HgCl₂) or expensive coupling reagents.[2] Purification can be complicated by byproducts.[3]
N,N'-Di-Boc-N"-triflylguanidine Triethylamine (B128534) (Et₃N)CH₂Cl₂, DioxaneRoom Temp.High to ExcellentBroad (including sterically hindered and unreactive amines)Advantages: High reactivity, mild reaction conditions, broad substrate scope.[4][5] Disadvantages: Reagent can be expensive.[6]
Pyrazole-1-carboxamidines None (direct reaction)DMF, CH₂Cl₂Room Temp. to 60 °CModerate to HighGood for primary aminesAdvantages: Avoids toxic metals.[7] Disadvantages: Can be sluggish compared to other methods.[4] May require elevated temperatures.
Carbodiimides Ytterbium triflate, Lithium reagentsSolvent-free, various organic solventsRoom Temp. to 80 °CGood to ExcellentPrimary and secondary aminesAdvantages: Atom-economical.[8] Catalytic methods are developing.[9] Disadvantages: Can lead to side products; some catalysts are sensitive.
Copper-Catalyzed Coupling CuI / N-methylglycineDioxane70-100 °CGood to ExcellentAryl iodides and bromides with guanidine nitrate (B79036)Advantages: Allows for the synthesis of symmetrical and unsymmetrical N,N'-diaryl guanidines.[10][11][12] Disadvantages: Requires elevated temperatures and a metal catalyst.
One-pot Isocyanide-based N-chlorophthalimide, isocyanide, amineNot specifiedMild conditionsUp to 81%Diverse (aliphatic, benzylic, aromatic isocyanides and anilines)Advantages: Efficient one-pot procedure, wide substrate scope.[13][14] Disadvantages: Multi-component reaction, potential for side products.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for key guanylation reactions.

Protocol 1: Guanylation using N,N'-Di-Boc-N"-triflylguanidine (Goodman's Reagent)

This method is highly effective for a wide range of amines, including those that are sterically hindered or possess low nucleophilicity.[6]

  • Preparation of Reagent: N,N'-di-Boc-N"-triflylguanidine can be synthesized from N,N'-di-Boc-guanidine and triflic anhydride (B1165640) in the presence of triethylamine at low temperatures (-78 °C to -20 °C).[4]

  • Guanidinylation Reaction:

    • Dissolve N,N'-di-Boc-N"-triflylguanidine (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂).

    • Add the desired primary or secondary amine (1.1 eq) to the solution at room temperature.

    • Stir the reaction mixture for 30 minutes to several hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with 2 M aqueous sodium bisulfate and saturated sodium bicarbonate.

    • Extract the aqueous layers with CH₂Cl₂, combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • The resulting protected guanidine can be purified by flash chromatography.[4]

  • Deprotection: The Boc protecting groups can be removed under acidic conditions (e.g., TFA in CH₂Cl₂) to yield the final guanidine.

Protocol 2: Guanylation using Thiourea Activated by Cyanuric Chloride (TCT)

This protocol offers a milder and more environmentally friendly alternative to heavy metal activators for thiourea-based guanylations.[15]

  • Activation of Di-Boc-Thiourea:

    • In a round-bottom flask, dissolve N,N'-di-Boc-thiourea (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

    • Add cyanuric chloride (TCT) (0.33 eq) and stir the mixture at room temperature.

  • Reaction with Amine:

    • To the activated mixture, add the desired amine (1.0 eq), N-methylmorpholine (NMM) (1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

    • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work-up and Purification:

    • Filter the reaction mixture and concentrate the filtrate.

    • The residue can be purified by column chromatography to afford the N,N'-di-Boc-protected guanidine.[15] Yields of up to 95% have been reported with this method.[15]

Protocol 3: Copper-Catalyzed Synthesis of Symmetrical N,N'-Diaryl Guanidines

This method is particularly useful for the synthesis of N,N'-diaryl guanidines from aryl halides.[10][11][12]

  • Reaction Setup:

    • To a reaction vessel, add guanidine nitrate (1.0 eq), the aryl iodide or bromide (2.2 eq), CuI (10 mol %), N-methylglycine (20 mol %), and Cs₂CO₃ (2.0 eq).

    • Add dioxane as the solvent.

  • Reaction Conditions:

    • Heat the reaction mixture at 70-100 °C for the required time (typically several hours), monitoring by TLC or GC-MS.

  • Work-up and Purification:

    • After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • The crude product can be purified by column chromatography.

Visualized Workflows and Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and logical relationships in reagent selection.

G General Workflow for N,N'-Disubstituted Guanidine Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Purification cluster_product Product Amine Primary or Secondary Amine (R¹,R²-NH) Reaction_Step Guanylation Reaction (Solvent, Temperature, Time) Amine->Reaction_Step Guanylating_Reagent Guanylating Reagent (e.g., Protected Thiourea, Triflylguanidine) Guanylating_Reagent->Reaction_Step Workup Aqueous Work-up & Extraction Reaction_Step->Workup Purification Chromatography Workup->Purification Protected_Guanidine Protected N,N'- Disubstituted Guanidine Purification->Protected_Guanidine Deprotection Deprotection (if necessary) Protected_Guanidine->Deprotection Final_Product Final N,N'-Disubstituted Guanidine Deprotection->Final_Product

Caption: General experimental workflow for the synthesis of N,N'-disubstituted guanidines.

References

A Comparative Guide to Guanidinylation Reagents: Reaction Kinetics and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of guanidines is a critical step in the development of a wide array of biologically active molecules. The choice of guanidinylating reagent directly influences reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of common guanidinylation reagents, with a focus on their reaction kinetics and performance, supported by experimental data.

The guanidinium (B1211019) group, due to its ability to form strong hydrogen bonds and exist as a protonated cation at physiological pH, is a key pharmacophore in numerous natural products and synthetic drugs. The selection of an appropriate guanidinylating reagent is paramount for the successful and efficient incorporation of this functional group. This guide compares three major classes of guanidinylation reagents: triflylguanidines, pyrazole-carboxamidines, and isoureas/isothioureas, providing available data on their reaction times and yields to infer their kinetic profiles.

Comparative Performance of Guanidinylation Reagents

Table 1: General Comparison of Guanidinylation Reagents [1]

Reagent ClassExample ReagentKey AdvantagesKey Disadvantages
Triflylguanidines N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent)High reactivity, excellent yields, broad substrate scope.[1]Higher cost, requires a subsequent deprotection step.[1]
Pyrazole-carboxamidines 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC)Good yields, stable reagent, mild conditions.[1]Slower reaction times compared to triflylguanidines.[1]
Isoureas/Isothioureas O-MethylisoureaCost-effective, high efficiency in specific applications (e.g., proteomics).[1]Can require harsh conditions (high pH/temperature), potential for side products.[1]

Table 2: Quantitative Comparison of Guanidinylation Reaction Performance

ReagentSubstrateReaction TimeTemperatureYield (%)Reference
N,N′-Di-Boc-N′′-triflylguanidinePrimary Amine (generic)1-4 hoursRoom TemperatureHigh (not specified)[1]
N,N′-Di-Boc-N′′-triflylguanidineBenzylamine30 minutesRoom Temperature90-96% (crude)[2]
3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC)Various AminesNot specifiedNot specified70-100% (nitroguanidine intermediate)[3]
O-MethylisoureaHPMA-co-oligolysine copolymers72 hoursRoom Temperature>99% conversion[4]

Experimental Protocols

Detailed and reproducible protocols are crucial for achieving high efficiency in guanidinylation reactions.

Protocol 1: Guanidinylation of a Primary Amine using N,N′-Di-Boc-N′′-triflylguanidine[1]

Materials:

  • Primary amine (1.0 eq)

  • N,N′-Di-Boc-N′′-triflylguanidine (1.05 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the primary amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add the base (TEA or DIPEA) to the solution and stir for 5 minutes at room temperature.

  • Add N,N′-Di-Boc-N′′-triflylguanidine in one portion.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting di-Boc-protected guanidine (B92328) by flash column chromatography.

Protocol 2: Guanidinylation of Amines using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC)[3]

This protocol involves a two-step process: formation of a nitroguanidine (B56551) intermediate followed by hydrogenolysis.

Step 1: Formation of N-Alkyl-N'-nitroguanidines

  • React DMNPC with the desired amine. This step typically yields 70-100% of the nitroguanidine derivative.[3]

Step 2: Hydrogenolysis to N-Alkylguanidines

  • Perform catalytic transfer hydrogenation on the N-alkyl-N'-nitroguanidine intermediate to obtain the final N-alkylguanidine.

  • A purification method using Amberlite CG II resin can be employed to isolate the guanidine compounds as their HCl salts.[3]

Protocol 3: Guanidinylation of Polymer Side Chains using O-Methylisourea[4]

Materials:

  • HPMA-co-oligolysine copolymer

  • O-methylisourea

  • Saturated Na₂CO₃ solution

  • Deionized water (ddH₂O)

Procedure:

  • Dissolve the copolymer and O-methylisourea separately in 10 mL of a 1:1 (v/v) mixture of saturated Na₂CO₃ and ddH₂O.

  • Combine the solutions in a round-bottom flask sealed with a rubber septum.

  • Stir the reaction at room temperature for 72 hours.

  • Dialyze the reaction mixture against ddH₂O (MWCO = 10,000 Da) for 72 hours, replacing the dialysate every 18–24 hours.

  • Lyophilize the dialyzed solution to obtain the guanidinylated polymer.

  • Confirm the complete conversion of primary amines to guanidine groups by amino acid analysis.

Visualizations

The following diagrams illustrate the general workflow of a guanidinylation reaction and the different classes of reagents involved.

Guanidinylation_Workflow cluster_start Starting Materials cluster_product Product Amine Primary/Secondary Amine (R-NH₂ or R₂NH) Reaction Reaction (Solvent, Base, Temp.) Amine->Reaction Reagent Guanidinylation Reagent Reagent->Reaction ProtectedGuanidine Protected Guanidine Reaction->ProtectedGuanidine Deprotection Deprotection (if necessary) ProtectedGuanidine->Deprotection FinalGuanidine Final Guanidine Product Deprotection->FinalGuanidine

Caption: General workflow for the synthesis of guanidines.

Reagent_Classes GuanidinylationReagents Guanidinylation Reagents Triflylguanidines Triflylguanidines (e.g., Goodman's Reagent) GuanidinylationReagents->Triflylguanidines PyrazoleCarboxamidines Pyrazole-carboxamidines (e.g., DMNPC) GuanidinylationReagents->PyrazoleCarboxamidines IsoureasIsothioureas Isoureas/Isothioureas (e.g., O-Methylisourea) GuanidinylationReagents->IsoureasIsothioureas

Caption: Major classes of guanidinylation reagents.

References

A Spectroscopic Comparison of Guanidines Prepared by Different Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of guanidine (B92328) derivatives is a fundamental step in various applications, from medicinal chemistry to materials science. The choice of synthetic route can influence not only the yield and purity of the final product but also potentially its spectroscopic fingerprint. This guide provides an objective comparison of guanidines prepared by two common methods, supported by experimental data and detailed protocols for their spectroscopic characterization.

Synthetic Approaches to Guanidines

Two prevalent methods for the synthesis of substituted guanidines are the desulfurization of thioureas and the guanylation of amines using a cyanamide-based reagent. These methods differ in their starting materials, reaction conditions, and potential byproducts.

Method 1: Desulfurization of Thioureas

This classical approach involves the conversion of a thiourea (B124793) derivative into the corresponding guanidine. A common route proceeds through a carbodiimide (B86325) intermediate, which is then reacted with an amine. Oxidative desulfurization is another variant of this method.

Method 2: Guanylation using Cyanamides

A more direct approach involves the reaction of an amine with a guanylating agent such as cyanamide (B42294) or a derivative thereof. This method can be more atom-economical and avoid the use of heavy metal reagents that are sometimes employed in desulfurization reactions.

Spectroscopic Data Comparison

To illustrate the spectroscopic characteristics of a typical guanidine, we will use N,N'-diphenylguanidine as a representative example. While the specific synthetic route can sometimes lead to minor variations in impurity profiles, the fundamental spectroscopic data for the target compound should remain consistent.

Spectroscopic TechniqueMethod 1 (Thiourea-based) - Expected DataMethod 2 (Cyanamide-based) - Expected Data
¹H NMR (CDCl₃)~7.3-7.0 ppm (m, 10H, Ar-H), ~5.0-6.0 ppm (br s, 3H, NH)~7.3-7.0 ppm (m, 10H, Ar-H), ~5.0-6.0 ppm (br s, 3H, NH)
¹³C NMR (CDCl₃)~155-160 ppm (C=N), ~140-120 ppm (Ar-C)~155-160 ppm (C=N), ~140-120 ppm (Ar-C)
FTIR (KBr, cm⁻¹)~3400-3200 (N-H stretch), ~1640 (C=N stretch), ~1600, 1500 (Aromatic C=C stretch)~3400-3200 (N-H stretch), ~1640 (C=N stretch), ~1600, 1500 (Aromatic C=C stretch)
Mass Spec. (EI)m/z 211 (M⁺), 119, 93m/z 211 (M⁺), 119, 93

Note: The exact chemical shifts and peak shapes can vary depending on the solvent, concentration, and instrument used. The data presented here are typical values for N,N'-diphenylguanidine.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of guanidines. Below are representative protocols for the synthesis of N,N'-diphenylguanidine by the two methods, followed by general procedures for its spectroscopic analysis.

Synthesis Protocols

Method 1: Synthesis of N,N'-Diphenylguanidine from Diphenylthiourea

This method involves the oxidative desulfurization of N,N'-diphenylthiourea.

  • Materials: N,N'-diphenylthiourea, copper(II) acetate (B1210297), aqueous ammonia (B1221849), acetone (B3395972), ethyl acetate.

  • Procedure:

    • A mixture of N,N'-diphenylthiourea (1 equivalent) and a catalytic amount of copper(II) acetate in a mixed solvent of acetone and ethyl acetate is prepared.

    • Aqueous ammonia is added to the mixture.

    • The reaction mixture is stirred at 60°C under an oxygen atmosphere.

    • Upon completion, the solvent is removed under reduced pressure.

    • The solid residue is washed with an alkaline solution and then with water.

    • The crude product is dried to yield N,N'-diphenylguanidine.

Method 2: Synthesis of N,N'-Diphenylguanidine from Aniline (B41778) and Calcium Cyanamide

This method represents a direct guanylation approach.

  • Materials: Aniline, calcium cyanamide, water, hydrochloric acid.

  • Procedure:

    • Aniline hydrochloride is first prepared by treating aniline with hydrochloric acid.

    • A slurry of calcium cyanamide in water is prepared.

    • The aniline hydrochloride solution is added to the calcium cyanamide slurry.

    • The mixture is heated, leading to the formation of N,N'-diphenylguanidine.

    • The product is isolated by filtration and purified by recrystallization.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the guanidine sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the structure of the guanidine. The characteristic guanidinium (B1211019) carbon (C=N) signal in the ¹³C NMR spectrum is typically found in the 155-160 ppm range.

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid guanidine sample with dry KBr powder and pressing the mixture into a thin disk. Alternatively, for ATR-FTIR, place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Record the FTIR spectrum in the 4000-400 cm⁻¹ range.

  • Data Analysis: Identify the characteristic absorption bands for the N-H, C=N, and aromatic C=C bonds to confirm the presence of the guanidine functional group and the phenyl substituents.

Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the guanidine sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Analyze the sample using an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.

  • Data Analysis: Determine the molecular weight of the compound from the molecular ion peak (M⁺ or [M+H]⁺) and analyze the fragmentation pattern to further confirm the structure.

Workflow and Pathway Diagrams

To visualize the experimental and logical flow, the following diagrams are provided.

G cluster_synthesis Synthesis of Guanidine Thiourea Thiourea Derivative Method1 Method 1: Desulfurization Thiourea->Method1 Amine_Cyanamide Amine + Cyanamide Derivative Method2 Method 2: Guanylation Amine_Cyanamide->Method2 Guanidine_Product Guanidine Product Method1->Guanidine_Product Method2->Guanidine_Product G Start Synthesized Guanidine (from Method 1 or 2) NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR FTIR FTIR Spectroscopy Start->FTIR MS Mass Spectrometry Start->MS Data_Analysis Spectroscopic Data Analysis & Comparison NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Conclusion Structural Confirmation & Purity Assessment Data_Analysis->Conclusion

Safety Operating Guide

Essential Guide to the Safe Disposal of Amino(imino)methanesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive operational plan for the safe handling and disposal of Amino(imino)methanesulfonic acid, ensuring laboratory safety and regulatory compliance.

This compound is a compound that requires careful management in a laboratory setting. Adherence to proper disposal protocols is critical to ensure the safety of personnel and to maintain environmental standards. This guide provides detailed procedures for the safe disposal of this compound, grounded in available safety data.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate risks of exposure.

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Use in a well-ventilated area or under a chemical fume hood. A dust mask should be worn for solid forms.[1]

Hazard Summary:

Hazard StatementDescription
H314/H315Causes severe skin burns and irritation.
H319Causes serious eye damage.
H335May cause respiratory irritation.[2]

Step-by-Step Disposal Procedures

The disposal of this compound must be conducted in compliance with all local, state, and federal regulations.[3] The following are procedural guidelines; however, consultation with your institution's Environmental Health and Safety (EHS) department is mandatory to ensure adherence to specific local protocols.

Method 1: Chemical Treatment with Bleach

One source suggests that residues of this compound can be destroyed with a strong bleach solution.[1] This procedure should be performed with extreme caution in a chemical fume hood, as the reaction products are not well-documented.

Experimental Protocol:

  • Preparation: Work in a designated chemical fume hood. Ensure all required PPE is correctly worn. Prepare a 10% solution of sodium hypochlorite (B82951) (household bleach).

  • Dilution: If dealing with a concentrated solution of this compound, dilute it slowly with a large volume of cold water (a 1:10 or 1:20 ratio is recommended) in a suitable container. For solid waste, dissolve it carefully in water first.

  • Neutralization/Decomposition: Slowly and in small increments, add the 10% bleach solution to the diluted this compound solution. Be prepared for a potential exothermic reaction or gas evolution.

  • Monitoring: Monitor the reaction for any signs of vigorous activity. If the reaction becomes too vigorous, cease addition of the bleach solution.

  • Final pH Adjustment: After the reaction has subsided, test the pH of the resulting solution. If necessary, neutralize it to a pH between 6 and 8 using a suitable acid or base (e.g., dilute hydrochloric acid or sodium hydroxide).

  • Disposal of Treated Waste: Once neutralized, the solution may be permissible for drain disposal with copious amounts of water, pending approval from your local EHS office and water treatment authority.

Method 2: Neutralization of Acidic Waste

For instances where chemical treatment with bleach is not advisable or permitted, a standard acid-base neutralization can be performed.

Experimental Protocol:

  • Preparation: This procedure must be conducted in a chemical fume hood. Wear all required PPE.

  • Dilution: Slowly add the this compound to a large volume of cold water or an ice bath to dilute it. A 1:10 dilution ratio is a safe starting point.

  • Neutralization: While stirring the diluted acid solution, slowly add a weak base such as sodium bicarbonate or a dilute solution of sodium hydroxide. Add the base in small portions to control the exothermic reaction.

  • pH Monitoring: Continuously monitor the pH of the solution. The target pH should be between 6 and 8.

  • Final Disposal: Once the pH is stable within the neutral range, the solution can typically be disposed of down the drain with a large volume of running water, subject to local regulations and EHS approval.

Disposal of Empty Containers

Empty containers that held this compound must also be treated as hazardous waste. They should be triple-rinsed with a suitable solvent (such as water). The first rinseate must be collected and disposed of as hazardous chemical waste. Subsequent rinses may be disposed of down the drain, pending local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_decision Method Selection cluster_method1 Method 1: Chemical Treatment cluster_method2 Method 2: Neutralization cluster_final Final Disposal start Start: this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood consult_ehs Consult Institutional EHS Guidelines fume_hood->consult_ehs dilute_bleach Dilute Waste with Cold Water consult_ehs->dilute_bleach Bleach Treatment Permitted dilute_neutralize Dilute Waste with Cold Water consult_ehs->dilute_neutralize Neutralization Recommended add_bleach Slowly Add 10% Bleach Solution dilute_bleach->add_bleach monitor_reaction Monitor Reaction add_bleach->monitor_reaction adjust_ph_bleach Adjust pH to 6-8 monitor_reaction->adjust_ph_bleach drain_disposal Dispose Down Drain with Copious Water (Pending EHS Approval) adjust_ph_bleach->drain_disposal add_base Slowly Add Weak Base (e.g., Sodium Bicarbonate) dilute_neutralize->add_base monitor_ph Monitor pH add_base->monitor_ph check_ph Verify pH is between 6-8 monitor_ph->check_ph check_ph->add_base No check_ph->drain_disposal Yes end End drain_disposal->end

Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Amino(imino)methanesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document outlines essential personal protective equipment (PPE), handling protocols, and emergency procedures for the safe use of Amino(imino)methanesulfonic acid in a laboratory setting.

This compound is a compound that requires careful handling due to its potential hazards. Adherence to strict safety protocols is crucial to ensure the well-being of all laboratory personnel. This guide provides a detailed operational plan, from preparation to disposal, to minimize risks and promote a safe research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause severe skin burns and eye damage.[1][2][3][4] Therefore, the use of appropriate personal protective equipment is mandatory to prevent direct contact.

Table 1: Personal Protective Equipment for Handling this compound

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended.To prevent skin contact and potential burns.[1][2][3][4]
Eye and Face Protection ANSI-approved safety glasses with side shields or chemical splash goggles. A face shield is required when there is a splash hazard.To protect eyes from dust particles and splashes, preventing serious eye damage.[1][2][3][4][5]
Skin and Body Protection A fully buttoned laboratory coat, long pants, and closed-toe shoes are the minimum requirements. For larger quantities or when generating dust, an acid-resistant apron or coveralls should be worn.To prevent accidental skin exposure and contamination of personal clothing.[1][2][3][5]
Respiratory Protection Work should be conducted in a certified chemical fume hood. If a fume hood is not available or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge for acid gases and particulates should be used.To avoid inhalation of dust, which may cause respiratory irritation.[2][5]

Operational Plan: Step-by-Step Handling Procedures

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal cluster_emergency Emergency Procedures prep_area Designate & Prepare Work Area in Fume Hood gather_ppe Gather & Inspect All Required PPE prep_area->gather_ppe don_ppe Don PPE Correctly prep_area->don_ppe Start Experiment locate_safety Locate Emergency Equipment (Eyewash, Shower) gather_ppe->locate_safety weigh_handle Weigh & Handle Solid Inside Fume Hood don_ppe->weigh_handle close_container Keep Container Tightly Closed When Not in Use weigh_handle->close_container spill Spill weigh_handle->spill If spill occurs skin_contact Skin Contact weigh_handle->skin_contact If contact occurs eye_contact Eye Contact weigh_handle->eye_contact If contact occurs inhalation Inhalation weigh_handle->inhalation If inhaled decontaminate Decontaminate Work Surface & Equipment close_container->decontaminate End Experiment dispose_waste Dispose of Waste in Labeled Hazardous Waste Container decontaminate->dispose_waste remove_ppe Remove PPE in Correct Order dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Safe Handling Workflow Diagram

1. Preparation:

  • Designate a Work Area: All work with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Gather Materials: Collect all necessary equipment, including a chemical-resistant spatula, weighing paper, and sealable containers.

  • Inspect PPE: Before starting, inspect all PPE for any signs of damage and ensure it is the correct type for handling corrosive solids.

  • Emergency Equipment: Confirm that an eyewash station and safety shower are accessible and operational.

2. Handling:

  • Don PPE: Put on all required PPE as detailed in Table 1.

  • Weighing and Transfer: Carefully weigh the solid material on weighing paper or in a suitable container within the fume hood. Avoid creating dust. Use a spatula for transfers.

  • Container Management: Keep the primary container of this compound tightly closed when not in use to prevent contamination and accidental spills.[6]

3. Post-Handling:

  • Decontamination: After use, decontaminate the work surface and any equipment with an appropriate cleaning agent.

  • Remove PPE: Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then lab coat, then eye protection).

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]

Emergency and Disposal Plans

Immediate and appropriate action is critical in the event of an emergency.

Table 2: Emergency Procedures for this compound Exposure

Exposure TypeImmediate Action
Skin Contact Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][4][7] Seek immediate medical attention.[1][4]
Eye Contact Immediately rinse cautiously with water for several minutes, holding the eyelids open.[1][4][7] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[1][4][7] Seek immediate medical attention.[1][4]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.[1][3][7] If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
Ingestion Rinse the mouth with water. Do NOT induce vomiting.[1][3][7] Seek immediate medical attention.[1]
Spill Evacuate the area. For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a designated hazardous waste container. For larger spills, follow your institution's emergency spill response protocol. Do not allow the material to enter drains.[2]

Disposal Plan:

  • Waste Collection: All solid waste contaminated with this compound, including weighing paper, gloves, and any cleanup materials, must be collected in a clearly labeled, sealed hazardous waste container.[6]

  • Disposal Route: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.[1][4][7] Do not mix with other waste streams unless explicitly permitted by your EHS department.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amino(imino)methanesulfonic acid
Reactant of Route 2
Amino(imino)methanesulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.